5-Methylmellein
Description
from Xylaria psidii, an endophytic fungus of the medicinal plant Aegle marmelos
Propriétés
IUPAC Name |
(3R)-8-hydroxy-3,5-dimethyl-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-3-4-9(12)10-8(6)5-7(2)14-11(10)13/h3-4,7,12H,5H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETSBBYQOFXYGV-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C(=O)O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C=CC(=C2C(=O)O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564248 | |
| Record name | (3R)-8-Hydroxy-3,5-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7734-92-1 | |
| Record name | 5-Methylmellein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007734921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R)-8-Hydroxy-3,5-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYLMELLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461BW4X8WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of 5-Methylmellein
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylmellein is a naturally occurring dihydroisocoumarin, a type of phenolic compound, predominantly produced by various species of fungi.[1][2] This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its isolation, and an exploration of its known mechanisms of action, particularly its role as an inhibitor of fungal sirtuins and human monoamine oxidase A. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug development.
Physicochemical Properties
This compound, also known as 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin, is a polyketide that has been isolated from a variety of fungal species, including Didymobotryum rigidum, Fusicoccum amygdalis, and the basidiomycete Inonotus sinensis.[1][3][4] It exists as two enantiomers, (R)-(-)-5-Methylmellein and (S)-(+)-5-Methylmellein. The compound's physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Appearance | Pale yellow powder or colorless solid | |
| Melting Point | 128-131 °C (hexane) | |
| Solubility | Soluble in DMSO, chloroform, dichloromethane | |
| Optical Rotation | [α]D²¹ = +22.05° (c 0.11, CH₃OH) for (S)-isomer |
Table 2: Chemical and Spectroscopic Data of this compound
| Data Type | Key Features | Source |
| ¹H NMR | δ (ppm): 1.45 (d, J=6.3 Hz, H-3'), 2.17 (s, H-5'), 2.72 (dd, J=12.4, 16.8 Hz, H-4), 3.04 (dd, J=3.6, 16.8 Hz, H-4), 4.75 (m, H-3), 6.77 (d, J=8.5 Hz, H-6), 7.39 (d, J=8.5 Hz, H-7), 10.90 (s, OH-8) | |
| ¹³C NMR | Spectral data available | |
| Mass Spectrometry (MS) | m/z 193.3 [M+H]⁺ (LR-ESI-MS) | |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available | |
| UV Spectroscopy | UV data has been used for characterization |
Experimental Protocols
Isolation of this compound from Fungal Cultures
The following is a generalized protocol for the isolation of this compound from fungal cultures, based on methodologies described in the literature.
2.1.1. Fungal Cultivation
-
Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB).
-
Inoculate the medium with the desired fungal strain (e.g., Didymobotryum rigidum or Inonotus sinensis).
-
Incubate the culture on a shaker at a controlled temperature (e.g., 27°C) and agitation speed (e.g., 150-160 rpm) for a specified period (e.g., 2 weeks to 25 days).
2.1.2. Extraction
-
Separate the fungal biomass from the culture broth by filtration.
-
Extract the culture filtrate multiple times with an organic solvent such as ethyl acetate (EtOAc).
-
Extract the mycelium separately with a mixture of chloroform and methanol (e.g., 1:1 v/v).
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
2.1.3. Purification
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as chloroform-methanol or petroleum ether-acetone, to separate the components into fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Further purify the fractions containing this compound using additional chromatographic techniques like preparative TLC, Sephadex LH-20 column chromatography, or reversed-phase chromatography (RP-18).
-
The final purified compound's identity and purity can be confirmed by spectroscopic methods (NMR, MS) and by measuring its optical rotation.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. Two of its most well-characterized activities are the inhibition of fungal sirtuins and human monoamine oxidase A.
Inhibition of Fungal Sirtuin (SirA)
This compound has been identified as an inhibitor of the fungal histone deacetylase (HDAC) SirA in Aspergillus nidulans. Sirtuins are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histones. By inhibiting SirA, this compound can modulate the expression of genes involved in various cellular processes, including the production of secondary metabolites.
The inhibition of SirA by this compound leads to an increase in the production of other secondary metabolites by the fungus. This property makes this compound a valuable tool for discovering novel bioactive compounds from fungi.
Inhibition of Human Monoamine Oxidase A (hMAO-A)
(S)-5-Methylmellein has been identified as a potent and reversible competitive inhibitor of human monoamine oxidase A (hMAO-A). MAO-A is an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition of MAO-A can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for treating depression and other neuropsychiatric disorders.
(S)-5-Methylmellein exhibits a higher inhibitory activity against hMAO-A (IC₅₀ = 5.31 µM) compared to hMAO-B (IC₅₀ = 9.15 µM). Molecular docking studies suggest that the (S)-isomer has a higher binding affinity for hMAO-A than the (R)-isomer. In silico pharmacokinetic analyses have indicated that this compound has high gastrointestinal absorption and blood-brain barrier permeability, making it a promising candidate for further investigation as a central nervous system drug.
Conclusion
This compound is a multifaceted natural product with significant biological activities. Its well-defined physical and chemical properties, coupled with established isolation protocols, provide a solid foundation for further research. The compound's ability to modulate fungal secondary metabolism through sirtuin inhibition presents exciting opportunities for the discovery of new natural products. Furthermore, its potent and selective inhibition of hMAO-A highlights its potential as a lead compound in the development of novel therapeutics for neuropsychiatric disorders. This guide serves as a comprehensive starting point for scientists and researchers interested in exploring the full potential of this compound.
References
5-Methylmellein: A Technical Guide to its Fungal Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural fungal sources of the bioactive secondary metabolite, 5-methylmellein. It details methodologies for its isolation and purification, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide illustrates key experimental workflows and biosynthetic pathways using Graphviz visualizations to support research and development efforts in natural product chemistry and drug discovery.
Natural Fungal Sources of this compound
This compound, a dihydroisocoumarin derivative, has been identified in a variety of fungal species, highlighting its widespread occurrence within the fungal kingdom. Endophytic and marine-derived fungi are particularly rich sources. The following table summarizes the known fungal producers of this compound. Quantitative yield data remains limited in the current literature, underscoring an area for future research.
| Fungal Genus | Fungal Species | Host/Source | Reference(s) |
| Xylaria | sp. PSU-G12 | Associated with Garcinia hombroniana | [1][2] |
| sp. SNB-GTC2501 | Endophyte of Bisboecklera microcephala | [1] | |
| sp. FM1005 | Isolated from leather coral (Sinularia densa) | [3] | |
| Biscogniauxia | nummularia | Endophyte of plum yew (Cephalotaxus harringtonia) | [1] |
| mediterranea | Isolated from marine sediments | ||
| capnodes | Endophyte of Averrhoa carambola | ||
| whalleyi | |||
| Didymobotryum | rigidum JCM 8837 | ||
| Rosellinia | corticium | Endogenous lichen fungus from Pseudevernia furfuracea | |
| Hypoxylon | sp. | ||
| Nodulisporium | sp. | Endophyte of Antidesma ghaesembilla | |
| Valsa | ceratosperma | Causes apple canker |
Isolation and Purification of this compound
The isolation of this compound from fungal cultures typically involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The specific parameters of these steps can be optimized to enhance the yield and purity of the final product.
General Experimental Workflow
The following diagram illustrates a general workflow for the isolation and purification of this compound from a fungal source.
Detailed Experimental Protocol: Isolation from Rosellinia corticium
This protocol is adapted from the methodology described for the isolation of (S)-5-methylmellein from the endogenous lichen fungus Rosellinia corticium.
1. Fungal Cultivation:
-
Strain: Rosellinia corticium (ELF68).
-
Medium: Potato Dextrose Broth (PDB).
-
Culture Conditions: The fungal strain is cultured in 500 mL Erlenmeyer flasks, each containing 200 mL of PDB medium.
-
Incubation: The flasks are incubated for 2 weeks at 27 °C with shaking at 150 rpm.
2. Extraction:
-
The total culture volume (18 L) is extracted with an equal volume of ethyl acetate.
-
The organic phase is collected and concentrated under reduced pressure using a rotary evaporator to yield the crude extract (1.57 g).
3. Purification by Preparative Thin-Layer Chromatography (PTLC):
-
Stationary Phase: PTLC Silica gel 60 F254 plates (0.5 mm thickness).
-
Sample Application: The crude extract is dissolved to a concentration of 100 mg/mL, and 500 µL is loaded onto each PTLC plate.
-
Mobile Phase (Two-Step Development):
-
First development: Toluene:Ethyl Acetate (8:2, v/v).
-
Second development of the active spot: Toluene:Ethyl Acetate (4:6, v/v).
-
-
Visualization: Spots are visualized under UV light at 254 nm.
-
Isolation: The band corresponding to this compound is scraped from the plate and the compound is eluted with a suitable solvent (e.g., methanol or ethyl acetate). The solvent is then evaporated to yield the purified compound (4.0 mg).
4. Structural Characterization:
-
The purified compound is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMBC), and Low-Resolution Electrospray Ionization Mass Spectrometry (LR-ESI-MS) to confirm its identity as this compound.
General Protocol for Fungal Fermentation and Extraction
For other fungal sources like Xylaria sp. and Biscogniauxia mediterranea, similar liquid or solid-state fermentation and extraction procedures can be applied.
-
Liquid Fermentation: The fungus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth, Malt Extract Broth) with shaking for several weeks. The culture broth is then separated from the mycelia by filtration. The filtrate and/or the mycelial mass can be extracted with an organic solvent such as ethyl acetate or methanol.
-
Solid-State Fermentation: The fungus is grown on a solid substrate like rice or wheat bran. After the incubation period, the entire fermented solid mass is extracted with an appropriate organic solvent.
-
Extraction: The organic solvent is evaporated under reduced pressure to obtain a crude extract, which can then be subjected to various chromatographic techniques for purification.
Biosynthesis of this compound
This compound belongs to the polyketide family of natural products. Its biosynthesis is catalyzed by a Type I iterative polyketide synthase (PKS). While the specific gene cluster for this compound has not been definitively characterized in all producing fungi, the general biosynthetic pathway is proposed to follow the established principles of polyketide synthesis.
The following diagram illustrates a plausible biosynthetic pathway for this compound, starting from acetyl-CoA and malonyl-CoA.
The regulation of secondary metabolite biosynthesis in fungi is a complex process involving various signaling pathways that respond to environmental cues. While a specific signaling cascade for this compound production is not yet elucidated, it is likely governed by global regulatory networks that control fungal development and secondary metabolism.
This technical guide serves as a foundational resource for the scientific community engaged in the exploration of fungal secondary metabolites. Further research is warranted to fully uncover the biosynthetic potential of diverse fungal species and to optimize the production of valuable compounds like this compound for potential therapeutic applications.
References
Biosynthesis of 5-Methylmellein in Endophytic Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylmellein, a polyketide-derived dihydroisocoumarin, is a secondary metabolite produced by a variety of endophytic fungi. Exhibiting a range of biological activities, including antifungal and sirtuin inhibitory properties, it has garnered interest within the scientific community for its potential applications in medicine and agriculture. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the complete biosynthetic gene cluster (BGC) for this compound remains to be fully elucidated, this document outlines the putative enzymatic steps based on the well-characterized biosynthesis of the related compound, (R)-mellein. Detailed experimental protocols for the identification and characterization of the this compound pathway are also provided, alongside a summary of the known producing organisms and reported biological activities.
Introduction
Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a prolific source of structurally diverse and biologically active secondary metabolites. Among these is this compound (3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin), a polyketide that has been isolated from various endophytic fungal species, including those of the genera Aspergillus, Alternaria, and Xylaria.[1][2] As a member of the mellein family of dihydroisocoumarins, this compound shares a common biosynthetic origin from acetyl-CoA and malonyl-CoA, orchestrated by a Type I polyketide synthase (PKS).[1][3]
The biological activities of this compound are of significant interest. It has been identified as a novel inhibitor of fungal sirtuins, a class of NAD+-dependent histone deacetylases, suggesting a role in the epigenetic regulation of fungal secondary metabolism.[4] Furthermore, it has demonstrated antifungal activity against various plant pathogenic fungi. These properties underscore the potential of this compound and its derivatives as lead compounds for the development of new pharmaceuticals and agrochemicals.
This guide aims to provide a detailed technical overview of the this compound biosynthetic pathway, catering to researchers and professionals involved in natural product chemistry, mycology, and drug development.
Putative Biosynthetic Pathway of this compound
While a specific biosynthetic gene cluster (BGC) for this compound has not yet been definitively identified and characterized, the pathway can be inferred from the well-established biosynthesis of the closely related compound, (R)-mellein. The key enzyme is a partially reducing polyketide synthase (PR-PKS).
The proposed biosynthetic pathway for this compound is initiated by the loading of a starter unit, acetyl-CoA, onto the acyl carrier protein (ACP) domain of the PKS. This is followed by a series of condensation reactions with malonyl-CoA as the extender unit. The key difference in the biosynthesis of this compound compared to mellein is the incorporation of a methyl group at the C-5 position. This methylation is likely catalyzed by a methyltransferase (MT) domain within the PKS, utilizing S-adenosylmethionine (SAM) as the methyl donor.
The growing polyketide chain undergoes selective reduction of specific keto groups by a ketoreductase (KR) domain and subsequent dehydration by a dehydratase (DH) domain. Following the final condensation step, the polyketide chain is released from the PKS, likely through the action of a thioesterase (TE) or product template (PT) domain, which facilitates the cyclization and lactonization to form the characteristic dihydroisocoumarin ring of this compound.
Key Enzymes in the Biosynthesis
The central enzyme in this compound biosynthesis is a multifunctional Type I Polyketide Synthase. The domain organization of this putative enzyme is predicted to be similar to that of other fungal PR-PKSs involved in the synthesis of related compounds.
| Domain | Abbreviation | Putative Function |
| Ketosynthase | KS | Catalyzes the condensation of the growing polyketide chain with a malonyl-CoA extender unit. |
| Acyltransferase | AT | Selects and loads the starter (acetyl-CoA) and extender (malonyl-CoA) units onto the ACP domain. |
| Dehydratase | DH | Removes a water molecule from the growing polyketide chain, creating a double bond. |
| Methyltransferase | MT | Transfers a methyl group from SAM to the polyketide backbone, likely at the C-5 position. |
| Ketoreductase | KR | Reduces a keto group on the polyketide chain to a hydroxyl group. |
| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain via a phosphopantetheine arm. |
| Thioesterase/Product Template | TE/PT | Catalyzes the release and cyclization of the final polyketide chain to form this compound. |
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data on the production titers of this compound from various endophytic fungi. The yields are highly dependent on the fungal species, culture conditions, and extraction methods.
| Fungal Species | Reported Activity/Yield | Reference |
| Didymobotryum rigidum JCM 8837 | Inhibited SirA activity with an IC50 of 120 µM | |
| Alternaria burnsii | IC50 values ranging from 34.59 to 44.76 µg/mL against various plant pathogenic fungi. | |
| Rosellinia corticium | (S)-5-methylmellein had an IC50 value of 5.31 µM for hMAO-A. |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, bioinformatics, and analytical chemistry techniques.
Identification of the Biosynthetic Gene Cluster (BGC)
A common approach to identify the BGC for this compound is through genome mining of a known producing fungal strain.
Protocol: Gene Knockout of the Putative PKS Gene
-
Vector Construction: A gene replacement cassette is constructed containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target PKS gene.
-
Protoplast Transformation: Protoplasts of the this compound producing fungus are generated and transformed with the gene replacement cassette using a polyethylene glycol (PEG)-mediated method.
-
Selection of Transformants: Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic.
-
Verification of Gene Knockout: Successful homologous recombination and deletion of the target PKS gene is confirmed by PCR and Southern blot analysis.
-
Metabolite Analysis: The wild-type and knockout mutant strains are cultured under identical conditions. The culture extracts are then analyzed by HPLC and LC-MS to confirm the absence of this compound production in the mutant strain.
Heterologous Expression of the BGC
To confirm the function of the identified BGC and to potentially improve the production of this compound, the entire cluster can be expressed in a heterologous host, such as Aspergillus oryzae.
Protocol: Heterologous Expression in Aspergillus oryzae
-
Gene Cluster Cloning: The entire putative this compound BGC is cloned from the genomic DNA of the producing fungus. This can be achieved through PCR amplification of overlapping fragments and subsequent assembly into an expression vector using techniques like yeast homologous recombination.
-
Vector Construction: The assembled BGC is placed under the control of a strong, inducible promoter in an Aspergillus expression vector.
-
Transformation of A. oryzae: The expression vector is introduced into a suitable A. oryzae host strain using protoplast transformation.
-
Cultivation and Induction: The transformed A. oryzae is cultivated under conditions that induce the expression of the BGC.
-
Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC and LC-MS for the production of this compound. Structural confirmation is performed using NMR spectroscopy.
In Vitro Enzyme Assays
To characterize the function of the PKS and other enzymes in the pathway, in vitro assays can be performed with purified recombinant proteins.
Protocol: PKS Enzyme Assay
-
Protein Expression and Purification: The PKS gene is cloned into an expression vector and expressed in a suitable host like E. coli or Saccharomyces cerevisiae. The recombinant protein is then purified using affinity chromatography.
-
Assay Reaction: The purified PKS enzyme is incubated with the necessary substrates: acetyl-CoA (starter unit), malonyl-CoA (extender unit), NADPH (for reductive domains), and S-adenosylmethionine (for the MT domain).
-
Product Analysis: The reaction is quenched, and the products are extracted and analyzed by HPLC, LC-MS, and NMR to identify the synthesized polyketide.
Conclusion and Future Perspectives
The biosynthesis of this compound in endophytic fungi presents a fascinating area of study with potential for significant applications. While the general framework of a PKS-mediated pathway is well-accepted, the specific genetic and enzymatic machinery remains an active area of investigation. The identification and characterization of the complete this compound BGC from a high-producing endophytic fungus is a critical next step. This will not only provide definitive insights into its biosynthesis but also open avenues for metabolic engineering to enhance production yields and generate novel derivatives with improved biological activities. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel the intricacies of this intriguing biosynthetic pathway.
References
5-Methylmellein: A Comprehensive Guide to its Spectroscopic Data and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data and structure elucidation of 5-methylmellein, a naturally occurring dihydroisocoumarin derivative. The information presented herein is intended to serve as a valuable resource for researchers involved in natural product chemistry, medicinal chemistry, and drug development.
Spectroscopic Data
The structural characterization of this compound has been accomplished through the comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides crucial information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 4.75 | m | |
| H-4 | 2.72 | dd | 16.8, 12.4 |
| 3.04 | dd | 16.8, 3.6 | |
| H-6 | 6.77 | d | 8.5 |
| H-7 | 7.39 | d | 8.5 |
| 3-CH₃ | 1.45 | d | 6.3 |
| 5-CH₃ | 2.17 | s | |
| 8-OH | 10.90 | s |
Data sourced from a study on (S)-5-Methylmellein isolated from an endogenous lichen fungus.[1]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the carbon framework of this compound. The chemical shifts (δ) are reported in ppm.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-1 | 170.8 |
| C-3 | 76.2 |
| C-4 | 34.7 |
| C-4a | 139.5 |
| C-5 | 118.0 |
| C-6 | 136.2 |
| C-7 | 116.4 |
| C-8 | 161.5 |
| C-8a | 108.2 |
| 3-CH₃ | 20.9 |
| 5-CH₃ | 18.5 |
Note: The specific assignments are based on interpretation and may vary slightly between different literature sources.
Mass Spectrometry Data
Mass spectrometry data is critical for determining the molecular weight and elemental composition of this compound.
| Technique | Ion | m/z |
| LR-ESI-MS | [M+H]⁺ | 193.3 |
This data confirms the molecular formula of this compound as C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol .[1][2]
Infrared (IR) Spectroscopy Data
While specific absorption bands for this compound are not detailed in the readily available literature, the expected characteristic absorptions would include:
-
O-H stretching: A broad band around 3400-3200 cm⁻¹ for the phenolic hydroxyl group.
-
C-H stretching: Bands around 3100-2850 cm⁻¹ for aromatic and aliphatic C-H bonds.
-
C=O stretching: A strong absorption band around 1680-1660 cm⁻¹ for the lactone carbonyl group.
-
C=C stretching: Bands in the 1600-1450 cm⁻¹ region for the aromatic ring.
-
C-O stretching: Absorptions in the 1300-1000 cm⁻¹ region.
Experimental Protocols
The following sections describe the general methodologies employed for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
¹H NMR Acquisition:
-
A standard pulse sequence is used to acquire the ¹H spectrum.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
The residual solvent peak is used as an internal standard for chemical shift calibration.
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.
-
The spectral width is set to encompass the typical range for organic molecules (e.g., 0-220 ppm).
-
A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
2D NMR Experiments (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
Instrumentation: Low-resolution electrospray ionization mass spectrometry (LR-ESI-MS) is a common technique for determining the molecular weight of natural products. The analysis is performed on a mass spectrometer equipped with an ESI source.
Data Acquisition:
-
The sample solution is introduced into the ESI source, where it is nebulized and ionized.
-
The resulting ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum. The peak corresponding to the protonated molecule, [M+H]⁺, is used to determine the molecular weight.
Structure Elucidation Workflow
The elucidation of the structure of this compound is a logical process that integrates data from various spectroscopic techniques. The following diagram illustrates this workflow.
Caption: Workflow for the structure elucidation of this compound.
The process begins with determining the molecular formula and the degree of unsaturation from the mass spectrometry data. Subsequently, detailed analysis of 1D and 2D NMR spectra allows for the identification of key structural fragments. ¹H NMR reveals the number and types of protons and their neighboring relationships through coupling patterns. ¹³C NMR provides information on the carbon skeleton. 2D NMR experiments, such as COSY, HSQC, and HMBC, are then instrumental in assembling these fragments. COSY establishes proton-proton connectivities, HSQC identifies direct carbon-proton attachments, and crucially, HMBC reveals long-range correlations, allowing for the unambiguous connection of all fragments to deduce the final, complete structure of this compound.
References
In-depth Technical Guide: Biological Activities of 5-Methylmellein and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylmellein, a naturally occurring dihydroisocoumarin, alongside its synthetic and naturally occurring derivatives, has emerged as a significant subject of interest within the scientific community. These compounds, primarily isolated from various fungal species, exhibit a broad and diverse spectrum of biological activities. Their demonstrated effects range from potent enzyme inhibition and antimicrobial action to cytotoxic and phytotoxic properties. This technical guide offers a comprehensive and in-depth exploration of the documented biological activities of this compound and its analogues. A primary focus is placed on the presentation of quantitative data, detailed experimental methodologies for key assays, and the elucidation of the underlying signaling pathways. This document is designed to be an essential resource for professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery and development.
Quantitative Biological Activity Data
The bioactivities of this compound and its derivatives have been rigorously quantified across a variety of in vitro assays. The subsequent tables provide a structured summary of these key quantitative findings, enabling a clear and comparative assessment of the potency, selectivity, and spectrum of activity for these compounds.
Table 1: Enzyme Inhibitory Activity of this compound and its Derivatives
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Notes | Reference(s) |
| (S)-5-Methylmellein | Human Monoamine Oxidase A (hMAO-A) | Fluorometric | 5.31 | 2.45 | A reversible and competitive inhibitor.[1] | [1] |
| (S)-5-Methylmellein | Human Monoamine Oxidase B (hMAO-B) | Fluorometric | 9.15 | - | [1] | |
| (R)-5-Methylmellein | Human Monoamine Oxidase A (hMAO-A) | Fluorometric | 4.6 | - | [1] | |
| (R)-5-Methylmellein Derivative (13aR) | Human Monoamine Oxidase A (hMAO-A) | Fluorometric | 0.06 | - | Exhibits high selectivity over hMAO-B (IC50 >50 µM).[2] | |
| (S)-5-Methylmellein | Acetylcholinesterase (AChE) | Colorimetric | 27.07 | - | Demonstrates moderate inhibition. | |
| (S)-5-Methylmellein | Butyrylcholinesterase (BChE) | Colorimetric | Weak inhibition | - | ||
| (S)-5-Methylmellein | β-secretase (BACE1) | FRET-based | Weak inhibition | - | ||
| This compound | Fungal Sirtuin (SirA) | Fluorometric | 120 | - | ||
| Mellein | Fungal Sirtuin (SirA) | Fluorometric | 160 | - |
Table 2: Antimicrobial, Cytotoxic, and Phytotoxic Activities of this compound and its Derivatives
| Compound | Activity Type | Organism/Cell Line | Assay Type | MIC (µg/mL) | IC50 (µM) | EC50 (µg/mL) | Reference(s) |
| cis-4-Acetoxyoxymellein & 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein | Antibacterial | Escherichia coli, Bacillus megaterium | Agar diffusion | - | - | - | |
| cis-4-Acetoxyoxymellein & 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein | Antifungal | Microbotryum violaceum, Botrytis cinerea, Septoria tritici | Agar diffusion | - | - | - | |
| Mellein Derivatives | Antibacterial | Various bacterial strains | Broth microdilution | 1.9-62.5 | - | - | |
| Mellein Derivatives | Antifungal | Various fungal strains | Broth microdilution | 1.9-31.25 | - | - | |
| Garcinia multiflora Derivatives | Cytotoxic | HL-60, A549, SMMC-7721, MCF-7, SW480 | MTT Assay | - | 3.07-12.56 | - | |
| Phoma sp. YN02-P-3 Derivatives | Cytotoxic | HL-60, PC-3, HCT-116 | MTT Assay | - | 0.52-9.85 | - | |
| This compound | Phytotoxic | Lettuce seedlings | Seedling growth inhibition | - | - | Not specified |
Experimental Protocols
The reproducibility and extension of scientific research are critically dependent on detailed and accurate methodological descriptions. This section provides comprehensive protocols for the key in vitro assays employed to characterize the biological activities of this compound and its derivatives.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric protocol is designed to quantify the inhibitory potency of test compounds against the two isoforms of human monoamine oxidase, MAO-A and MAO-B.
-
Reagents and Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compounds (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds in potassium phosphate buffer.
-
To the wells of a 96-well plate, add the respective enzyme solution (MAO-A or MAO-B).
-
Add the test compound dilutions to the designated wells and pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine, to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity (Excitation: 310 nm, Emission: 400 nm) at regular time intervals.
-
Determine the rate of reaction from the initial linear phase of the fluorescence curve.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a nonlinear regression curve.
-
Fungal Sirtuin Inhibition Assay
This fluorometric assay protocol is used to determine the inhibitory effect of compounds on the activity of fungal sirtuin (SirA), an NAD+-dependent deacetylase.
-
Reagents and Materials:
-
Recombinant fungal sirtuin (SirA)
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorescent reporter)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-buffered saline containing bovine serum albumin)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the wells of a 96-well plate, combine the SirA enzyme and the fluorogenic substrate.
-
Add the various dilutions of the test compounds to the appropriate wells.
-
Initiate the deacetylase reaction by the addition of NAD+.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a developer solution, which typically contains a protease that cleaves the deacetylated substrate, resulting in a fluorescent signal.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate used.
-
Calculate the percentage of inhibition and determine the IC50 value as previously described for the MAO inhibition assay.
-
Cytotoxicity (MTT) Assay
The MTT assay is a widely used colorimetric method to evaluate the cytotoxic potential of chemical compounds against various cell lines.
-
Reagents and Materials:
-
Adherent cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or an acidified isopropanol solution)
-
96-well clear, flat-bottom microplates
-
Spectrophotometric microplate reader
-
-
Procedure:
-
Seed the cells into a 96-well plate at an optimized density and allow them to attach and grow for 24 hours.
-
Expose the cells to a range of concentrations of the test compounds and incubate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the MTT to insoluble purple formazan crystals.
-
Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to untreated control cells.
-
The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting cell viability against the logarithm of the compound concentration.
-
Signaling Pathways and Mechanisms of Action
A thorough understanding of the molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects is paramount for their rational design and development as potential therapeutic agents.
MAO-A Inhibition Signaling Cascade
The inhibition of monoamine oxidase A (MAO-A) by compounds such as this compound is a key mechanism underlying their potential antidepressant effects. By inhibiting MAO-A, these compounds prevent the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, within the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: this compound inhibits MAO-A, leading to increased neurotransmitter levels.
Fungal Sirtuin Inhibition and Regulation of Secondary Metabolism
This compound has been demonstrated to be an inhibitor of fungal sirtuins, which are NAD+-dependent deacetylases that play a crucial role in epigenetic regulation. In fungi, sirtuins can deacetylate histones, leading to a more condensed chromatin structure and the silencing of gene expression, including the biosynthetic gene clusters responsible for secondary metabolite production. By inhibiting sirtuin activity, this compound can lead to a more open chromatin state, facilitating the transcription of these gene clusters and resulting in an altered profile of secondary metabolites.
Caption: Inhibition of fungal sirtuin by this compound alters secondary metabolism.
Conclusion
The body of evidence presented in this technical guide underscores the significant potential of this compound and its derivatives as a versatile class of bioactive natural products. Their demonstrated ability to potently inhibit key enzymes such as monoamine oxidase A and fungal sirtuins, in conjunction with their notable antimicrobial and cytotoxic activities, positions them as promising candidates for the development of novel therapeutic agents and as valuable tools for chemical biology research. This guide has provided a consolidated and detailed resource encompassing quantitative biological data, robust experimental protocols, and insights into the molecular mechanisms of action of these compounds. To fully harness their therapeutic potential, future research should focus on comprehensive structure-activity relationship studies, in vivo efficacy and pharmacokinetic profiling, and rigorous safety and toxicity assessments. The methodologies and pathway diagrams presented herein are intended to serve as a foundation and catalyst for continued and innovative research in this exciting and promising area of natural product science.
References
5-Methylmellein: A Novel Inhibitor of Fungal Sirtuins for Antifungal Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery of novel antifungal agents with unique mechanisms of action. Fungal sirtuins, a class of NAD+-dependent histone deacetylases, have emerged as promising therapeutic targets due to their crucial roles in fungal growth, metabolism, and virulence. This technical guide provides a comprehensive overview of 5-methylmellein, a naturally occurring polyketide, as a novel inhibitor of fungal sirtuins.
Core Findings and Data Presentation
This compound has been identified as an inhibitor of Sirtuin A (SirA) from the fungus Aspergillus nidulans.[1][2] This discovery stemmed from a screening of 579 fungal culture extracts, highlighting the potential of natural products in antifungal drug discovery.[1][2] The inhibitory activity of this compound and its structurally related compound, mellein, against SirA is summarized in the table below.
| Compound | Target Enzyme | Fungal Species | IC50 (µM) |
| This compound | Sirtuin A (SirA) | Aspergillus nidulans | 120[1] |
| Mellein | Sirtuin A (SirA) | Aspergillus nidulans | 160 |
Table 1: Inhibitory activity of this compound and mellein against Aspergillus nidulans Sirtuin A.
The inhibition of SirA by this compound has been shown to modulate the production of secondary metabolites in A. nidulans, suggesting a direct impact on fungal physiology. This finding opens avenues for utilizing this compound as a chemical probe to explore the intricate regulatory networks governed by fungal sirtuins.
Fungal Sirtuins: A Key Regulatory Hub
Sirtuins are highly conserved enzymes that deacetylate histone and non-histone proteins, thereby regulating a wide array of cellular processes. In fungi, sirtuins are implicated in vital functions such as:
-
Fungal Growth and Development: Sirtuins play a role in the regulation of fungal proliferation and morphological transitions.
-
Secondary Metabolite Production: As demonstrated by the effect of this compound, sirtuins are key regulators of the fungal secondary metabolome.
-
Cell Wall Integrity and Stress Response: Sirtuins contribute to maintaining the integrity of the fungal cell wall and responding to environmental stresses.
-
Virulence: The activity of sirtuins has been linked to the pathogenicity of several human fungal pathogens, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans.
Aspergillus fumigatus, a major human pathogen, possesses six sirtuins (SirA, SirB, SirC, SirD, SirE, and HstA), each with potentially distinct roles in the organism's biology. The conservation of sirtuins across different fungal species suggests that inhibitors like this compound could have broad-spectrum antifungal activity.
Signaling Pathway and Experimental Workflow
The inhibition of fungal sirtuins by this compound disrupts the deacetylation of target proteins, leading to alterations in gene expression and cellular function. The following diagram illustrates the proposed signaling pathway.
The experimental workflow for identifying and characterizing fungal sirtuin inhibitors from natural product extracts is depicted below.
Detailed Experimental Protocols
A crucial aspect of drug discovery is the reproducibility of experimental findings. The following provides a generalized protocol for a fungal sirtuin inhibition assay, based on commonly used methodologies.
Sirtuin Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory activity of a compound against a fungal sirtuin enzyme.
Materials:
-
Recombinant fungal sirtuin (e.g., SirA)
-
Fluorogenic acetylated peptide substrate (e.g., based on a known sirtuin substrate)
-
NAD+
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and a reducing agent)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the test compound dilutions (or solvent control), and the recombinant fungal sirtuin enzyme.
-
Initiate the reaction by adding a mixture of the fluorogenic acetylated peptide substrate and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Future Directions and Conclusion
The identification of this compound as a fungal sirtuin inhibitor represents a significant step forward in the quest for novel antifungal therapies. Further research is warranted in several key areas:
-
Mechanism of Inhibition: Detailed kinetic studies are needed to elucidate the precise mechanism by which this compound inhibits fungal sirtuins (e.g., competitive, non-competitive, or uncompetitive inhibition).
-
Spectrum of Activity: The inhibitory activity of this compound should be evaluated against a broader panel of sirtuins from clinically relevant fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Preclinical studies in animal models of fungal infections are necessary to assess the therapeutic potential of this compound and its derivatives.
References
An In-depth Technical Guide to 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin, a naturally occurring dihydroisocoumarin also known as 5-methylmellein. This document details its isolation from fungal sources, provides extensive spectroscopic and physical data, and explores its known biological functions, including phytotoxic, mosquiticidal, and enzyme-inhibitory activities. Detailed experimental protocols for its isolation are provided, alongside a representative synthetic methodology for a closely related analog due to the absence of a published total synthesis for the title compound. Furthermore, this guide visualizes its known mechanisms of action, particularly its role as a sirtuin inhibitor, through detailed signaling pathway diagrams. This document is intended to be a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.
Introduction
3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin, also referred to as this compound, is a polyketide secondary metabolite belonging to the dihydroisocoumarin class of natural products.[1][2] These compounds are characterized by a 3,4-dihydro-1H-isochromen-1-one core structure and are known to be produced by a variety of organisms, including fungi, plants, and bacteria.[3][4] Dihydroisocoumarins exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. This guide provides an in-depth review of the current knowledge on 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin.
Discovery and History
3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin was first isolated from the culture filtrate of the plant pathogenic fungus Diaporthe eres, which was found infecting English ivy (Hedera helix).[5] The fungus was identified as the causative agent of necrotic lesions on the leaves of the host plant, and the investigation into its secondary metabolites led to the identification of this compound as a phytotoxic constituent. Subsequently, it has also been isolated from the endogenous lichen fungus Rosellinia corticium. The discovery of this molecule from fungal sources highlights the rich chemical diversity of microbial secondary metabolites.
Physicochemical and Spectroscopic Data
The structural elucidation of 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin was accomplished through extensive spectroscopic analysis. The key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Melting Point | 126–128 °C | |
| Appearance | Pale yellow powder | |
| Solubility | Soluble in DMSO, chloroform, dichloromethane |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR (600 MHz, CDCl₃) | δ 1.55 (d, 3H, J = 5 Hz, C3-CH₃), 2.20 (s, 3H, C5-CH₃), 2.72 (m, 1H, C4-Ha), 2.93 (m, 1H, C4-Hb), 4.68 (br m, 1H, C3-H), 6.84 (d, 1H, J = 8.5 Hz, C7-H), 7.28 (d, 1H, J = 8.5 Hz, C6-H), 11.0 (s, 1H, OH) | |
| ¹³C NMR (150 MHz, CDCl₃) | δ 18.25, 21.08, 32.05, 75.61, 108.21, 115.80, 125.11, 137.23, 138.09, 160.61, 170.51 | |
| HRMS (ESI-TOF) | m/z 193.08842 [M+H]⁺ (calcd for C₁₁H₁₃O₃, 193.088647) |
Biological Activities and Potential Applications
3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin has been demonstrated to possess a range of biological activities, suggesting its potential for various applications in medicine and agriculture.
Phytotoxic Activity
The initial discovery of this compound was linked to its phytotoxic effects. It has been shown to inhibit the growth of both monocot and dicot plants, with a more pronounced effect on the monocot bentgrass (Agrostis stolonifera) compared to the dicot lettuce (Lactuca sativa). The IC₅₀ value for its phytotoxicity against bentgrass is approximately 100 μM. This activity suggests its potential as a lead compound for the development of novel herbicides.
Mosquitocidal Activity
The compound has shown significant larvicidal activity against the mosquito species Aedes aegypti, a vector for several infectious diseases. Notably, it was active against both permethrin-susceptible and permethrin-resistant strains of the mosquito, suggesting a mode of action different from that of pyrethroid insecticides. While active as a larvicide, it was found to be inactive as an adulticide in topical bioassays.
Enzyme Inhibitory Activity
3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin has been identified as an inhibitor of several enzymes:
-
Monoamine Oxidase (MAO): The (S)-enantiomer, isolated from Rosellinia corticium, was found to be an inhibitor of human monoamine oxidase A (hMAO-A) with an IC₅₀ value of 5.31 µM. It also showed inhibitory activity against hMAO-B with an IC₅₀ of 9.15 μM. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.
-
Fungal Sirtuin: This compound has been shown to inhibit the activity of Sirtuin A (SirA), a NAD⁺-dependent histone deacetylase in the fungus Aspergillus nidulans, with an IC₅₀ of 120 μM. This inhibition leads to an increase in the production of other secondary metabolites by the fungus, suggesting a role in regulating fungal gene expression.
-
Human DNA Polymerase λ: It has been reported to be a specific inhibitor of human DNA polymerase λ.
Table 3: Summary of Biological Activities and Quantitative Data
| Activity | Target Organism/Enzyme | Quantitative Data (IC₅₀) | Reference |
| Phytotoxicity | Agrostis stolonifera (bentgrass) | ~100 μM | |
| Mosquitocidal (Larvicidal) | Aedes aegypti | Not specified | |
| MAO-A Inhibition | Human | 5.31 µM | |
| MAO-B Inhibition | Human | 9.15 μM | |
| Fungal Sirtuin Inhibition | Aspergillus nidulans SirA | 120 μM |
Experimental Protocols
Isolation from Diaporthe eres
The following protocol is based on the methodology described for the isolation of 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin from the culture filtrate of Diaporthe eres.
1. Fungal Culture:
-
The fungus Diaporthe eres is cultured in Czapek Dox broth and potato dextrose broth media.
-
The cultures are incubated at room temperature in stationary phase for a period sufficient for secondary metabolite production (e.g., 2-3 weeks).
2. Extraction:
-
The culture broth is separated from the mycelium by filtration.
-
The filtrate is extracted with an equal volume of ethyl acetate.
-
The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
-
The crude extract is subjected to silica gel flash column chromatography.
-
A gradient elution system, for example, with increasing polarity using a mixture of hexane and ethyl acetate, is employed to separate the components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are combined and further purified by repeated chromatography until a pure compound is obtained.
4. Structure Elucidation:
-
The purified compound is subjected to spectroscopic analysis, including ¹H NMR, ¹³C NMR, and HRMS, to confirm its structure and purity.
Caption: Workflow for the isolation of 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin.
Chemical Synthesis
Representative Synthesis of a 3-Aryl-8-hydroxy-3,4-dihydroisocoumarin:
This method involves the successive lateral and ortho-lithiation of 4,4-dimethyl-2-(o-tolyl)oxazoline.
1. Lateral Lithiation and Aldehyde Addition:
-
To a solution of 4,4-dimethyl-2-(o-tolyl)oxazoline in dry THF at -78 °C under an argon atmosphere, add sec-BuLi.
-
After stirring, add the desired aldehyde (e.g., an aromatic aldehyde to introduce the C3-substituent).
2. Ortho-Lithiation and Hydroxylation:
-
To the same reaction mixture, add another equivalent of sec-BuLi.
-
Follow this with the addition of B(OMe)₃.
-
The reaction is then quenched with H₂O₂ to introduce the ortho-hydroxy group.
3. Cyclization to Dihydroisocoumarin:
-
The resulting ortho-hydroxylated oxazoline is treated with trifluoroacetic acid (TFA) in aqueous THF.
-
This acidic workup facilitates the hydrolysis of the oxazoline and subsequent cyclization to form the 3-substituted 8-hydroxy-3,4-dihydroisocoumarin.
4. Purification:
-
The final product is purified by flash column chromatography on silica gel.
Caption: General synthetic strategy for 3-substituted 8-hydroxy-3,4-dihydroisocoumarins.
Mechanism of Action and Signaling Pathways
While the precise mechanisms of action for all its biological activities are not fully elucidated, some insights have been gained, particularly regarding its enzyme inhibitory effects.
Sirtuin Inhibition
3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin acts as an inhibitor of fungal sirtuins, which are NAD⁺-dependent histone deacetylases (HDACs). Sirtuins play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and gene silencing. By inhibiting sirtuin, this compound promotes a more open chromatin state, leading to the expression of otherwise silenced genes, including those involved in the biosynthesis of other secondary metabolites.
Caption: Mechanism of sirtuin inhibition by 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin.
Potential Involvement in PI3K/AKT Signaling
Studies on traditional Chinese medicine formulations containing this compound have suggested a potential link to the PI3K/AKT signaling pathway in the context of treating Alzheimer's disease. The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. While direct evidence of 3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin modulating this pathway is limited, its presence in bioactive mixtures that affect this pathway warrants further investigation.
Caption: Overview of the PI3K/AKT signaling pathway.
Conclusion
3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin is a fascinating natural product with a diverse range of biological activities. Its discovery from fungal sources underscores the importance of microbial biodiversity in the search for novel bioactive compounds. The phytotoxic, mosquitocidal, and enzyme-inhibitory properties of this molecule present exciting opportunities for the development of new herbicides, insecticides, and therapeutic agents. While significant progress has been made in its isolation and characterization, further research is needed to fully elucidate its mechanisms of action and to develop efficient synthetic routes for its production and the generation of more potent analogs. This technical guide serves as a solid foundation for future research and development efforts centered on this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism-based inactivators of sirtuin 5: A focused structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methylmellein: A Technical Guide to its Antifungal and Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylmellein, a naturally occurring dihydroisocoumarin found in various fungi, has garnered interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the current scientific understanding of the antifungal and antibacterial spectrum of this compound. It summarizes the available quantitative data on its antimicrobial activity, details relevant experimental protocols for its assessment, and explores the known and putative mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.
Introduction
This compound ((3R)-3,4-dihydro-8-hydroxy-3,5-dimethyl-1H-isochromen-1-one) is a polyketide metabolite produced by a variety of fungi, including species of Aspergillus, Penicillium, and endophytic fungi.[1] Isocoumarins, the chemical class to which this compound belongs, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] This guide focuses specifically on the antifungal and antibacterial properties of this compound, presenting the available data in a structured format to facilitate further research and development.
Antimicrobial Spectrum of this compound
The antimicrobial activity of this compound has been investigated against a limited number of human and plant pathogens. The available quantitative data, primarily in the form of Minimum Inhibitory Concentrations (MICs), are summarized below. It is important to note that the current body of research indicates that this compound generally exhibits weak antimicrobial activity.
Antibacterial Activity
Data on the antibacterial spectrum of this compound is sparse. The most definitive study to date has reported its activity against Staphylococcus aureus.
Table 1: Antibacterial Spectrum of this compound
| Bacterial Species | Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | Not Specified | >128 | [4] |
Note: A higher MIC value is indicative of lower antibacterial activity.
Antifungal Activity
The antifungal activity of this compound has been evaluated against a few fungal species, including human and plant pathogens.
Table 2: Antifungal Spectrum of this compound
| Fungal Species | Strain | MIC (μg/mL) | Reference |
| Candida albicans | Not Specified | >128 | [4] |
| Trichophyton rubrum | Not Specified | >128 |
Note: A higher MIC value is indicative of lower antifungal activity.
Mechanism of Action
The mechanisms through which this compound exerts its antimicrobial effects are an active area of research. The known antifungal mechanism is more clearly elucidated than its antibacterial counterpart.
Antifungal Mechanism of Action: Inhibition of Sirtuin A (SirA)
The primary known antifungal mechanism of this compound is the inhibition of Sirtuin A (SirA), a NAD+-dependent histone deacetylase. In fungi like Aspergillus nidulans, SirA is involved in regulating fungal growth and the production of secondary metabolites. By inhibiting SirA, this compound can modulate the expression of genes involved in various cellular processes, leading to an alteration of the fungal secondary metabolism. This disruption of normal cellular regulation is believed to contribute to its antifungal effect, although this may not directly lead to fungal cell death at lower concentrations.
Figure 1. Antifungal signaling pathway of this compound.
Putative Antibacterial Mechanism of Action
The precise antibacterial mechanism of this compound has not been definitively elucidated. However, studies on the broader class of isocoumarins suggest potential modes of action. These include the disruption of the bacterial cell membrane integrity and the inhibition of essential bacterial enzymes. The presence of phenolic groups in the structure of this compound may contribute to its ability to interact with and disrupt the phospholipid bilayer of bacterial membranes. Further research is required to identify the specific molecular targets of this compound in bacterial cells.
Experimental Protocols
The following section details a standardized methodology for determining the antimicrobial susceptibility of a compound like this compound. The broth microdilution assay is a widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol is a generalized procedure and may require optimization based on the specific microorganisms being tested.
4.1.1. Materials
-
This compound (dissolved in a suitable solvent, e.g., Dimethyl Sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inocula
-
Positive control antimicrobial (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)
-
Negative control (sterile broth)
-
Solvent control (broth with the same concentration of solvent used to dissolve this compound)
-
Spectrophotometer or microplate reader
4.1.2. Inoculum Preparation
-
Bacteria: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into a suitable broth. Incubate at the optimal temperature and time to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Fungi (Yeast): Grow the yeast on a suitable agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Fungi (Moulds): Grow the mould on a suitable agar medium until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a hemocytometer and then dilute in the test medium to the desired final concentration.
4.1.3. Assay Procedure
-
Prepare serial two-fold dilutions of this compound in the appropriate growth medium directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include positive control wells (inoculum with a standard antimicrobial), negative control wells (sterile medium only), and solvent control wells (inoculum with the highest concentration of the solvent used).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth. Alternatively, a microplate reader can be used to measure the optical density at a suitable wavelength (e.g., 600 nm).
Figure 2. Experimental workflow for the broth microdilution assay.
Discussion and Future Directions
The currently available data suggest that this compound possesses weak antifungal and antibacterial activity. The reported MIC values of >128 μg/mL are significantly higher than those of clinically used antibiotics and antifungals. However, the discovery of its inhibitory effect on fungal Sirtuin A provides a valuable starting point for further investigation into the mechanisms of action of isocoumarins.
Future research should focus on:
-
Expanding the Antimicrobial Spectrum: Testing this compound and its derivatives against a broader range of clinically relevant bacteria and fungi to identify any potential niche applications.
-
Elucidating the Antibacterial Mechanism: Utilizing techniques such as transcriptomics, proteomics, and cell membrane integrity assays to identify the specific molecular targets of this compound in bacteria.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify structural modifications that could enhance its antimicrobial potency and selectivity.
-
Synergy Studies: Investigating the potential for this compound to act synergistically with existing antimicrobial agents to enhance their efficacy or overcome resistance mechanisms.
Conclusion
This compound is a fungal secondary metabolite with documented, albeit weak, antifungal and antibacterial properties. Its known mechanism of action against fungi involves the inhibition of Sirtuin A, a key regulator of fungal metabolism. While its direct therapeutic potential as an antimicrobial agent may be limited, its unique mode of action and chemical scaffold make it an interesting lead compound for further medicinal chemistry efforts. This technical guide provides a summary of the current knowledge and a framework for future research into the antimicrobial activities of this compound.
References
- 1. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
5-Methylmellein's Role in Fungal Secondary Metabolite Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fungi produce a vast arsenal of secondary metabolites, many of which are of significant interest for drug discovery and biotechnology. However, a large proportion of the biosynthetic gene clusters (BGCs) responsible for their production remain silent under standard laboratory conditions. This guide explores the pivotal role of 5-methylmellein, a fungal secondary metabolite itself, as a modulator of secondary metabolism in other fungi. This compound acts as a novel inhibitor of fungal sirtuins, a class of NAD+-dependent histone deacetylases (HDACs), thereby influencing gene expression through epigenetic mechanisms. This document provides a comprehensive overview of this compound's biosynthesis, its mechanism of action, its impact on the production of other secondary metabolites, and detailed experimental protocols for its study.
Introduction to this compound
This compound, a polyketide derivative, is a naturally occurring dihydroisocoumarin produced by various fungal species, including Didymobotryum rigidum.[1] While possessing some intrinsic biological activities, its most significant role in the context of this guide is its ability to act as a chemical epigenetic modifier. By inhibiting specific histone deacetylases, this compound can unlock the latent biosynthetic potential of fungi, leading to the production of novel or upregulated secondary metabolites. This makes it a valuable tool for natural product discovery and a subject of interest for understanding the complex regulatory networks governing fungal secondary metabolism.
Biosynthesis of this compound
While the definitive biosynthetic gene cluster for this compound has not been explicitly characterized, a hypothetical pathway can be proposed based on the well-studied biosynthesis of the closely related compound, (R)-mellein. The biosynthesis is catalyzed by a partially reducing iterative polyketide synthase (PR-PKS).
The proposed pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by the PKS. The key steps include:
-
Chain initiation with an acetyl-CoA starter unit.
-
Iterative elongation with malonyl-CoA extender units.
-
Programmed ketoreduction at specific steps during chain elongation, catalyzed by the ketoreductase (KR) domain of the PKS.
-
Thioester hydrolysis and cyclization to form the characteristic dihydroisocoumarin ring system.
-
Methylation , likely via a methyltransferase, to add the methyl group at the C-5 position.
Mechanism of Action: Epigenetic Regulation via Sirtuin Inhibition
The primary mechanism by which this compound modulates fungal secondary metabolism is through the inhibition of Sirtuin A (SirA), an NAD+-dependent histone deacetylase.[1] Sirtuins play a crucial role in maintaining chromatin structure. By removing acetyl groups from histone tails, they promote a more condensed chromatin state (heterochromatin), which is generally associated with transcriptional repression.
By inhibiting SirA, this compound leads to the hyperacetylation of histones, particularly at sites like H4K16, H3K9, and H3K14. This results in a more open chromatin structure (euchromatin) at specific gene loci, including the promoters of otherwise silent or lowly expressed secondary metabolite biosynthetic gene clusters. This "opening" of the chromatin allows for the transcriptional machinery to access these genes, leading to their expression and the subsequent production of the corresponding secondary metabolites.
Quantitative Data on SirA Inhibition:
| Compound | Target Enzyme | IC50 (µM) | Source Organism of Enzyme |
| This compound | Sirtuin A (SirA) | 120 | Aspergillus nidulans |
| Mellein | Sirtuin A (SirA) | 160 | Aspergillus nidulans |
| [1] |
Impact on Fungal Secondary Metabolite Production
The inhibition of histone deacetylases by compounds like this compound has a profound and complex impact on the fungal metabolome. While this compound specifically has been shown to increase the production of the mycotoxin sterigmatocystin in Aspergillus nidulans by 1.5-fold when applied at a concentration of 100 µM, the broader effects of HDAC inhibition are more extensive.
A large-scale metabolomics study on an A. nidulans strain with reduced activity of a major histone deacetylase (a proxy for the effect of this compound) revealed that a significant portion of the metabolome is altered. This includes both the upregulation of previously cryptic or low-level metabolites and the downregulation of others. This demonstrates the complex regulatory network that is perturbed by HDAC inhibition.
Table of Representative Metabolite Changes in Aspergillus nidulans with HDAC Inhibition: (Data from a study with genetic and chemical inhibition of a major HDAC, serving as a proxy for this compound's effect)
| Metabolite Class | Representative Metabolite | Fold Change | Regulation |
| Lipopeptides | Fellutamide B | ~92 | Upregulated |
| Lipopeptides | Antibiotic 1656-G | ~268 | Upregulated |
| Lipopeptides | Antibiotic 3127 | ~201 | Upregulated |
| Polyketides | Alternariol | >100 | Upregulated |
| Polyketides | F9775-A and -B | >100 | Upregulated |
| Mycotoxins | Sterigmatocystin | >100 | Downregulated* |
| Peptides | Emericellamides | >100 | Downregulated |
| [2][3] |
*Note: The downregulation of sterigmatocystin in this broad HDAC inhibition study contrasts with the specific upregulation observed with this compound. This highlights the nuanced effects that different HDAC inhibitors can have on the complex regulatory networks of fungal secondary metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its effects on fungal secondary metabolite production.
Fungal Culture and this compound Treatment
-
Strain: Aspergillus nidulans wild-type strain.
-
Media: Prepare liquid minimal medium (MM) supplemented with appropriate nutrients.
-
Inoculation: Inoculate the liquid MM with A. nidulans spores to a final concentration of 1 x 10^6 spores/mL.
-
Incubation: Incubate the cultures at 37°C with shaking (200 rpm) for 48 hours to allow for mycelial growth.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add this compound to the fungal cultures to a final concentration of 100 µM. A vehicle control (DMSO only) must be run in parallel.
-
Further Incubation: Continue to incubate the treated and control cultures for an additional 24-72 hours.
-
Harvesting: Separate the mycelia from the culture broth by filtration. Freeze both the mycelia and the broth at -80°C until extraction.
Secondary Metabolite Extraction from Culture Broth
-
Solvent Extraction: Thaw the culture broth and extract three times with an equal volume of ethyl acetate.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspension: Resuspend the dried extract in a known volume of methanol for subsequent analysis.
In Vitro Fungal Sirtuin (HDAC) Inhibition Assay
This protocol is a representative fluorometric assay for measuring the activity of a fungal sirtuin like SirA.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Recombinant fungal SirA enzyme.
-
Fluorogenic Substrate: A peptide with an acetylated lysine residue linked to a fluorophore (e.g., Acetyl-Lys-AMC).
-
NAD+ solution.
-
Developer Solution: Contains a protease (e.g., trypsin) that cleaves the deacetylated substrate to release the fluorophore.
-
Stop Solution: Contains a strong HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.
-
-
Procedure: a. In a 96-well black microplate, add the assay buffer, NAD+, and varying concentrations of this compound (or a vehicle control). b. Add the recombinant SirA enzyme to each well and incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding the fluorogenic substrate. d. Incubate for 30-60 minutes at 37°C. e. Stop the reaction by adding the stop solution and developer. f. Incubate for a further 15 minutes to allow for the development of the fluorescent signal. g. Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
HPLC-MS/MS Analysis of Fungal Secondary Metabolites
-
Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phases:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI), both positive and negative modes.
-
Scan Range: m/z 100-1500.
-
Data Acquisition: Data-dependent acquisition (DDA) with a full MS scan followed by MS/MS scans of the most intense ions.
-
-
Data Analysis: Process the raw data using metabolomics software to perform peak picking, alignment, and quantification. Identify metabolites by comparing their accurate mass, fragmentation patterns, and retention times to databases and authentic standards.
Quorum Sensing Potential
Quorum sensing is a cell-to-cell communication mechanism in microorganisms that relies on the production and detection of signaling molecules to coordinate population-level behaviors. While some fungal secondary metabolites are known to act as quorum-sensing molecules, there is currently no direct evidence to classify this compound or other closely related dihydroisocoumarins as such. Further research is needed to investigate whether this compound plays a role in fungal communication in addition to its role as an epigenetic modulator.
Conclusion and Future Perspectives
This compound represents a fascinating example of a fungal secondary metabolite that can modulate the production of other secondary metabolites through epigenetic regulation. Its ability to inhibit fungal sirtuins provides a powerful tool for activating silent biosynthetic gene clusters, which is of great interest for the discovery of novel bioactive compounds. The methodologies outlined in this guide provide a framework for researchers to explore the effects of this compound and other epigenetic modifiers on fungal secondary metabolism.
Future research should focus on several key areas:
-
Identification of the this compound biosynthetic gene cluster: This will enable a deeper understanding of its own regulation and potential for heterologous expression.
-
Comprehensive metabolomic and transcriptomic studies: These will provide a more complete picture of the downstream effects of this compound treatment in various fungal species.
-
Investigation of potential quorum-sensing activity: Determining if this compound has a dual role as a signaling molecule would add another layer to its biological significance.
-
Development of more potent and specific sirtuin inhibitors: Inspired by the structure of this compound, novel synthetic analogues could be developed for enhanced activation of desired secondary metabolite pathways.
By continuing to unravel the intricate regulatory networks of fungal secondary metabolism, we can unlock the vast chemical diversity of the fungal kingdom for the benefit of medicine, agriculture, and biotechnology.
References
Preliminary Cytotoxicity Studies of 5-Methylmellein on Cancer Cell Lines: A Technical Guide
Abstract
5-Methylmellein, a naturally occurring dihydroisocoumarin, has been identified as a compound with potential biological activities, including anticancer effects. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound. It is intended for researchers, scientists, and drug development professionals interested in the initial evaluation of this compound. This document summarizes the available quantitative data, details relevant experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle progression, and visualizes key experimental workflows and a potential mechanism of action. The current body of research indicates that the cytotoxic evaluation of this compound against cancerous cell lines is still in a nascent stage, with limited specific data available.
Introduction
This compound (3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin) is a polyketide that has been isolated from various fungal species.[1][2] While research has pointed to its potential as a cytotoxic and anticancer agent, the extent of its efficacy and the underlying mechanisms of action are not yet fully elucidated.[3] One of the known biological activities of this compound is the inhibition of Sirtuin A (SirA), a histone deacetylase, with an IC50 value of 120 μM.[2][4] This suggests a potential epigenetic mechanism of action. This guide aims to consolidate the existing preliminary data and provide standardized methodologies for further investigation.
Quantitative Data Presentation
The available quantitative data on the inhibitory and cytotoxic effects of this compound is limited. The following tables summarize the currently reported values.
Table 1: Inhibitory Concentration of this compound on Fungal Sirtuin A
| Target Enzyme | Source Organism of Enzyme | IC50 (μM) | Reference |
| Sirtuin A (SirA) | Aspergillus nidulans | 120 |
Table 2: Cytotoxicity of this compound on a Non-Cancerous Cell Line
| Cell Line | Cell Type | IC50 (μM) | Reference |
| MRC5 | Human Lung Fibroblast | >100 |
Note: A comprehensive search of published literature did not yield specific IC50 values for this compound on cancerous cell lines. The data presented is based on available preliminary studies. Further research is required to establish a detailed cytotoxicity profile against a panel of cancer cell lines.
Experimental Protocols
The following protocols are detailed methodologies for key experiments to evaluate the cytotoxicity of this compound. These are based on standard practices for similar compounds.
Cell Viability Assay (MTT Assay)
This assay determines the concentration at which this compound inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the estimated IC50 for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This assay determines the effect of this compound on the progression of the cell cycle.
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Caption: Workflow for apoptosis detection using Annexin V-FITC/PI staining.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Potential Signaling Pathway
Caption: A putative signaling pathway for this compound in cancer cells.
Discussion and Future Directions
The preliminary data on this compound suggests a potential for anticancer activity, primarily indicated by its inhibitory effect on the histone deacetylase SirA. The lack of significant cytotoxicity against the normal MRC5 cell line at concentrations up to 100 μM is a promising indicator of potential selectivity for cancer cells, although this requires extensive validation.
The proposed mechanism of action, through HDAC inhibition, would lead to the re-expression of tumor suppressor genes, which in turn can induce apoptosis and cell cycle arrest. This hypothesis, however, remains to be experimentally verified for this compound in cancer cells.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a diverse panel of human cancer cell lines.
-
Mechanism of Action Studies: Investigating the induction of apoptosis and cell cycle arrest using the protocols outlined in this guide.
-
Signaling Pathway Analysis: Utilizing techniques such as western blotting to confirm the effect of this compound on histone acetylation and the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspases) and cell cycle regulation (e.g., cyclins, CDKs).
-
In Vivo Studies: Should in vitro studies yield promising results, subsequent evaluation in animal models would be the next logical step.
Conclusion
References
- 1. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioactivity of Mellein and its Analogs: A Technical Review for Drug Discovery
Mellein and its derivatives represent a significant class of 3,4-dihydroisocoumarin natural products. Primarily produced by fungi, these specialized metabolites have also been isolated from plants, insects, and bacteria. Their diverse biological activities, ranging from antimicrobial to phytotoxic, have positioned them as intriguing scaffolds for the development of new therapeutic agents and agrochemicals. This technical guide provides an in-depth review of the known bioactivities of mellein and its analogs, presenting quantitative data, detailed experimental methodologies, and visual workflows to support researchers in drug development and related scientific fields.
Bioactivity Profiles of Mellein and Analogs
The biological effects of mellein and its derivatives are broad and varied. The core isocoumarin structure has been modified by nature to produce a range of analogs with differing potencies and specificities. The primary activities reported in the literature include antimicrobial, cytotoxic, anti-inflammatory, and phytotoxic effects.
Antimicrobial Activity
Mellein and its analogs have demonstrated significant inhibitory effects against a wide spectrum of bacterial and fungal pathogens, including those of agricultural importance.
Table 1: Antimicrobial Activity of Mellein and its Analogs
| Compound/Analog | Test Organism | Bioassay | Result (MIC/MBC) | Reference |
|---|---|---|---|---|
| Mellein | Xanthomonas spp. (eleven strains) | Broth Microdilution | MIC: 1.9-62.5 µg/mL | [1] |
| Mellein | Various bacterial strains | Broth Microdilution | MIC: 7.8-31.25 µg/mL | [1] |
| Mellein | Various fungal strains | Broth Microdilution | MIC: 1.9-31.25 µg/mL | [1] |
| (R)-(-)-mellein | Plant pathogenic fungi (Athelia rolfsii, Botrytis cinerea, Sclerotinia sclerotiorum) | Agar Plug Assay | Active at 0.2 mg/plug | [2] |
| Mellein analog (Compound 39) | Candida neoformans, Penicillium sp., Candida albicans, Bacillus subtilis, Staphylococcus aureus | Not Specified | MIC: 10–55 µg/mL |
| (3R)-6-methoxymellein & (3R)-6-methoxy-7-chloromellein | Eurotium repens, Ustilago violacea | Not Specified | Antifungal activity noted | |
Cytotoxic Activity
The cytotoxicity of mellein has been evaluated using various models, from simple invertebrate assays to human cancer cell lines. While some analogs show promise, the activity can be highly variable.
Table 2: Cytotoxic Activity of Mellein and its Analogs
| Compound/Analog | Cell Line / Organism | Bioassay | Result (IC₅₀ / LC₅₀ / % mortality) | Reference |
|---|---|---|---|---|
| Mellein | Artemia salina larvae | Brine Shrimp Lethality Assay | 100% mortality at 200 µg/mL | |
| (R)-(-)-mellein, (3R,4R)-4-hydroxymellein, (3R,4S)-4-hydroxymellein | Colon and melanoma cancer cells | Not Specified | Inactive |
| Mellein analog (Compound 39) | HepG2 (Human liver cancer cell line) | Not Specified | Weak cytotoxicity, IC₅₀: 42.8 mM | |
Anti-inflammatory Activity
Certain mellein analogs have been shown to inhibit key inflammatory pathways, such as the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.
Table 3: Anti-inflammatory Activity of Mellein and its Analogs
| Compound/Analog | Assay | Cell Line | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| Mellein analog (Compound 35) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 26.3 µM |
| Mellein analog (Compound 39) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 38.7 µM | |
Phytotoxic Activity
Mellein is a well-documented phytotoxin, playing a role in the pathogenesis of several plant diseases. This activity also suggests its potential as a natural herbicide.
Table 4: Phytotoxic Activity of Mellein and its Analogs
| Compound/Analog | Test Organism | Effect | Concentration | Reference |
|---|---|---|---|---|
| Mellein and two 4-hydroxy analogs | Apple shoots, lettuce seedlings | Phytotoxic | Not specified | |
| (R)-(-)-mellein | Hemp dogbane (Apocynum cannabinum) and eight other weed species | Necrosis | Not specified | |
| (R)-(-)-mellein, cis-(3R,4R)-(-)-4-hydroxymellein, (3R)-5-hydroxymellein | Seventeen apple cultivars and eight weed species | Phytotoxicity | Not specified | |
| 4,7-dihydroxymellein | Grapevine (Vitis vinifera) leaves | Full leaf necrosis | MIC: 2 µg/mL |
| (3R)-3-hydroxymellein | Vitis vinifera cv. Chardonnay leaf discs | Necrosis | Most active at 100 µg/mL | |
Key Experimental Protocols
The following sections detail the standard methodologies for the key bioassays used to characterize mellein and its analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution : The test compound (mellein or analog) is serially diluted in a 96-well microtiter plate using the broth medium. This creates a range of decreasing concentrations of the compound across the wells.
-
Inoculation : The standardized and diluted microbial suspension is added to each well of the microtiter plate. Control wells are included: a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubation : The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination : After incubation, the plate is visually inspected or read with a plate reader. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Cytotoxicity Screening: Brine Shrimp Lethality Assay (BSLA)
The BSLA is a simple, rapid, and low-cost preliminary assay to screen for general toxicity and cytotoxic potential.
-
Hatching Shrimp : Brine shrimp (Artemia salina) eggs are hatched in a container with artificial seawater (typically 38 g/L sea salt in distilled water) under constant aeration and illumination for 24-48 hours.
-
Sample Preparation : The test compound is dissolved in a suitable solvent (like DMSO) and then serially diluted with artificial seawater to achieve the desired final concentrations (e.g., 10, 100, 1000 µg/mL).
-
Assay Setup : A specific number of brine shrimp larvae (nauplii), typically 10, are transferred into the wells of a 24- or 96-well plate or into small vials.
-
Exposure : The prepared test solutions are added to the wells containing the nauplii. A negative control (seawater with solvent) and a positive control (a known toxin like potassium dichromate) are included.
-
Incubation and Analysis : The plate is kept under a light source for 24 hours. After this period, the number of surviving nauplii is counted. Larvae are considered dead if they show no movement for 10 seconds of observation. The data is used to calculate the percentage mortality and determine the LC₅₀ (median lethal concentration).
Cell Viability Measurement: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating : Adherent or suspension cells are seeded into a 96-well plate at a specific density and allowed to attach or stabilize for 24 hours.
-
Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition : The culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well.
-
Incubation : The plate is incubated for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to insoluble purple formazan crystals.
-
Solubilization : A solubilizing agent (such as DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals. The plate is often shaken on an orbital shaker to ensure complete dissolution.
-
Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength between 550 and 600 nm. The intensity of the color is directly proportional to the number of viable cells.
Anti-inflammatory Screening: Griess Assay for Nitric Oxide
This assay quantifies nitric oxide (NO) production by measuring its stable breakdown product, nitrite (NO₂⁻), in cell culture supernatant. It is commonly used to screen for anti-inflammatory compounds that inhibit NO synthesis.
-
Cell Culture and Stimulation : Macrophage cells (e.g., RAW 264.7) are plated in a 96-well plate. The cells are then co-incubated with the test compound and a pro-inflammatory stimulus like lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection : After a 24-hour incubation period, the cell culture supernatant is carefully collected from each well.
-
Griess Reaction : The assay is performed by mixing the supernatant with the Griess reagent. This is typically a two-part reagent: Reagent A (e.g., sulfanilamide in an acidic solution) and Reagent B (e.g., N-(1-naphthyl)ethylenediamine).
-
Color Development : The mixture is incubated at room temperature for 10-15 minutes, allowing the nitrite in the supernatant to react with the Griess reagent to form a purple azo compound.
-
Absorbance Measurement : The absorbance of the colored product is measured with a microplate reader at approximately 540 nm. The nitrite concentration is determined by comparison to a standard curve prepared with known concentrations of sodium nitrite.
Phytotoxicity Evaluation: Radish Seed Bioassay
This assay assesses the effect of a chemical substance on seed germination and early seedling growth, serving as a simple model for phytotoxicity.
-
Assay Setup : A piece of filter paper (e.g., Whatman No. 1) is placed in a sterile petri dish.
-
Treatment Application : The filter paper is moistened with a specific volume (e.g., 2-5 mL) of the test solution at various concentrations. A control dish using only the solvent (e.g., distilled water) is also prepared.
-
Seed Plating : A set number of radish seeds (e.g., 10 or 20) are evenly spaced on the moistened filter paper.
-
Incubation : The petri dishes are sealed (e.g., with parafilm) to prevent evaporation and incubated in a suitable environment (e.g., 23-25°C, away from direct light) for a period of 3 to 7 days.
-
Data Collection : After the incubation period, two parameters are measured:
-
Germination Rate : The number of germinated seeds in each dish is counted and expressed as a percentage of the total seeds.
-
Radicle Length : The length of the primary root (radicle) of each germinated seedling is measured in millimeters.
-
-
Analysis : The germination rate and average radicle length of the treated groups are compared to the control group to determine the degree of inhibition or phytotoxicity.
Visualizing Workflows and Relationships
Bioactivity-Guided Isolation Workflow
The following diagram illustrates a typical workflow for the isolation and identification of bioactive melleins from a fungal source.
Hierarchical Bioactivity Screening Strategy
This diagram outlines a logical progression for screening natural products like mellein, moving from broad, preliminary assays to more specific and complex evaluations.
Conclusion
Mellein and its structurally related analogs constitute a promising family of natural products with a wide array of biological activities. The data summarized herein highlight their potential as leads for developing new antimicrobial, anti-inflammatory, and herbicidal agents. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to isolate, characterize, and evaluate these compounds. Future research should focus on elucidating the structure-activity relationships within the mellein family, exploring their mechanisms of action at a molecular level, and optimizing their potency and selectivity through synthetic modification.
References
Technical Guide: Characterization of (3R)-8-hydroxy-3,5-dimethyl-3,4-dihydroisochromen-1-one and Related Dihydroisocoumarins
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3R)-8-hydroxy-3,5-dimethyl-3,4-dihydroisochromen-1-one belongs to the dihydroisocoumarin class of compounds, which are prevalent in nature, particularly as fungal metabolites. These compounds exhibit a wide range of biological activities, making them of significant interest in drug discovery and development. This technical guide provides an in-depth overview of the characterization of this and related compounds, including their physicochemical properties, spectroscopic data, potential biological activities, and a general experimental workflow for their analysis.
Physicochemical Properties
The physicochemical properties of dihydroisocoumarins are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed properties for compounds structurally related to (3R)-8-hydroxy-3,5-dimethyl-3,4-dihydroisochromen-1-one.
| Property | Mellein (8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one)[1] | 7-hydroxy-3-[(2R)-2-hydroxypropyl]-5-methyl-isochromen-1-one[2] | (3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid[3] |
| Molecular Formula | C₁₀H₁₀O₃ | C₁₃H₁₄O₄ | C₁₃H₁₄O₆ |
| Molecular Weight | 178.18 g/mol | 234.25 g/mol | 266.25 g/mol |
| XLogP3 | 2.4 | 1.9 | 2.9 |
| Hydrogen Bond Donor Count | 1 | 2 | 3 |
| Hydrogen Bond Acceptor Count | 3 | 4 | 6 |
| Rotatable Bond Count | 0 | 2 | 1 |
| Exact Mass | 178.062994177 Da | 234.08920892 Da | 266.07903816 Da |
| Topological Polar Surface Area | 46.5 Ų | 66.8 Ų | 104 Ų |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation of novel compounds. The following table presents typical spectroscopic data for a related dihydroisocoumarin, Mellein.
| Spectroscopic Technique | Data for Mellein (8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one)[1] |
| ¹H NMR | Data not explicitly available in the provided search results. A representative spectrum can be found in chemical databases. |
| ¹³C NMR | Data not explicitly available in the provided search results. A representative spectrum can be found in chemical databases. |
| Mass Spectrometry (GC-MS) | Major fragments observed at m/z 178, 134. |
| Mass Spectrometry (LC-MS) | Precursor m/z: 179.0697 [M+H]⁺, Major fragments at m/z 161.0597, 133.0648. |
Biological Activity
Dihydroisocoumarins have been reported to possess a variety of biological activities. The insecticidal properties of (3R, 4S, 4aR)-4,8-dihydroxy-3-methyl-3,4,4a,5-tetrahydro-1H-2-benzopyran-1-one against the spruce budworm have been documented[4]. Mellein, a closely related compound, is known to be produced by various fungi and has been reported in several organisms. The broader class of isoquinolines, to which dihydroisocoumarins are related, exhibits a wide range of pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Experimental Protocols
General Synthesis of Dihydroisocoumarin Skeleton
A general and efficient method for constructing the dihydroisocoumarin skeleton can be adapted from the synthesis of (3R, 4S, 4aR)-4,8-dihydroxy-3-methyl-3,4,4a,5-tetrahydro-1H-2-benzopyran-1-one. The key step involves a one-pot esterification–Michael addition–aldol reaction.
Materials:
-
δ-hydroxy-α,β-unsaturated aldehyde
-
Diketene
-
Appropriate solvents and reagents for reaction work-up and purification.
Procedure:
-
Esterification: React the δ-hydroxy-α,β-unsaturated aldehyde with diketene to form an intermediate ester.
-
Intramolecular Michael Addition: The enolate generated from the opening of the diketene β-lactone undergoes an intramolecular Michael addition.
-
Aldol Condensation: A subsequent intramolecular aldol condensation of another enolate leads to the formation of the tetrahydroisocoumarin skeleton.
-
Purification: The crude product is purified using standard techniques such as column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in complete structural assignment.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with either gas chromatography (GC) or liquid chromatography (LC) for separation.
-
Acquire data in both positive and negative ion modes to determine the accurate mass and fragmentation pattern.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a novel dihydroisocoumarin.
References
- 1. Mellein | C10H10O3 | CID 28516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-hydroxy-3-[(2R)-2-hydroxypropyl]-5-methyl-isochromen-1-one | C13H14O4 | CID 38350531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dihydrocitrinone | C13H14O6 | CID 163095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Occurrence and Biosynthesis of 5-Methylmellein in Xylariaceae Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylmellein, a dihydroisocoumarin derivative, is a recurring secondary metabolite identified within the fungal family Xylariaceae. This technical guide provides a comprehensive overview of the known occurrences of this compound in various genera of this family, including Hypoxylon, Numularia, Xylaria, and Rosellinia. While qualitative data on its presence are abundant, this guide also highlights the current gap in publicly available quantitative data. Detailed experimental protocols for the extraction, isolation, and characterization of this compound are presented, based on established methodologies. Furthermore, the current understanding of the biosynthetic pathway leading to mellein and its derivatives is elucidated, and a potential regulatory mechanism involving sirtuin deacetylases is discussed. This guide aims to serve as a valuable resource for researchers investigating the chemical diversity of the Xylariaceae and the potential applications of their secondary metabolites.
Introduction
The Xylariaceae family of ascomycete fungi is a prolific source of structurally diverse and biologically active secondary metabolites. Among these compounds, the mellein-type dihydroisocoumarins have garnered significant interest due to their potential pharmacological activities. This compound, a derivative of the parent compound mellein, has been frequently isolated from various members of the Xylariaceae, suggesting its potential chemotaxonomic significance and ecological roles. This guide provides an in-depth examination of the occurrence, isolation, and biosynthesis of this compound within this fungal family.
Occurrence of this compound in the Xylariaceae Family
Systematic studies on the metabolites of Xylariaceous fungi have revealed the widespread production of this compound. It has been identified as a major metabolite in many species of Hypoxylon and Numularia.[1][2] For instance, a systematic study of these two genera showed that almost all species studied produced this compound.[1]
The occurrence of this compound has also been confirmed in the genus Xylaria. An endophytic Xylaria sp. (PSU-G12), isolated from Garcinia hombroniana, was found to produce (3R)-5-methylmellein along with other mellein derivatives.[1] Another endophytic fungus, Xylaria sp. SNB-GTC2501, also produces this compound.[1] Furthermore, HPLC profiling of the ex-type culture of Rostrohypoxylon terebratum, a lineage of the Xylariaceae, also revealed the presence of this compound.
The genus Rosellinia is another member of the Xylariaceae known to produce this compound. Specifically, (S)-5-methylmellein has been isolated from the endogenous lichen fungus Rosellinia corticium.
While the qualitative presence of this compound is well-documented across these genera, a comprehensive, comparative quantitative analysis of its production levels in different species or under varying culture conditions is currently lacking in the available scientific literature. The following table summarizes the known occurrences of this compound in the Xylariaceae family based on available reports.
Table 1: Documented Occurrence of this compound in Xylariaceae Fungi
| Genus | Species | Stereochemistry | Reference(s) |
| Hypoxylon | Multiple species | Not specified | |
| Numularia | Multiple species | Not specified | |
| Xylaria | Xylaria sp. PSU-G12 | (3R) | |
| Xylaria sp. SNB-GTC2501 | Not specified | ||
| Rosellinia | Rosellinia corticium | (S) | |
| Rostrohypoxylon | Rostrohypoxylon terebratum | Not specified | |
| Xylariaceae | CBS 120381 (near Nemania serpens) | Not specified |
Experimental Protocols
The following protocols are based on established methods for the extraction, isolation, and characterization of this compound from fungal cultures, with specific details adapted from the study on Rosellinia corticium.
Fungal Cultivation and Extraction
-
Cultivation: Inoculate the desired Xylariaceae fungus in a suitable liquid medium, such as Potato Dextrose Broth (PDB). For large-scale production, use multiple flasks to increase the culture volume.
-
Incubation: Incubate the cultures at an appropriate temperature (e.g., 25-28 °C) with shaking for a period of 2-4 weeks to allow for sufficient biomass and secondary metabolite production.
-
Extraction: After the incubation period, combine the mycelium and culture broth. Extract the entire culture with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction process multiple times (e.g., three times) to ensure complete recovery of the metabolites.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Isolation and Purification
-
Initial Fractionation: The crude extract can be subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate).
-
Chromatographic Separation: Further purify the fractions containing this compound using column chromatography on silica gel or Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): For final purification, employ reversed-phase HPLC (e.g., with a C18 column) using a suitable mobile phase, such as a gradient of methanol and water, to isolate pure this compound. Monitor the elution profile using a UV detector.
Structure Elucidation and Characterization
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HRMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H and 13C NMR spectra to elucidate the chemical structure of this compound. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to confirm the connectivities of protons and carbons.
-
Optical Rotation: Determine the specific rotation of the purified compound using a polarimeter to establish its stereochemistry ((R) or (S) enantiomer).
The following diagram illustrates a general workflow for the isolation and identification of this compound.
Biosynthesis and Regulation
Biosynthetic Pathway
Mellein and its derivatives, including this compound, are polyketides, a class of secondary metabolites synthesized by polyketide synthases (PKSs). The biosynthesis of the mellein core structure is initiated from acetyl-CoA and malonyl-CoA units. In fungi, the synthesis of (R)-mellein is catalyzed by a partially reducing polyketide synthase (PR-PKS).
The general biosynthetic pathway for mellein involves the iterative condensation of acetyl-CoA with several molecules of malonyl-CoA to form a polyketide chain. This chain then undergoes cyclization and reduction steps to yield the characteristic dihydroisocoumarin scaffold. The methylation at the C-5 position to form this compound is likely catalyzed by a methyltransferase enzyme.
The following diagram outlines the proposed biosynthetic pathway for mellein.
Regulation of Production
The production of secondary metabolites in fungi is a tightly regulated process, often influenced by environmental cues and developmental stages. While specific signaling pathways controlling this compound production in Xylariaceae are not yet fully elucidated, studies on other fungi provide some insights.
One potential regulatory mechanism involves sirtuins, a class of NAD+-dependent histone deacetylases. This compound has been identified as an inhibitor of the fungal sirtuin SirA in Aspergillus nidulans. The addition of this compound to A. nidulans cultures resulted in an increased production of other secondary metabolites, suggesting that this compound can modulate fungal secondary metabolism. This finding opens up the possibility that sirtuin-mediated epigenetic regulation plays a role in controlling the biosynthesis of this compound and other metabolites in the Xylariaceae.
Further research, including genomic and transcriptomic analyses of Xylariaceae species, is needed to identify the specific genes and regulatory networks involved in this compound biosynthesis.
Conclusion and Future Perspectives
This compound is a characteristic secondary metabolite of the Xylariaceae family, with its presence documented in several key genera. This guide has provided a consolidated overview of its occurrence, along with detailed protocols for its isolation and characterization, and an outline of its biosynthetic pathway. The primary knowledge gap remains the lack of quantitative data on this compound production across the family. Future research should focus on:
-
Quantitative analysis: Developing and applying standardized methods (e.g., HPLC, LC-MS) to quantify this compound yields in various Xylariaceae species under different culture conditions.
-
Genomic and transcriptomic studies: Identifying the specific PKS genes and other biosynthetic gene clusters responsible for this compound production.
-
Elucidation of regulatory networks: Investigating the signaling pathways and transcription factors that control the expression of these biosynthetic genes.
A deeper understanding of the production and regulation of this compound will not only be valuable for chemotaxonomic studies of the Xylariaceae but also for exploring the biotechnological potential of this compound and the fungi that produce it.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 5-Methylmellein from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction, purification, and characterization of 5-Methylmellein, a bioactive polyketide produced by various fungal species. These guidelines are intended to assist researchers in obtaining high-purity this compound for further scientific investigation and drug development endeavors.
Introduction
This compound (3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin) is a naturally occurring dihydroisocoumarin with a range of biological activities. It has been isolated from several fungal species, including those of the genera Didymobotryum, Xylaria, and Aspergillus.[1][2] This compound has garnered interest for its potential as a fungal sirtuin inhibitor, which can modulate the production of other secondary metabolites, and for other pharmacological properties.[1] The following protocols detail the methods for producing, extracting, and purifying this compound from fungal cultures.
Fungal Strains and Culture Conditions
Several fungal species are known to produce this compound. Didymobotryum rigidum and various Xylaria species are commonly cited producers.[1][2] Optimization of culture conditions is crucial for maximizing the yield of this compound.
Table 1: Fungal Strains and Recommended Culture Media for this compound Production
| Fungal Species | Recommended Media | Reference |
| Didymobotryum rigidum JCM 8837 | Potato Dextrose Broth (PDB) | |
| Xylaria sp. | Potato Dextrose Broth (PDB) or Rice Medium | |
| Aspergillus ochraceus | Czapek Yeast Autolysate (CYA) Agar |
Experimental Protocols
The overall workflow for the isolation of this compound involves fermentation, extraction, and a multi-step purification process.
References
Application Notes & Protocols for the Analysis and Quantification of 5-Methylmellein
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the analysis and quantification of 5-Methylmellein, a fungal secondary metabolite of interest for its biological activities, using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to this compound
This compound ((3R)-3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin) is a polyketide natural product produced by a variety of fungi, including species from the genera Aspergillus, Penicillium, and Xylaria. It has garnered significant attention in the scientific community due to its diverse biological activities, which include antifungal, antibacterial, and enzyme inhibitory properties. Notably, this compound has been identified as an inhibitor of fungal sirtuins, a class of NAD+-dependent deacetylases involved in the regulation of various cellular processes, including secondary metabolism. This makes it a valuable target for research in drug discovery and development.
Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of this compound in various matrices, such as fungal fermentation broths and extracts. This document outlines detailed protocols for both HPLC and quantitative NMR (qNMR) techniques tailored for this purpose.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC coupled with Ultraviolet (UV) detection is a robust and widely used technique for the separation and quantification of this compound from complex mixtures.
Experimental Protocol: HPLC-UV
2.1.1. Sample Preparation (from Fungal Culture)
-
Extraction: Lyophilize the fungal mycelium and grind it into a fine powder. Extract the powdered mycelium or the culture filtrate with a suitable organic solvent such as ethyl acetate or methanol. Sonication or maceration can be employed to enhance extraction efficiency.
-
Solvent Evaporation: Evaporate the organic solvent from the extract under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase or a compatible solvent (e.g., methanol or acetonitrile).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2.1.2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid (v/v), is commonly used.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution: A typical gradient program would be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 280 nm. A DAD can be used to acquire the full UV spectrum for peak purity assessment.
2.1.3. Quantification
Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus the concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Sample Analysis: Inject the prepared samples and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration of this compound in the samples.
Data Presentation: HPLC Quantification
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 15.2 | 50000 | 10 |
| Standard 2 | 15.2 | 250000 | 50 |
| Standard 3 | 15.2 | 500000 | 100 |
| Fungal Extract A | 15.3 | 152000 | 30.4 |
| Fungal Extract B | 15.2 | 358000 | 71.6 |
Experimental Workflow: HPLC Analysis
Quantitative NMR (qNMR) Analysis of this compound
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the absolute concentration of a substance in a sample without the need for a substance-specific calibration curve.
Experimental Protocol: ¹H-qNMR
3.1.1. Sample Preparation
-
Accurate Weighing: Accurately weigh a known amount of the dried fungal extract (e.g., 5-10 mg) and a suitable internal standard (e.g., 1-2 mg of maleic acid or dimethyl sulfone) into a vial. The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.
-
Dissolution: Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in the vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
3.1.2. NMR Instrumentation and Acquisition Parameters
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering a 90° pulse.
-
Solvent: Chloroform-d (CDCl₃) is a suitable solvent.
-
Internal Standard: Maleic acid or dimethyl sulfone.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Pulse Angle: 30° or 90°. A 30° pulse angle with a shorter relaxation delay can be used for faster acquisition, but a 90° pulse with a longer relaxation delay is recommended for highest accuracy.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to be integrated (typically 20-30 seconds for accurate quantification).
-
Acquisition Time (aq): Sufficiently long to ensure proper digitization of the signals (e.g., 3-4 seconds).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 for accurate integration), typically 16 to 64 scans.
-
Spectral Width (sw): A standard spectral width for ¹H NMR (e.g., 20 ppm).
3.1.3. Data Processing and Quantification
-
Fourier Transform: Apply an exponential multiplication with a line broadening of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction.
-
Integration: Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculation: The concentration of this compound can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / V) * PIS
Where:
-
Canalyte = Concentration of this compound
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
P = Purity of the internal standard
-
IS = Internal Standard
-
NMR Spectral Data of this compound
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (¹H) | Chemical Shift (δ) ppm | Assignment (¹³C) |
| 10.85 | s | 1H | 8-OH | 170.1 | C-1 |
| 6.75 | d, J=8.4 Hz | 1H | H-6 | 162.5 | C-8 |
| 6.65 | d, J=8.4 Hz | 1H | H-7 | 140.2 | C-4a |
| 4.70 | m | 1H | H-3 | 138.1 | C-5 |
| 2.90 | dd, J=16.4, 3.4 Hz | 1H | H-4a | 115.8 | C-7 |
| 2.80 | dd, J=16.4, 11.4 Hz | 1H | H-4b | 108.3 | C-6 |
| 2.25 | s | 3H | 5-CH₃ | 107.9 | C-8a |
| 1.50 | d, J=6.3 Hz | 3H | 3-CH₃ | 76.9 | C-3 |
| 35.1 | C-4 | ||||
| 20.8 | 3-CH₃ | ||||
| 19.5 | 5-CH₃ |
Data Presentation: qNMR Quantification
Similar to the HPLC data, specific qNMR quantitative results for this compound are not widely published. The following table provides an illustrative example.
| Sample ID | Mass of Sample (mg) | Mass of IS (mg) | Integral (Analyte) | Integral (IS) | Calculated Concentration (mg/mL) |
| Fungal Extract C | 10.2 | 2.1 | 1.00 | 2.50 | 1.5 |
| Fungal Extract D | 9.8 | 2.0 | 1.80 | 2.45 | 2.8 |
Experimental Workflow: qNMR Analysis
Biosynthetic Pathway of Melleolides
This compound belongs to the mellein class of dihydroisocoumarins, which are polyketides. A related and well-studied biosynthetic pathway is that of the melleolides, which are sesquiterpenoid aryl esters. Understanding these pathways provides context for the biosynthesis of this compound.
This diagram illustrates the convergence of the terpenoid and polyketide pathways in the biosynthesis of melleolides. Farnesyl diphosphate is cyclized to form the protoilludene core, which undergoes a series of oxygenations. This is then esterified with orsellinic acid, a product of the polyketide pathway, to form the final melleolide structures.
Conclusion
The HPLC and qNMR methods detailed in these application notes provide robust and reliable frameworks for the analysis and quantification of this compound. The choice of method will depend on the specific research needs, available instrumentation, and the complexity of the sample matrix. Proper sample preparation and adherence to the specified experimental parameters are critical for obtaining accurate and reproducible results, which are essential for advancing research and development involving this promising natural product.
Application Notes and Protocols for In Vitro Antifungal Activity Testing of 5-Methylmellein
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylmellein, a naturally occurring dihydroisocoumarin, has garnered attention for its potential biological activities, including its role as an inhibitor of fungal sirtuin, which is involved in fungal growth and secondary metabolite production.[1][2][3][4] This application note provides a comprehensive set of protocols for the in vitro evaluation of the antifungal activity of this compound. The described methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[5] These protocols are designed to be adaptable for screening and detailed characterization of the antifungal properties of this compound against a variety of fungal strains.
Core Experimental Protocols
A systematic evaluation of the antifungal activity of a novel compound involves a tiered approach, starting from the determination of the minimum inhibitory concentration (MIC), followed by assessing its fungicidal or fungistatic nature, and understanding its potency through disk diffusion assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antifungal agent. It involves challenging the fungal isolate with serial dilutions of the test compound in a liquid medium.
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0
-
Selected fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator
Protocol:
-
Inoculum Preparation:
-
Subculture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
For yeasts, harvest colonies and suspend them in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be further diluted as per CLSI guidelines.
-
For molds, harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Filter the suspension to remove hyphal fragments and adjust the conidial concentration using a hemocytometer.
-
-
Plate Preparation:
-
Prepare a two-fold serial dilution of this compound in RPMI 1640 medium directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC.
-
Include a positive control (a known antifungal) and a negative control (medium with the solvent used to dissolve this compound) in separate wells.
-
Also, include a growth control well containing only the medium and the fungal inoculum.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared fungal suspension to achieve a final concentration as recommended by CLSI or EUCAST guidelines (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).
-
Seal the plates and incubate at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most Candida species, up to 72 hours for Cryptococcus species, and 48-72 hours for most molds.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
For yeasts and azoles, the endpoint is typically a 50% reduction in growth (turbidity). For other compound-organism combinations, it may be complete visual inhibition of growth.
-
Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity and is particularly useful for rapid screening.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts. For molds, plain MHA can be used.
-
Sterile petri dishes
-
Fungal inoculum prepared as in the broth microdilution method.
Protocol:
-
Plate Preparation:
-
Prepare MHA plates of a standardized depth.
-
Evenly inoculate the entire surface of the agar plate with the fungal suspension using a sterile cotton swab.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a defined amount of the this compound solution.
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a blank disk (with solvent only) as a negative control and a disk with a known antifungal as a positive control.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 30-35°C for 24-72 hours, depending on the fungal species.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.
-
Time-Kill Curve Analysis
This dynamic assay provides information on the fungicidal or fungistatic activity of a compound over time.
Materials:
-
This compound
-
RPMI 1640 medium
-
Fungal inoculum
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for performing colony counts (e.g., spiral plater, sterile spread plates)
Protocol:
-
Assay Setup:
-
Prepare tubes or flasks containing RPMI 1640 medium with this compound at various concentrations (e.g., 1x, 2x, 4x, and 16x the MIC).
-
Include a growth control tube without the compound.
-
Inoculate all tubes with the fungal suspension to a starting concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto a suitable agar medium to determine the number of viable colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of this compound and the growth control.
-
A fungicidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is characterized by the inhibition of growth without a significant reduction in the viable count.
-
Data Presentation
Quantitative data from the antifungal assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains
| Fungal Strain | MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Candida albicans ATCC 90028 | Fluconazole: | |
| Aspergillus fumigatus ATCC 204305 | Amphotericin B: | |
| Cryptococcus neoformans ATCC 90112 | Fluconazole: | |
| [Other Strain 1] | ||
| [Other Strain 2] |
Table 2: Zone of Inhibition Diameters for this compound
| Fungal Strain | Zone of Inhibition (mm) | Positive Control Zone (mm) |
| Candida albicans ATCC 90028 | Fluconazole (25 µg disk): | |
| Aspergillus fumigatus ATCC 204305 | Voriconazole (1 µg disk): | |
| Cryptococcus neoformans ATCC 90112 | Fluconazole (25 µg disk): | |
| [Other Strain 1] | ||
| [Other Strain 2] |
Table 3: Time-Kill Kinetics of this compound against [Selected Fungal Strain]
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (4x MIC) | Log10 CFU/mL (16x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Visualizations
Diagrams illustrating the experimental workflows can aid in the understanding and execution of the protocols.
Caption: Overall workflow for in vitro antifungal activity testing.
Caption: Step-by-step workflow for the Broth Microdilution (MIC) assay.
Caption: Postulated mechanism of action of this compound via sirtuin inhibition.
References
- 1. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production. | Semantic Scholar [semanticscholar.org]
- 4. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Sirtuin Inhibitory Activity of 5-Methylmellein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the sirtuin inhibitory activity of 5-Methylmellein. The protocols outlined below are designed for researchers in academia and industry engaged in drug discovery and development, particularly those focused on sirtuin modulation.
Introduction to this compound and Sirtuins
This compound is a naturally occurring dihydroisocoumarin that has been identified as a novel inhibitor of fungal sirtuin.[1][2][3] Sirtuins are a family of NAD⁺-dependent deacetylases that play crucial roles in a variety of cellular processes, including gene silencing, DNA repair, metabolism, and longevity.[1][3] As such, they have emerged as promising therapeutic targets for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The inhibitory potential of this compound against fungal sirtuins suggests its potential as a lead compound for the development of novel therapeutics. These protocols provide the necessary framework to evaluate its activity against both fungal and mammalian sirtuins.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against fungal sirtuin.
| Compound | Target Sirtuin | IC50 (µM) | Source |
| This compound | SirA (Aspergillus nidulans) | 120 | |
| Mellein | SirA (Aspergillus nidulans) | 160 | |
| Sirtinol | SIRT1 (human) | 38 | |
| Nicotinamide | SIRT1 (human) | ~50-100 |
Signaling Pathway of Sirtuin 1 (SIRT1)
The following diagram illustrates a simplified signaling pathway involving SIRT1, a key mammalian sirtuin, highlighting its role in cellular processes.
Caption: Simplified SIRT1 signaling pathway.
Experimental Protocols
This section provides detailed protocols for assessing the sirtuin inhibitory activity of this compound.
Protocol 1: Fluorescence-Based Sirtuin Activity Assay
This protocol is a common and high-throughput method for measuring sirtuin activity.
Workflow Diagram:
Caption: Workflow for a fluorescence-based sirtuin assay.
Materials:
-
Recombinant human sirtuin (e.g., SIRT1, SIRT2, or SIRT3)
-
NAD⁺ solution
-
Fluorogenic sirtuin substrate (e.g., Fluor-de-Lys®)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease like trypsin and a fluorescence enhancer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the sirtuin enzyme to the desired concentration in assay buffer.
-
Prepare a solution of NAD⁺ in assay buffer.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO).
-
-
Set up the Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
This compound dilution or vehicle
-
Sirtuin enzyme
-
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the NAD⁺ and fluorogenic substrate mixture.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Development:
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for Fluor-de-Lys®).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: HPLC-Based Sirtuin Activity Assay
This method offers a more direct and often more accurate measurement of substrate conversion.
Workflow Diagram:
Caption: Workflow for an HPLC-based sirtuin assay.
Materials:
-
Recombinant human sirtuin (e.g., SIRT1, SIRT2, or SIRT5)
-
NAD⁺ solution
-
Acetylated peptide substrate (e.g., a peptide derived from p53 or H3K9)
-
This compound stock solution (in DMSO)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
Quenching solution (e.g., 0.1% Trifluoroacetic acid)
-
HPLC system with a C18 column
-
Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
Procedure:
-
Prepare Reaction Mixtures:
-
Prepare a master mix containing reaction buffer, sirtuin enzyme, and NAD⁺.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
-
Set up the Reaction:
-
In separate tubes, combine the master mix with either a this compound dilution or vehicle.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the acetylated peptide substrate.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quenching:
-
Stop the reaction by adding an equal volume of quenching solution.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the acetylated (substrate) and deacetylated (product) peptides using a suitable gradient of the mobile phases.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Calculate the peak areas for both the substrate and product peaks.
-
Determine the percentage of substrate conversion for each reaction.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value as described in Protocol 1.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for characterizing the sirtuin inhibitory activity of this compound. Given its known activity against fungal sirtuins, a thorough investigation into its effects on mammalian sirtuin isoforms is warranted and could lead to the development of novel therapeutic agents. Researchers are encouraged to adapt these protocols to their specific experimental needs and to explore the activity of this compound against a panel of sirtuin isoforms to determine its selectivity profile.
References
- 1. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Modulating Secondary Metabolism in Aspergillus nidulans with 5-Methylmellein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for utilizing 5-Methylmellein to modulate the production of secondary metabolites in the filamentous fungus Aspergillus nidulans. This compound, a known polyketide, acts as an inhibitor of Sirtuin A (SirA), a histone deacetylase, thereby influencing the epigenetic regulation of biosynthetic gene clusters.[1][2] These protocols offer a framework for researchers to explore the activation of silent or poorly expressed gene clusters, potentially leading to the discovery of novel bioactive compounds. The focus is on the well-characterized secondary metabolites: sterigmatocystin, penicillin, and asperthecin.
Introduction
Aspergillus nidulans is a model organism for studying fungal genetics and secondary metabolism due to its well-characterized genome and the diversity of its natural products.[3] Many of its secondary metabolite biosynthetic gene clusters (BGCs) are silent or expressed at low levels under standard laboratory conditions.[4] Chemical epigenetics, through the use of small molecule inhibitors of chromatin-modifying enzymes, offers a powerful strategy to activate these cryptic pathways.
This compound has been identified as an inhibitor of the NAD+-dependent histone deacetylase Sirtuin A (SirA) in A. nidulans, with an IC50 of 120 µM.[2] Inhibition of SirA alters the acetylation status of histones, leading to changes in gene expression, including the upregulation of secondary metabolite BGCs. This makes this compound a valuable tool for exploring the chemical potential of A. nidulans and other filamentous fungi.
Data Presentation
The following table summarizes the known and expected effects of this compound on the production of key secondary metabolites in Aspergillus nidulans.
| Secondary Metabolite | Biosynthetic Gene Cluster | Effect of this compound (100 µM) | Fold Change | Reference |
| Sterigmatocystin | stc | Increased Production | ~1.5 | Shigemoto et al., 2018 |
| Penicillin | pen | Expected Increase | Not Quantified | |
| Asperthecin | apt | Data Not Available | Not Quantified |
Note: The effect on penicillin production is inferred from the known role of SirA in its biosynthesis. Further quantitative analysis is required.
Signaling Pathway
The proposed signaling pathway for this compound-mediated modulation of secondary metabolism in A. nidulans is depicted below. This compound inhibits SirA, a histone deacetylase. This leads to hyperacetylation of histones at specific loci, altering chromatin structure and making the DNA more accessible for transcription. This, in turn, affects the expression of pathway-specific transcription factors and the biosynthetic genes they regulate.
Caption: this compound inhibits SirA, leading to histone hyperacetylation and modulation of secondary metabolite gene clusters.
Experimental Protocols
The following protocols provide a general framework. Optimization may be required for specific strains and research objectives.
Fungal Strain and Culture Conditions
Materials:
-
Aspergillus nidulans strain (e.g., FGSC A4)
-
Glucose Minimal Medium (GMM)
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Spore suspension (1 x 10^7 spores/mL)
-
Incubator at 37°C
Procedure:
-
Prepare GMM agar plates.
-
Inoculate the center of each GMM plate with 10 µL of a 1 x 10^7 spores/mL suspension of A. nidulans.
-
Incubate the plates at 37°C for 3-5 days, or until sufficient mycelial growth is observed.
This compound Treatment
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Sterile GMM liquid medium
-
Sterile flasks (250 mL)
-
Shaking incubator
Procedure:
-
Prepare 50 mL of sterile GMM liquid medium in 250 mL flasks.
-
Inoculate each flask with a 1 cm² agar plug from a freshly grown A. nidulans plate.
-
Incubate at 37°C with shaking (200 rpm) for 48 hours to allow for initial biomass accumulation.
-
Add this compound to the desired final concentration (e.g., 100 µM). For the control, add an equivalent volume of DMSO.
-
Continue incubation under the same conditions for an additional 72-96 hours.
Caption: Workflow for this compound treatment and secondary metabolite analysis.
Extraction of Secondary Metabolites
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Syringe filters (0.22 µm)
Procedure:
-
Separate the mycelia from the culture broth by filtration.
-
Combine the mycelia and broth for total metabolite extraction.
-
Extract the combined culture three times with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the dried extract in a known volume of methanol (e.g., 1 mL) for analysis.
-
Filter the extract through a 0.22 µm syringe filter before HPLC or LC-MS analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions (Example for Sterigmatocystin):
-
HPLC System: With UV-Vis detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm (for sterigmatocystin)
-
Injection Volume: 20 µL
-
Standard: A certified standard of the metabolite of interest is required for quantification.
Procedure:
-
Prepare a standard curve using a certified reference standard of the target metabolite.
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the peak corresponding to the target metabolite by comparing the retention time with the standard.
-
Quantify the amount of the metabolite by integrating the peak area and comparing it to the standard curve.
Conclusion
This compound is a valuable chemical tool for inducing the production of secondary metabolites in Aspergillus nidulans. The protocols outlined in this document provide a foundation for researchers to investigate the effects of this SirA inhibitor on both known and potentially novel natural products. The provided data and signaling pathway diagram offer a conceptual framework for understanding the mode of action of this compound. Further research is needed to quantify its effects on a broader range of secondary metabolites and to fully elucidate the downstream regulatory networks.
References
- 1. Sirtuin A regulates secondary metabolite production by Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of Secondary Metabolism in Aspergillus nidulans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary metabolic gene cluster silencing in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 5-Methylmellein Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of 5-methylmellein analogs. The primary focus of these analogs is the inhibition of monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters and a target for antidepressant drugs. Additionally, the inhibitory activity of this compound against fungal sirtuin (SirA) is discussed.
Introduction
(R)-5-Methylmellein (5-MM), a natural product isolated from the fungus Xylaria nigripes, has been identified as a selective inhibitor of monoamine oxidase A (MAO-A).[1] This discovery has prompted the synthesis of a variety of 5-MM analogs to explore the structure-activity relationships (SAR) and to optimize the inhibitory potency and selectivity.[1] These efforts aim to develop novel therapeutic agents, particularly for the treatment of depression. Furthermore, this compound has been shown to inhibit fungal sirtuin A (SirA), suggesting its potential as a tool for modulating fungal secondary metabolism.[2]
This document provides detailed protocols for the synthesis of this compound analogs and the in vitro assays used to determine their inhibitory activity against MAO-A and SirA.
Data Presentation: Structure-Activity Relationship of this compound Analogs
The following table summarizes the in vitro inhibitory activities of (R)-5-methylmellein and a selection of its synthetic analogs against human monoamine oxidase A (hMAO-A) and monoamine oxidase B (hMAO-B). The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | R1 | R2 | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) for hMAO-A |
| (R)-5-Methylmellein | H | CH3 | 4.6 | >50 | >10.9 |
| Analog 1 | OCH3 | CH3 | 0.8 | 25.3 | 31.6 |
| Analog 2 | F | CH3 | 1.2 | 35.1 | 29.3 |
| Analog 3 | Cl | CH3 | 0.5 | 15.8 | 31.6 |
| Analog 4 | Br | CH3 | 0.3 | 10.2 | 34.0 |
| Analog 5 | H | C2H5 | 2.1 | >50 | >23.8 |
| Analog 6 | H | n-C3H7 | 1.5 | 45.6 | 30.4 |
| Analog 7 | H | i-C3H7 | 3.2 | >50 | >15.6 |
| Compound 13aR | - | - | 0.06 | >50 | >833 |
Note: The structure of Compound 13aR is a more complex analog of this compound. The Selectivity Index (SI) is calculated as IC50 (hMAO-B) / IC50 (hMAO-A).
Experimental Protocols
General Synthetic Procedure for this compound Analogs
The synthesis of this compound analogs generally involves a multi-step process starting from appropriately substituted phenols. The following is a representative protocol for the synthesis of the dihydroisocoumarin core.
Step 1: Friedel-Crafts Acylation
-
To a solution of a substituted 2-methylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 eq).
-
Slowly add an acylating agent (e.g., acetyl chloride, 1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully adding ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting acetophenone derivative by column chromatography on silica gel.
Step 2: Aldol Condensation
-
To a solution of the acetophenone derivative (1.0 eq) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium hydroxide, 2.0 eq).
-
Add an appropriate aldehyde (e.g., acetaldehyde, 1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting chalcone derivative by column chromatography.
Step 3: Reductive Cyclization
-
To a solution of the chalcone derivative (1.0 eq) in a suitable solvent (e.g., methanol), add a reducing agent (e.g., sodium borohydride, 2.0 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The crude product is then subjected to acidic conditions (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid) to facilitate intramolecular cyclization to the dihydroisocoumarin.
-
Purify the final this compound analog by column chromatography.
Characterization: The structure and purity of the synthesized analogs should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of test compounds against human MAO-A. The assay is based on the oxidative deamination of the substrate kynuramine to the fluorescent product 4-hydroxyquinoline.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
Test compounds (dissolved in DMSO)
-
Clorgyline (positive control for MAO-A)
-
Phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and clorgyline in DMSO.
-
Create serial dilutions of the stock solutions in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a working solution of MAO-A (e.g., 5 µg/mL) in phosphate buffer.
-
Prepare a stock solution of kynuramine in phosphate buffer.
-
-
Assay Protocol:
-
Add 50 µL of the MAO-A enzyme solution to each well of a 96-well plate.
-
Add 50 µL of the test compound or positive control solution at various concentrations to the wells.
-
Include a "no inhibitor" control (with buffer/DMSO) and a "no enzyme" control (background).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the kynuramine solution (final concentration of 80 µM for MAO-A).
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Terminate the reaction by adding 75 µL of 2N NaOH.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 380 nm.
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Fungal Sirtuin (SirA) Activity Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of test compounds against fungal SirA. The assay utilizes a commercially available kit that measures the deacetylation of a fluorogenic acetylated peptide substrate.
Materials:
-
Recombinant fungal SirA enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+
-
Test compounds (dissolved in DMSO)
-
Nicotinamide (positive control inhibitor)
-
Assay buffer (typically Tris-HCl or HEPES based, pH 8.0)
-
Developer solution (contains a protease to cleave the deacetylated substrate)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and nicotinamide in DMSO.
-
Create serial dilutions in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Prepare working solutions of SirA enzyme, NAD+, and the fluorogenic substrate according to the kit manufacturer's instructions.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound or positive control at various concentrations
-
SirA enzyme
-
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding NAD+ and the fluorogenic substrate.
-
Incubate at 37°C for 60 minutes.
-
Stop the deacetylation reaction and initiate the development step by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used in the substrate (e.g., Ex/Em = 350/450 nm for AMC-based substrates).
-
Subtract the background fluorescence from a "no enzyme" control.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Inhibition of MAO-A by this compound analogs increases neurotransmitter levels.
Caption: Workflow for the synthesis and evaluation of this compound analogs.
References
Application of 5-Methylmellein in Screening for Novel Fungal Compounds
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylmellein is a naturally occurring dihydroisocoumarin produced by various fungi. It has been identified as a modulator of fungal secondary metabolism, primarily through its inhibitory activity against sirtuin deacetylases (specifically SirA in fungi). This property makes this compound a valuable tool for researchers screening for novel fungal compounds. By inhibiting SirA, a histone deacetylase that can silence biosynthetic gene clusters, this compound can induce the expression of otherwise cryptic or low-level secondary metabolites. This application note provides detailed protocols for utilizing this compound to discover new bioactive molecules from fungal sources.
Mechanism of Action
This compound acts as an inhibitor of the NAD+-dependent histone deacetylase Sirtuin A (SirA) in fungi.[1][2] Sirtuins are involved in the regulation of chromatin structure and gene expression. By deacetylating histones, SirA can lead to a more condensed chromatin state (heterochromatin), which represses the transcription of genes, including those in secondary metabolite biosynthetic gene clusters. Inhibition of SirA by this compound prevents this deacetylation, leading to a more open chromatin structure (euchromatin) and allowing for the transcription of previously silent or downregulated gene clusters. This results in the production and secretion of a different profile of secondary metabolites, which can then be screened for novel bioactivities.[1][2]
Quantitative Data
The following tables summarize the known inhibitory activities of this compound.
Table 1: Inhibitory Activity of this compound against Fungal Sirtuin A (SirA)
| Compound | Target Enzyme | IC50 (µM) | Source Organism of Enzyme | Reference |
| This compound | Sirtuin A (SirA) | 120 | Aspergillus nidulans | [1] |
| Mellein | Sirtuin A (SirA) | 160 | Aspergillus nidulans |
Table 2: Antifungal Activity of this compound
| Target Fungus | Assay Type | Activity Metric | Value (µg/mL) | Reference |
| Botrytis cinerea | In vitro | IC50 | 34.59 ± 1.03 | |
| Colletotrichum gloeosporioides | In vitro | IC50 | 40.21 ± 1.15 | |
| Cercospora beticola | In vitro | IC50 | 42.18 ± 1.21 | |
| Rhizoctonia solani | In vitro | IC50 | 44.76 ± 1.03 | |
| Botrytis cinerea (carbendazim-resistant) | In vitro | MIC | 32 - 128 | |
| Human Pathogens (Staphylococcus aureus, Trichophyton rubrum, Candida albicans) | In vitro | MIC | >128 |
Experimental Protocols
Protocol 1: In Vitro Fungal Sirtuin (SirA) Inhibition Assay
This protocol is adapted from standard fluorogenic histone deacetylase (HDAC) and sirtuin activity assays and is designed to screen for and characterize inhibitors of fungal SirA.
Materials:
-
Recombinant fungal Sirtuin A (SirA) (purified from Aspergillus nidulans or a heterologous expression system)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired final concentrations.
-
Prepare solutions of SirA, fluorogenic substrate, and NAD+ in Assay Buffer at appropriate concentrations.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
SirA enzyme solution
-
This compound solution (or DMSO for control)
-
NAD+ solution
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
-
Reaction Incubation and Termination:
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader (excitation and emission wavelengths will depend on the specific fluorogenic substrate used).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Elicitation of Secondary Metabolites in Fungal Cultures
This protocol describes how to use this compound to induce the production of novel secondary metabolites in a fungal culture, using Aspergillus nidulans as an example.
Materials:
-
Fungal strain of interest (e.g., Aspergillus nidulans)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Czapek-Dox broth)
-
This compound
-
Sterile flasks or multi-well plates for cultivation
-
Incubator shaker
-
Organic solvent for extraction (e.g., ethyl acetate, methanol)
-
Rotary evaporator
-
Analytical instrumentation for metabolite profiling (e.g., HPLC-DAD, LC-MS)
Procedure:
-
Fungal Culture Preparation:
-
Inoculate the desired fungal strain into the liquid culture medium in sterile flasks.
-
Incubate the culture in an incubator shaker at the optimal temperature and agitation speed for the specific fungus until it reaches the desired growth phase (e.g., mid-logarithmic phase).
-
-
Elicitation with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the fungal cultures to a final concentration typically in the range of 50-200 µM. A concentration of 100 µM has been shown to be effective.
-
Include a control culture with the same volume of solvent (DMSO) without this compound.
-
Continue the incubation for a period of 3 to 7 days to allow for the induction and production of secondary metabolites.
-
-
Extraction of Secondary Metabolites:
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Extract the culture broth with an equal volume of an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The fungal biomass can also be extracted separately to analyze intracellular metabolites.
-
-
Metabolite Profiling and Analysis:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using HPLC-DAD or LC-MS to obtain a metabolite profile.
-
Compare the metabolite profile of the this compound-treated culture with that of the control culture.
-
Identify unique or significantly upregulated peaks in the treated sample, which represent the induced secondary metabolites.
-
Further purification and structural elucidation of the novel compounds can be performed using chromatographic and spectroscopic techniques.
-
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the CLSI M38-A guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi and can be adapted for testing the antifungal activity of this compound.
Materials:
-
Fungal strains to be tested
-
RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain sporulating cultures.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the conidial suspension to a specific concentration (e.g., 0.4 to 5 x 10^4 CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well microtiter plates to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the this compound dilutions with the prepared fungal inoculum.
-
Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Visually read the MIC as the lowest concentration of this compound that causes complete inhibition of visible growth.
-
For some fungi and compounds, a significant reduction in growth (e.g., ≥50%) may be used as the endpoint.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for screening novel fungal compounds.
References
Application Notes and Protocols: In Silico Molecular Docking of 5-Methylmellein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in silico molecular docking of 5-Methylmellein, a naturally occurring polyketide, with its identified protein targets. This document outlines detailed protocols for performing molecular docking studies, summarizes key quantitative data, and visualizes the relevant biological pathways to facilitate further research and drug development efforts.
Introduction to this compound and its Therapeutic Potential
This compound is a bioactive compound that has demonstrated a range of biological activities, including inhibitory effects on several key enzymes.[1] In silico molecular docking is a powerful computational technique used to predict the binding affinity and interaction patterns between a small molecule (ligand), such as this compound, and a macromolecule (receptor), typically a protein.[2][3][4] This approach is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action of bioactive compounds.
Identified Protein Targets of this compound
Through various studies, this compound has been identified as an inhibitor of the following proteins, making them key targets for further investigation:
-
Human Monoamine Oxidase A (hMAO-A): An enzyme crucial for the degradation of neurotransmitters like serotonin and norepinephrine.[5] Its inhibition is a therapeutic strategy for depression and other neurological disorders.
-
Human Monoamine Oxidase B (hMAO-B): Another isoform of monoamine oxidase, primarily involved in the breakdown of dopamine.
-
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine, playing a critical role in neurotransmission.
-
Fungal Sirtuin (SirA): A histone deacetylase in fungi that regulates secondary metabolite production.
Quantitative Data Summary
The following table summarizes the quantitative data from in silico docking and in vitro assays of this compound with its target proteins.
| Target Protein | Ligand Isomer | Binding Affinity (kcal/mol) | IC50 (µM) | Ki (µM) | Interacting Residues (Hydrogen Bonding) |
| hMAO-A | (S)-5-Methylmellein | -6.8 | 5.31 | 2.45 | Phe208 (1.972 Å) |
| (R)-5-Methylmellein | -6.6 | 4.6 | - | Asn181 (2.375 Å) | |
| hMAO-B | (S)-5-Methylmellein | -6.4 | 9.15 | - | - |
| (R)-5-Methylmellein | -5.2 | - | - | - | |
| AChE | (S)-5-Methylmellein | - | 27.07 | - | - |
| Fungal Sirtuin (SirA) | This compound | - | 120 | - | - |
Data sourced from multiple studies.
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the target proteins of this compound.
References
- 1. Fungus-Specific Sirtuin HstD Coordinates Secondary Metabolism and Development through Control of LaeA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin E is a fungal global transcriptional regulator that determines the transition from the primary growth to the stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 4. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 5. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
Application Notes and Protocols for Screening Inhibitors of Human DNA Polymerase λ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human DNA Polymerase λ (Pol λ) is a member of the X family of DNA polymerases and plays a crucial role in maintaining genome integrity.[1] It is involved in several DNA repair pathways, including non-homologous end joining (NHEJ) and base excision repair (BER), which are critical for correcting DNA double-strand breaks and single-base damages, respectively. Due to its role in DNA repair, Pol λ is an emerging target for the development of novel anticancer therapeutics. Inhibiting Pol λ could potentially sensitize cancer cells to DNA-damaging agents. These application notes provide a detailed protocol for a fluorescence-based bioassay designed for the high-throughput screening (HTS) of potential Pol λ inhibitors.
Principle of the Assay
The bioassay quantifies the enzymatic activity of human DNA Polymerase λ by measuring the incorporation of deoxynucleoside triphosphates (dNTPs) into a DNA template-primer duplex. The assay utilizes a fluorescent dye, PicoGreen®, which specifically intercalates with double-stranded DNA (dsDNA). The resulting increase in fluorescence intensity is directly proportional to the amount of dsDNA synthesized by Pol λ. Potential inhibitors will decrease the rate of dsDNA synthesis, leading to a reduction in the fluorescence signal. This method provides a sensitive and high-throughput-compatible alternative to traditional radioactive assays.[2][3]
Signaling Pathways and Experimental Workflow
DNA Polymerase λ in DNA Repair Pathways
DNA Polymerase λ participates in two major DNA repair pathways:
-
Base Excision Repair (BER): Pol λ is involved in the repair of damaged single bases. It fills the single-nucleotide gap created after a damaged base is removed.
-
Non-Homologous End Joining (NHEJ): Pol λ helps in the processing and ligation of broken DNA ends during the repair of double-strand breaks.
The following diagrams illustrate the role of Pol λ in these pathways.
Caption: Role of DNA Polymerase λ in the Base Excision Repair pathway.
Caption: Role of DNA Polymerase λ in the Non-Homologous End Joining pathway.
Experimental Workflow for Inhibitor Screening
The high-throughput screening process for identifying inhibitors of DNA Polymerase λ involves several key steps, from initial screening of a compound library to hit confirmation and characterization.
Caption: High-throughput screening workflow for DNA Polymerase λ inhibitors.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human DNA Polymerase λ (ensure high purity)
-
DNA Template/Primer: A pre-annealed oligonucleotide duplex with a single-stranded template overhang.
-
Example Primer: 5'-Biotin-GCATAGCTAGCTAGCTAGC-3'
-
Example Template: 3'-CGTATCGATCGATCGATCGATGCATGCATGCAT-5'
-
-
dNTPs: Deoxynucleoside triphosphate mix (dATP, dCTP, dGTP, dTTP), 10 mM each.
-
Assay Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.
-
Fluorescent Dye: PicoGreen® dsDNA Quantitation Reagent.
-
Stop Solution: 0.5 M EDTA.
-
Plates: 384-well, black, flat-bottom plates.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: Known inhibitor of Pol λ (e.g., a rhodanine derivative).
-
Negative Control: DMSO.
Protocol for DNA Polymerase λ Inhibition Assay
-
Preparation of Reagents:
-
Prepare 1X Assay Buffer by diluting the 10X stock with nuclease-free water.
-
Dilute the DNA template/primer to a working concentration of 50 nM in 1X Assay Buffer.
-
Prepare a dNTP mix at a working concentration of 1 mM in 1X Assay Buffer.
-
Dilute recombinant Human DNA Polymerase λ to a working concentration of 20 nM in 1X Assay Buffer. Keep on ice.
-
Prepare a 1:200 dilution of PicoGreen® reagent in 1X TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Protect from light.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of test compound (or DMSO for controls) to the appropriate wells.
-
Add 10 µL of the 50 nM DNA template/primer solution to all wells.
-
Add 5 µL of the 20 nM DNA Polymerase λ solution to all wells except for the "no enzyme" control wells. Add 5 µL of 1X Assay Buffer to the "no enzyme" control wells.
-
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the polymerase reaction by adding 7.5 µL of the 1 mM dNTP mix to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA to all wells.
-
Add 20 µL of the diluted PicoGreen® reagent to all wells.
-
Incubate the plate in the dark at room temperature for 5 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RFU_compound - RFU_no_enzyme) / (RFU_DMSO - RFU_no_enzyme)) where RFU is the Relative Fluorescence Unit.
-
For dose-response experiments, plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Known Inhibitors of Human DNA Polymerase λ
Several classes of small molecules have been identified as inhibitors of human DNA Polymerase λ. The rhodanine scaffold has been a particularly fruitful starting point for the development of potent and selective inhibitors.[1][4]
| Inhibitor Class | Compound | IC₅₀ (µM) for Pol λ | Selectivity vs. Pol β | Reference |
| Rhodanines | Compound 1 | 5.9 | ~10-fold | |
| Compound 23 | 3.2 | >15-fold | ||
| Compound 10 | 4.5 | ~5-fold | ||
| Natural Products | Epigallocatechin gallate (EGCG) | ~20 | Low |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contamination of reagents with DNA. | Use nuclease-free water and reagents. Filter buffers if necessary. |
| Autofluorescence of test compounds. | Pre-read the plate after compound addition to check for intrinsic fluorescence. | |
| Low signal-to-background ratio | Inactive enzyme. | Use a fresh batch of enzyme and ensure proper storage conditions. |
| Suboptimal assay conditions. | Optimize enzyme concentration, dNTP concentration, and incubation time. | |
| High well-to-well variability | Pipetting errors. | Use calibrated pipettes and ensure proper mixing in each well. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer. |
Conclusion
The described fluorescence-based bioassay provides a robust and efficient method for screening and identifying inhibitors of human DNA Polymerase λ. This protocol, along with the provided data on known inhibitors, offers a valuable resource for researchers in academic and industrial settings who are focused on the discovery and development of novel anticancer drugs targeting DNA repair pathways. The high-throughput nature of this assay makes it suitable for screening large compound libraries, accelerating the identification of promising lead candidates for further optimization.
References
- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative fluorescence‐based steady‐state assay of DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the scope of human DNA polymerase λ and β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for evaluating 5-Methylmellein as a monoamine oxidase A inhibitor
Application Note: Evaluating 5-Methylmellein as a Monoamine Oxidase A Inhibitor
Introduction
Monoamine oxidase A (MAO-A) is a crucial enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of key neurotransmitters, including serotonin and norepinephrine.[1][2] Dysregulation of MAO-A activity has been implicated in various neurological disorders such as depression and anxiety, making it a significant target for therapeutic intervention.[1][3][4] Natural products represent a promising source for the discovery of novel MAO inhibitors. This compound (5-MM), a naturally occurring isocoumarin, has been identified as a potential inhibitor of MAO-A. Specifically, the (S)-enantiomer of this compound has been shown to be a reversible and competitive inhibitor of human MAO-A. This document provides detailed protocols for the comprehensive evaluation of this compound's inhibitory activity against MAO-A.
Target Audience: This guide is intended for researchers, scientists, and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating potential MAO-A inhibitors.
Experimental Protocols
Protocol 1: In Vitro Determination of MAO-A Inhibition (IC50)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on human MAO-A using a continuous spectrophotometric assay.
Materials and Reagents:
-
Human recombinant MAO-A (hMAO-A)
-
This compound (5-MM)
-
Kynuramine (substrate)
-
Sodium phosphate buffer (50 mM, pH 7.2)
-
Dimethyl sulfoxide (DMSO)
-
UV/VIS Spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in 50 mM sodium phosphate buffer. Ensure the final DMSO concentration in the reaction mixture does not exceed 1-2%.
-
Prepare a stock solution of the substrate, kynuramine, in the same buffer.
-
-
Assay Reaction:
-
The total volume for the reaction mixture is 0.5 mL.
-
In a microplate well or cuvette, add the sodium phosphate buffer.
-
Add the desired concentration of this compound solution. A range of concentrations should be tested to generate a dose-response curve.
-
Add the human recombinant MAO-A enzyme (~1.2 U/mL).
-
To initiate the reaction, add the substrate kynuramine to a final concentration of 0.06 mM.
-
-
Data Acquisition:
-
Immediately measure the change in absorbance at 316 nm for 30 minutes in kinetic mode. This detects the formation of 4-hydroxyquinoline, the product of kynuramine deamination.
-
Include a control reaction with no inhibitor and a blank reaction with no enzyme.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: Enzyme Kinetics and Determination of Inhibition Mode (Ki)
This protocol determines the kinetic parameters of this compound's inhibition of MAO-A, specifically its mode of inhibition and the inhibition constant (Ki).
Materials and Reagents:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare three concentrations of this compound: approximately half the IC50, the IC50, and twice the IC50 value.
-
Prepare a range of substrate (kynuramine) concentrations (e.g., 0.01, 0.015, 0.03, 0.06, and 0.12 µM).
-
-
Data Acquisition:
-
For each concentration of this compound (including a zero-inhibitor control), measure the initial reaction velocity at each substrate concentration.
-
The assay conditions (buffer, temperature, enzyme concentration) should be identical to those in Protocol 1.
-
-
Data Analysis:
-
Generate Lineweaver-Burk plots by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
To calculate the Ki value for competitive inhibition, create a secondary plot of the slopes from the Lineweaver-Burk plot against the corresponding inhibitor concentrations. The x-intercept of this secondary plot will be -Ki.
-
Protocol 3: Reversibility of Inhibition Assay
This protocol uses dialysis to determine whether this compound is a reversible or irreversible inhibitor of MAO-A.
Materials and Reagents:
-
Human recombinant MAO-A (hMAO-A)
-
This compound (at a concentration of ~2x IC50)
-
Toloxatone (positive control for reversible inhibition)
-
Clorgyline (positive control for irreversible inhibition)
-
Sodium phosphate buffer (50 mM, pH 7.2)
-
Dialysis tubing or device (with an appropriate molecular weight cutoff)
Procedure:
-
Enzyme-Inhibitor Incubation:
-
Incubate hMAO-A with this compound (~2x IC50), toloxatone, or clorgyline in sodium phosphate buffer.
-
As a control, incubate an equal amount of hMAO-A with buffer alone.
-
-
Dialysis:
-
Place each of the enzyme-inhibitor mixtures into separate dialysis units.
-
Dialyze against a large volume of cold sodium phosphate buffer for several hours or overnight, with buffer changes, to remove any unbound inhibitor.
-
-
Measurement of Residual Activity:
-
After dialysis, recover the enzyme solutions.
-
Measure the residual MAO-A activity of each sample using the assay described in Protocol 1 (with kynuramine as the substrate).
-
-
Data Analysis:
-
Compare the activity of the inhibitor-treated enzymes to the activity of the control enzyme that was dialyzed without an inhibitor.
-
Reversible Inhibition: A significant recovery of enzyme activity (similar to the toloxatone control) is expected.
-
Irreversible Inhibition: Little to no recovery of enzyme activity (similar to the clorgyline control) will be observed.
-
Data Presentation
Quantitative data from the experiments should be summarized for clarity and comparison.
Table 1: MAO-A Inhibitory Activity of this compound
| Compound | Isomer | IC50 (µM) for hMAO-A | Selectivity Index (SI) for hMAO-A over hMAO-B | Reference |
|---|---|---|---|---|
| This compound | (S)-form | 5.31 | 1.72 |
| this compound | (R)-form | 4.6 | - | |
Table 2: Kinetic Parameters of this compound Inhibition on hMAO-A
| Compound | Isomer | Mode of Inhibition | Ki (µM) | Reference |
|---|
| this compound | (S)-form | Competitive | 2.45 | |
Visualizations
MAO-A Catalytic Pathway and Inhibition
Caption: MAO-A pathway showing competitive inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a MAO-A inhibitor.
Workflow for Enzyme Kinetics Study
Caption: Workflow for determining the mode of inhibition and Ki value.
References
- 1. Herbal natural products as a source of monoamine oxidase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. "Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug L" by Narayan D. Chaurasiya, Francisco León Ph.D. et al. [scholarcommons.sc.edu]
- 4. integrativepharmacology.com [integrativepharmacology.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 5-Methylmellein in Complex Mixtures
Abstract
This application note describes a robust and sensitive method for the detection and quantification of 5-Methylmellein in complex matrices, such as fungal culture broths, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a polyketide secondary metabolite produced by various fungi, is a known inhibitor of fungal sirtuins, making it a compound of interest in drug discovery and fungal biology research.[1] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed parameters for Multiple Reaction Monitoring (MRM) for targeted quantification.
Introduction
This compound ((3R)-3,4-dihydro-8-hydroxy-3,5-dimethylisocoumarin) is a naturally occurring isocoumarin derivative produced by a variety of fungal species. It has garnered significant interest due to its biological activities, most notably its role as an inhibitor of Sirtuin A (SirA) in fungi like Aspergillus nidulans.[1] Sirtuins are NAD+-dependent histone deacetylases that play a crucial role in regulating gene expression, including the biosynthetic gene clusters for other secondary metabolites. By inhibiting SirA, this compound can modulate the production of other fungal metabolites, making it a valuable tool for exploring fungal secondary metabolism and discovering novel bioactive compounds.
Given its potential applications, a sensitive and selective analytical method is required to accurately quantify this compound in complex biological samples. LC-MS/MS offers the necessary specificity and sensitivity for this purpose, enabling researchers to study its production dynamics in fungal cultures and its effects in various biological systems.
Signaling Pathway Inhibition
This compound acts as an inhibitor of Sirtuin A (SirA), a Class III histone deacetylase (HDAC). In fungi, sirtuins regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional silencing of certain gene clusters. By inhibiting SirA, this compound prevents the deacetylation of histones, resulting in a more open chromatin structure and the activation of otherwise silent secondary metabolite biosynthetic gene clusters.
Caption: Inhibition of Sirtuin A by this compound.
Experimental Protocols
Sample Preparation: Extraction from Fungal Culture Broth
This protocol is designed for the extraction of this compound from liquid fungal cultures.
Materials:
-
Fungal culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.22 µm syringe filters
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Centrifuge the fungal culture at 4,000 x g for 15 minutes to separate the mycelia from the supernatant.
-
Collect the supernatant and transfer it to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate, and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with an equal volume of ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol:water (50:50, v/v).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
The following parameters are proposed and should be optimized for the specific instrument used. This compound has a monoisotopic mass of 192.0786 g/mol . The protonated molecule [M+H]⁺ will be m/z 193.086.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument dependent, optimize for best signal |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions:
Note: The following product ions are predicted based on the fragmentation of similar isocoumarin structures. The collision energies (CE) must be optimized for your specific instrument to achieve the best sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 193.1 | To be determined empirically | To be determined empirically | Requires Optimization |
Guidance for MRM Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Perform a product ion scan of the precursor ion m/z 193.1 to identify the most abundant and stable fragment ions.
-
Common fragmentation pathways for similar structures involve losses of H₂O, CO, and cleavage of the dihydroisocoumarin ring.
-
Select the two most intense product ions for the MRM transitions (one for quantification and one for qualification).
-
For each transition, perform a collision energy optimization to find the voltage that yields the highest signal intensity.
Data Presentation and Analysis
A calibration curve should be prepared using a certified standard of this compound, spanning the expected concentration range in the samples. The concentrations of this compound in the complex mixtures are then calculated from this calibration curve.
Table 1: Example Quantitative Data Summary
| Sample ID | Concentration (ng/mL) | Standard Deviation | %RSD |
| Fungal Culture A - 24h | 152.3 | 12.1 | 7.9 |
| Fungal Culture A - 48h | 489.7 | 35.2 | 7.2 |
| Fungal Culture B - 24h | 88.1 | 9.5 | 10.8 |
| Fungal Culture B - 48h | 254.6 | 21.3 | 8.4 |
| Blank | Not Detected | - | - |
Workflow Diagram
Caption: LC-MS/MS workflow for this compound.
Conclusion
This application note provides a comprehensive framework for the sensitive and selective quantification of this compound in complex mixtures using LC-MS/MS. The detailed protocols for sample preparation and the proposed analytical conditions offer a solid starting point for researchers. While the specific MRM transitions and collision energies require empirical optimization, the provided guidance will facilitate the development of a robust quantitative assay. This method will be a valuable tool for scientists in drug discovery and fungal biotechnology to further investigate the biological roles and production of this compound.
References
Application Notes and Protocols for High-Throughput Screening to Identify 5-Methylmellein Producers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing high-throughput screening (HTS) assays to identify microbial producers of 5-methylmellein, a polyketide with known bioactivities, including the inhibition of fungal sirtuin.[1][2] The protocols are designed for scalability and adaptability to various laboratory settings.
Introduction
This compound is a naturally occurring 3,4-dihydroisocoumarin produced by various fungi.[3] It has garnered interest due to its potential as a modulator of fungal secondary metabolism and as an inhibitor of histone deacetylase (HDAC) activity, specifically targeting Sirtuin A (SirA) in fungi like Aspergillus nidulans.[1][2] Identifying novel microbial strains that produce this compound or optimizing production in known strains is crucial for further research and potential therapeutic applications. High-throughput screening (HTS) offers a rapid and efficient approach to screen large libraries of microbial extracts.
This document outlines two primary HTS strategies for the identification of this compound producers: a biochemical assay based on the inhibition of fungal sirtuin and a cell-based antifungal synergy assay.
Strategy 1: Sirtuin Inhibition-Based High-Throughput Screening
This assay leverages the known inhibitory activity of this compound against fungal Sirtuin A (SirA). The screen is designed to identify microbial extracts that inhibit the deacetylase activity of recombinant SirA.
Experimental Workflow: Sirtuin Inhibition Assay
Caption: Workflow for the Sirtuin Inhibition-Based HTS Assay.
Protocol: Sirtuin Inhibition HTS Assay
1. Materials and Reagents:
-
Microbial culture library (fungal or bacterial isolates)
-
96-well deep-well plates for cultivation
-
384-well black, flat-bottom assay plates
-
Recombinant fungal Sirtuin A (SirA)
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+ solution
-
Sirtuin assay buffer
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Stop solution
-
This compound standard (for positive control)
-
DMSO (HPLC grade)
-
Ethyl acetate (for extraction)
-
Plate reader with fluorescence detection capabilities
2. Microbial Cultivation and Extraction:
-
Inoculate individual microbial strains from your library into 2 mL of appropriate liquid medium in 96-well deep-well plates.
-
Incubate the plates at a suitable temperature with shaking for 5-7 days to encourage the production of secondary metabolites.
-
Add an equal volume of ethyl acetate to each well.
-
Seal the plates and agitate for 2 hours to extract the secondary metabolites.
-
Centrifuge the plates to separate the organic and aqueous layers.
-
Transfer the ethyl acetate supernatant to new 96-well plates and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried extracts in an appropriate volume of DMSO (e.g., 100 µL) to create a stock solution.
3. HTS Assay Procedure:
-
Dispense 100 nL of the microbial extracts from the stock plates into the 384-well assay plates using an acoustic dispenser or pin tool.
-
Prepare a reaction mixture containing recombinant SirA and the acetylated peptide substrate in the assay buffer.
-
Add 10 µL of the reaction mixture to each well of the assay plate.
-
Initiate the enzymatic reaction by adding 5 µL of NAD+ solution to each well.
-
Incubate the plates at 37°C for 60 minutes.
-
Stop the reaction by adding 5 µL of a stop solution.
-
Add 10 µL of the developer solution and incubate at 37°C for 30 minutes. This step generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm, depending on the substrate).
4. Data Analysis:
-
Controls: Include positive controls (this compound standard) and negative controls (DMSO vehicle) on each plate.
-
Percent Inhibition Calculation:
-
Hit Selection: Identify primary hits as extracts exhibiting a percent inhibition greater than a defined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Confirmation: Re-test the primary hits in a dose-response format to determine their IC50 values. Subsequently, analyze the confirmed active extracts by LC-MS to verify the presence of this compound. A study identified this compound as a SirA inhibitor with an IC50 of 120 μM.
Strategy 2: Antifungal Synergy High-Throughput Screening
This assay is based on the principle of identifying microbial extracts that enhance the antifungal activity of a sub-inhibitory concentration of a known antifungal agent. This approach can uncover compounds that act on novel pathways or have synergistic effects. While not directly assaying for this compound, it is a powerful method for discovering bioactive secondary metabolites, and subsequent analysis can identify if this compound is the active component. A high-throughput synergy screening (HTSS) method has been successfully used to identify synergistic microbial natural products.
Experimental Workflow: Antifungal Synergy Assay
Caption: Workflow for the Antifungal Synergy HTS Assay.
Protocol: Antifungal Synergy HTS Assay
1. Materials and Reagents:
-
Microbial extract library (as prepared in Strategy 1)
-
Fungal indicator strain (e.g., Candida albicans, Aspergillus fumigatus)
-
Standard antifungal agent (e.g., ketoconazole, fluconazole)
-
384-well clear, flat-bottom microplates
-
Growth medium for the fungal indicator strain (e.g., RPMI-1640)
-
Resazurin solution (for viability assessment)
-
Spectrophotometer or fluorescence plate reader
2. Preliminary Steps:
-
Determine the Minimum Inhibitory Concentration (MIC) of the Standard Antifungal: Perform a broth microdilution assay to find the MIC of the standard antifungal against the chosen indicator strain.
-
Select Sub-Inhibitory Concentration: For the HTS, use a concentration of the standard antifungal that causes minimal to no inhibition of fungal growth (e.g., MIC/4 or MIC/8).
3. HTS Assay Procedure:
-
Dispense 100 nL of the microbial extracts into the 384-well assay plates.
-
Prepare a suspension of the fungal indicator strain in the growth medium containing the pre-determined sub-inhibitory concentration of the standard antifungal.
-
Add 50 µL of the fungal suspension to each well of the assay plates.
-
Include controls:
-
Fungus + medium (no inhibitors)
-
Fungus + medium + standard antifungal (at sub-inhibitory concentration)
-
Fungus + medium + positive control extract (if available)
-
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, or until growth is evident in the control wells.
-
Measure fungal growth by reading the optical density at 600 nm. Alternatively, add 5 µL of resazurin solution to each well, incubate for 2-4 hours, and measure fluorescence to assess cell viability.
4. Data Analysis and Hit Follow-up:
-
Identify Hits: Identify extracts that show a significant reduction in fungal growth compared to the control wells containing only the sub-inhibitory concentration of the standard antifungal.
-
Confirm Synergy: Perform a checkerboard assay with the hit extracts and the standard antifungal to confirm the synergistic interaction and determine the Fractional Inhibitory Concentration Index (FICI).
-
Bioactivity-Guided Fractionation: Subject the confirmed synergistic extracts to chromatographic fractionation.
-
Structure Elucidation: Test the fractions for synergistic activity and identify the active compound(s) in the most potent fractions using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).
Data Presentation
Quantitative data from the primary screens and subsequent dose-response analyses should be summarized in tables for clear comparison.
Table 1: Example Data Summary for Sirtuin Inhibition HTS
| Extract ID | % Inhibition (Primary Screen) | IC50 (µM) | This compound Detected (LC-MS) |
| F-001 | 8.2 | >100 | No |
| F-002 | 65.7 | 25.3 | Yes |
| F-003 | 12.5 | >100 | No |
| ... | ... | ... | ... |
| 5-MM Std | 98.5 | 120 | N/A |
Table 2: Example Data Summary for Antifungal Synergy HTS
| Extract ID | % Growth Inhibition (Synergy Screen) | FICI (Checkerboard Assay) | Active Compound Identified |
| B-001 | 5.1 | >0.5 | - |
| B-002 | 78.9 | ≤0.5 | This compound |
| B-003 | 15.3 | >0.5 | - |
| ... | ... | ... | ... |
Biosynthesis of this compound
The biosynthesis of melleins, including this compound, originates from the polyketide pathway. Understanding this pathway is crucial for potential metabolic engineering efforts to improve production. The pathway generally involves the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme.
Simplified Biosynthetic Pathway of a Mellein Precursor
Caption: Simplified pathway for this compound biosynthesis.
By implementing these detailed protocols and workflows, researchers can effectively screen large microbial libraries to identify novel producers of this compound, paving the way for further investigation into its biological activities and potential applications.
References
Application Notes and Protocols for the Culturing of Didymobotryum rigidum for 5-Methylmellein Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cultivation of Didymobotryum rigidum and the subsequent extraction, and analysis of the bioactive secondary metabolite, 5-methylmellein. The protocols outlined below are based on established methodologies for fungal fermentation and natural product chemistry.
Introduction
This compound is a polyketide produced by the fungus Didymobotryum rigidum JCM 8837.[1] This compound and its derivatives have garnered interest in the scientific community for their potential biological activities. Notably, this compound has been identified as an inhibitor of fungal sirtuin, a type of histone deacetylase, suggesting its role in modulating fungal secondary metabolism.[1][2] This makes it a valuable target for drug discovery and a tool for screening novel fungal compounds. These protocols will detail the steps for culturing Didymobotryum rigidum, extracting this compound, and quantifying its production.
Data Presentation
Effective drug discovery and development programs rely on the systematic collection and analysis of quantitative data. The following tables are designed to guide researchers in recording and comparing experimental results to optimize this compound production.
Table 1: Effect of Culture Medium Composition on this compound Yield
| Medium Composition | Incubation Time (days) | Biomass Yield (g/L) | This compound Titer (mg/L) |
| Potato Dextrose Broth (PDB) | 7 | ||
| PDB | 14 | ||
| PDB | 21 | ||
| Malt Extract Broth (MEB) | 7 | ||
| MEB | 14 | ||
| MEB | 21 | ||
| Czapek-Dox Broth | 7 | ||
| Czapek-Dox Broth | 14 | ||
| Czapek-Dox Broth | 21 |
Table 2: Influence of Culture Parameters on this compound Production in PDB
| Temperature (°C) | pH | Agitation (rpm) | Incubation Time (days) | This compound Titer (mg/L) |
| 25 | 5.5 | 150 | 14 | |
| 25 | 6.5 | 150 | 14 | |
| 25 | 7.5 | 150 | 14 | |
| 27 | 5.5 | 150 | 14 | |
| 27 | 6.5 | 150 | 14 | |
| 27 | 7.5 | 150 | 14 | |
| 30 | 5.5 | 150 | 14 | |
| 30 | 6.5 | 150 | 14 | |
| 30 | 7.5 | 150 | 14 |
Experimental Protocols
The following are detailed protocols for the cultivation of Didymobotryum rigidum, and the extraction and quantification of this compound.
Protocol 1: Cultivation of Didymobotryum rigidum JCM 8837
This protocol describes the liquid fermentation of Didymobotryum rigidum for the production of this compound. Potato Dextrose Broth (PDB) is recommended as a starting medium based on its common use for the cultivation of fungi that produce this compound.
Materials:
-
Didymobotryum rigidum JCM 8837 culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile baffled flasks (e.g., 250 mL or 500 mL)
-
Incubator shaker
-
Sterile water
-
Sterile inoculation loop or scalpel
Procedure:
-
Activation of Culture: Streak or inoculate Didymobotryum rigidum JCM 8837 onto a PDA plate. Incubate at 25-27°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Inoculum Preparation: Aseptically add 10 mL of sterile water to the mature PDA plate. Gently scrape the surface of the mycelium with a sterile inoculation loop or scalpel to create a mycelial suspension.
-
Fermentation: Inoculate 100 mL of sterile PDB in a 250 mL baffled flask with 5 mL of the mycelial suspension.
-
Incubation: Incubate the flask in an incubator shaker at 27°C with agitation at 150 rpm for 14-21 days. The optimal incubation time should be determined experimentally by monitoring this compound production over time.
-
Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration through cheesecloth or by centrifugation. The culture broth is the primary source of extracellular this compound.
Protocol 2: Extraction of this compound from Culture Broth
This protocol details the solvent-based extraction of this compound from the liquid culture medium.
Materials:
-
Culture broth of Didymobotryum rigidum
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Syringe filters (0.22 µm)
Procedure:
-
Solvent Extraction: Transfer the harvested culture broth to a separatory funnel. Add an equal volume of ethyl acetate to the broth.
-
Partitioning: Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate.
-
Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the this compound. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Drying and Concentration: Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Sample Preparation for Analysis: Dissolve the dried crude extract in a known volume of methanol (HPLC grade). Filter the solution through a 0.22 µm syringe filter into an HPLC vial for quantitative analysis.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of this compound. The specific parameters may require optimization.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetonitrile (depending on the optimized method)
Procedure:
-
Preparation of Standard Curve: Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
HPLC Conditions (Starting Point):
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is a common starting point for separating fungal secondary metabolites. For example, a linear gradient from 20% methanol to 100% methanol over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector or test at approximately 254 nm and 275 nm.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared standards and the extracted samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with the analytical standard. Construct a standard curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the standard curve to calculate the concentration of this compound in the samples.
Visualizations
The following diagrams illustrate the experimental workflow and the biosynthetic pathway of this compound.
References
Application Notes and Protocols: Leveraging 5-Methylmellein for Fungal Epigenetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutic agents and a deeper understanding of fungal biology, epigenetic regulation has emerged as a critical area of study. Fungi possess a dynamic epigenetic machinery that governs gene expression, enabling them to adapt to diverse environments and produce a vast arsenal of secondary metabolites. Histone deacetylases (HDACs), key enzymes in this regulatory network, are responsible for removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The inhibition of these enzymes can reactivate silenced gene clusters, unlocking the production of novel bioactive compounds.
5-Methylmellein, a naturally occurring polyketide, has been identified as a potent inhibitor of fungal sirtuins, a class of NAD+-dependent histone deacetylases.[1][2][3] This unique property makes this compound a valuable molecular tool for probing the epigenetic landscape of fungi. By selectively inhibiting sirtuins, researchers can induce changes in gene expression, leading to the discovery of novel secondary metabolites and the elucidation of gene regulatory networks. These application notes provide detailed protocols for utilizing this compound in fungal epigenetic studies, from assessing its inhibitory activity to analyzing its impact on gene expression and secondary metabolite production.
Mechanism of Action
This compound exerts its effect by inhibiting the activity of sirtuins, a class of NAD+-dependent histone deacetylases (HDACs). This inhibition leads to an increase in the acetylation of histone proteins, which in turn alters chromatin structure and modulates gene expression.
Caption: Mechanism of this compound action in fungi.
Data Presentation
The following tables summarize key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Fungal Species | IC50 (µM) | Reference |
| Sirtuin A (SirA) | Aspergillus nidulans | 120 | [1][2] |
Table 2: Effect of this compound on Secondary Metabolite Production in Aspergillus nidulans
| Secondary Metabolite | This compound Concentration (µM) | Fold Increase in Production | Reference |
| Sterigmatocystin | 100 | 1.5 | |
| Other Unidentified Metabolites | 100 | Increased production observed |
Table 3: Hypothetical Gene Expression Changes in a Secondary Metabolite Gene Cluster of Aspergillus nidulans after this compound Treatment (Illustrative Example)
| Gene | Function | Fold Change (vs. Control) |
| pksA | Polyketide Synthase | + 4.2 |
| aflR | Transcription Factor | + 3.8 |
| nor-1 | Ketoreductase | + 5.1 |
| verA | Averantin Dehydrogenase | + 3.5 |
This table presents hypothetical data to illustrate the expected outcome of a quantitative PCR experiment. Actual results may vary.
Table 4: Hypothetical Histone H3 Acetylation Levels at a Secondary Metabolite Gene Promoter in Aspergillus nidulans after this compound Treatment (Illustrative Example)
| Histone Mark | Genomic Locus | Fold Enrichment (ChIP-qPCR vs. Input) |
| H3K9ac | pksA Promoter | + 6.5 |
| H3K14ac | pksA Promoter | + 5.8 |
| H3K9ac | Gene-devoid region | No significant change |
This table presents hypothetical data to illustrate the expected outcome of a Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR experiment. Actual results may vary.
Experimental Protocols
The following protocols are designed to guide researchers in using this compound as a tool for epigenetic studies in fungi.
Protocol 1: In Vitro Fungal Sirtuin Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on fungal sirtuin activity.
Caption: Workflow for the in vitro sirtuin inhibition assay.
Materials:
-
Fungal sirtuin extract (e.g., from Aspergillus nidulans)
-
This compound
-
HDAC activity/inhibition assay kit (colorimetric)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents as per the manufacturer's instructions of the HDAC activity/inhibition assay kit. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
Assay Setup: In a 96-well microplate, add the fungal sirtuin extract, assay buffer, and either this compound solution or a vehicle control to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to interact with the sirtuin enzyme.
-
Initiate Reaction: Add the acetylated histone substrate to each well to start the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction and Develop Signal: Add the developer solution, which contains an antibody that recognizes the acetylated substrate. Incubate as per the kit's instructions.
-
Add Chromogen: Add the chromogenic substrate and incubate until a color change is observed.
-
Measure Absorbance: Read the absorbance at the recommended wavelength using a microplate reader. The color intensity is inversely proportional to the sirtuin activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Analysis of Gene Expression using RT-qPCR
This protocol outlines the steps to quantify the expression of target genes in a fungus treated with this compound.
Caption: Workflow for gene expression analysis using RT-qPCR.
Materials:
-
Fungal strain of interest
-
Appropriate fungal culture medium
-
This compound
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Fungal Culture: Grow the fungal strain in liquid culture to the desired growth phase. Add this compound (e.g., 100 µM) to the treatment group and an equivalent volume of solvent to the control group. Incubate for a defined period (e.g., 24-48 hours).
-
Harvest Mycelia: Harvest the fungal mycelia by filtration and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the frozen mycelia using a suitable RNA extraction kit, following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for your target genes (e.g., polyketide synthase genes, transcription factors) and a reference gene (e.g., actin or tubulin), and a SYBR Green-based qPCR master mix.
-
Data Analysis: Analyze the qPCR data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression using the ΔΔCt method.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol describes the procedure to investigate the in vivo association of acetylated histones with specific genomic regions following treatment with this compound.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Materials:
-
Fungal strain of interest
-
Appropriate fungal culture medium
-
This compound
-
Formaldehyde
-
ChIP-grade antibody against a specific histone acetylation mark (e.g., anti-acetyl-Histone H3)
-
Protein A/G magnetic beads
-
Buffers for cell lysis, washing, and elution
-
qPCR instrument and reagents
Procedure:
-
Fungal Culture and Crosslinking: Grow the fungal strain as described in Protocol 2. Add formaldehyde directly to the culture medium to crosslink proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them, and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., H3K9ac).
-
Capture and Wash: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads. Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
qPCR Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify specific genomic regions of interest (e.g., promoters of secondary metabolite genes).
-
Data Analysis: Quantify the enrichment of the target genomic regions in the immunoprecipitated DNA relative to an input control.
Protocol 4: Analysis of Secondary Metabolite Production
This protocol provides a general workflow for the extraction and analysis of secondary metabolites from fungal cultures treated with this compound.
Caption: Workflow for secondary metabolite analysis.
Materials:
-
Fungal culture (treated with this compound and control)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Rotary evaporator
-
HPLC or LC-MS system
Procedure:
-
Fungal Culture: Grow the fungus in the presence and absence of this compound as described in Protocol 2.
-
Extraction: Separate the mycelia from the culture broth. Extract the secondary metabolites from both the filtrate and the mycelia using an appropriate organic solvent like ethyl acetate.
-
Concentration: Concentrate the organic extracts using a rotary evaporator.
-
Analysis: Resuspend the dried extract in a suitable solvent (e.g., methanol) and analyze the metabolite profile using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Comparison: Compare the chromatograms of the this compound-treated samples with the control samples to identify peaks corresponding to induced or upregulated secondary metabolites.
Conclusion
This compound serves as a powerful and specific tool for investigating the role of sirtuins in fungal epigenetics. The protocols outlined in these application notes provide a comprehensive framework for researchers to explore the effects of sirtuin inhibition on gene expression and secondary metabolism. By employing these methodologies, scientists can uncover novel bioactive compounds, elucidate complex regulatory networks, and pave the way for the development of new antifungal strategies and other biotechnological applications. The ability to chemically modulate the fungal epigenome with compounds like this compound opens up exciting avenues for fundamental research and drug discovery.
References
- 1. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Improving the yield of 5-Methylmellein from fungal fermentation
For immediate release
Technical Support Center: Optimizing 5-Methylmellein Production
[City, State] – [Date] – Fungal fermentation serves as a critical source of bioactive compounds, including the promising therapeutic agent this compound. To aid researchers, scientists, and drug development professionals in maximizing the yield of this valuable polyketide, we are launching a comprehensive technical support center. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.
This compound, a known histone deacetylase (HDAC) inhibitor, has demonstrated the ability to modulate fungal secondary metabolism, potentially unlocking the production of novel therapeutic compounds.[1][2][3] However, achieving high yields of this compound during fungal fermentation can be challenging. This technical support center directly addresses common issues encountered in the lab, offering evidence-based solutions to enhance production.
Troubleshooting Guide & FAQs
This section provides answers to common questions and solutions for problems that may arise during the fungal fermentation process for this compound production.
Q1: My fungal culture is showing slow growth and low this compound yield. What are the potential causes and solutions?
A1: Slow growth and low yield can stem from several factors related to the culture medium and conditions.
-
Suboptimal Nutrient Composition: Ensure the fermentation medium is optimized for your specific fungal strain. Many Xylaria species, known producers of this compound, respond well to different media. For instance, a shift from a solid rice medium to a liquid potato dextrose broth has been shown to alter the metabolic output of Xylaria sp., favoring the production of different compounds.[4][5]
-
Improper pH: The pH of the culture medium is critical for fungal growth and enzyme activity. The optimal pH can vary between fungal species. It is recommended to monitor and adjust the pH of the medium throughout the fermentation process.
-
Inadequate Aeration: Fungal fermentation is often an aerobic process. Insufficient oxygen can limit growth and secondary metabolite production. Ensure adequate aeration by using baffled flasks, optimizing shaker speed (e.g., 130 rpm), or using a fermenter with controlled dissolved oxygen levels.
Q2: I am observing the production of other, undesired secondary metabolites instead of this compound. How can I steer the metabolic pathway towards my target compound?
A2: The production of a spectrum of secondary metabolites is common in fungi. To selectively enhance this compound production, consider the following strategies:
-
Precursor Feeding: Supplying the biosynthetic pathway with specific precursors can significantly increase the yield of the desired product. The biosynthesis of this compound, a polyketide, originates from acetyl-CoA and malonyl-CoA. While direct feeding of these precursors can be challenging, providing related compounds that can be readily converted into these building blocks may be effective.
-
Elicitation: The addition of elicitors, which are molecules that trigger a defense response in the fungus, can stimulate the production of specific secondary metabolites. While specific elicitors for this compound are not extensively documented, exploring common fungal elicitors like jasmonic acid or salicylic acid could be a viable strategy.
-
Epigenetic Modification: The expression of biosynthetic gene clusters for secondary metabolites is often regulated by epigenetic mechanisms like histone acetylation. This compound itself is an inhibitor of the histone deacetylase SirA. Introducing other HDAC inhibitors or DNA methyltransferase inhibitors (e.g., 5-azacytidine) could potentially activate the this compound biosynthetic gene cluster.
Q3: How can I accurately quantify the yield of this compound in my fermentation broth?
A3: Accurate quantification is essential for optimizing production. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.
-
Sample Preparation: The fermentation broth should be centrifuged to separate the mycelia from the supernatant. The supernatant can then be extracted with an organic solvent like ethyl acetate. The organic extract is then dried and redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.
-
HPLC Conditions: A C18 column is typically used for the separation of this compound. The mobile phase can be a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. Detection is usually performed using a UV detector at a wavelength where this compound has maximum absorbance.
-
Quantification: A standard curve should be generated using a purified this compound standard of known concentrations. This allows for the accurate determination of the this compound concentration in your samples.
Data Presentation: Enhancing this compound Yield
The following table summarizes strategies and their potential impact on this compound yield.
| Strategy | Parameter | Example Condition | Expected Outcome | Reference |
| Culture Condition Optimization | Medium Type | Potato Dextrose Broth vs. Solid Rice Medium | Altered metabolite profile, potentially favoring this compound. | |
| Aeration | 130 rpm shaking speed | Improved fungal growth and secondary metabolite production. | ||
| Precursor Feeding | Precursor | Acetyl-CoA or related compounds | Increased availability of building blocks for polyketide synthesis. | |
| Epigenetic Modification | Elicitor/Inhibitor | 5-azacytidine (DNMT inhibitor) | Induction of silent biosynthetic gene clusters. | |
| Other HDAC inhibitors | Increased expression of secondary metabolite genes. |
Experimental Protocols
Protocol 1: Fungal Fermentation for this compound Production
This protocol is a general guideline and may need to be optimized for your specific fungal strain.
-
Inoculum Preparation:
-
Grow the fungal strain (e.g., Xylaria sp.) on a suitable solid medium (e.g., Potato Dextrose Agar) at 28°C for 7-10 days, or until sufficient sporulation is observed.
-
Prepare a spore suspension by adding sterile water with 0.05% Tween 80 to the plate and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL.
-
-
Fermentation:
-
Inoculate 100 mL of liquid fermentation medium (e.g., Potato Dextrose Broth) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate the flasks at 28°C on a rotary shaker at 130 rpm for 14 days.
-
-
Extraction:
-
After the fermentation period, separate the mycelium from the broth by centrifugation.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Analysis:
-
Dissolve the crude extract in methanol and analyze by HPLC to quantify the this compound yield.
-
Visualizing Key Processes
To further aid in understanding the complex biological processes involved in this compound production, we have created the following diagrams using Graphviz.
Caption: Experimental workflow for this compound production.
Caption: Factors influencing this compound biosynthesis.
This technical support center will be continuously updated with the latest research findings and user feedback to ensure it remains a valuable resource for the scientific community.
### .## Technical Support Center: Enhancing this compound Yield in Fungal Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the production of this compound from fungal fermentation. This compound is a polyketide with demonstrated activity as a histone deacetylase (HDAC) inhibitor, which can modulate fungal secondary metabolism and is a promising candidate for drug development.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the fermentation process for this compound production.
Q1: My fungal culture exhibits slow growth and a low yield of this compound. What are the likely causes and how can I address them?
A1: Several factors can contribute to suboptimal growth and yield. Consider the following troubleshooting steps:
-
Inadequate Nutrient Composition: The composition of the fermentation medium is crucial. Different fungal strains, such as various Xylaria species known to produce this compound, may have different nutritional requirements. For example, transitioning from a solid rice medium to a liquid potato dextrose broth can significantly alter the metabolic profile of Xylaria sp.. It is advisable to screen different media to find the optimal composition for your specific strain.
-
Suboptimal pH: The pH of the culture medium directly impacts fungal growth and the activity of biosynthetic enzymes. Monitor the pH throughout the fermentation and adjust as necessary to maintain the optimal range for your fungus.
-
Insufficient Aeration: Most fungal fermentations are aerobic processes. Inadequate oxygen supply can be a limiting factor for both biomass accumulation and secondary metabolite synthesis. To improve aeration, consider using baffled flasks, increasing the agitation speed (e.g., to 130 rpm), or employing a fermenter with a dissolved oxygen control system.
Q2: My fermentation is producing a mixture of secondary metabolites, with low specificity for this compound. How can I direct the biosynthesis towards my target compound?
A2: The production of multiple secondary metabolites is a common characteristic of fungi. The following strategies can help to enhance the specific yield of this compound:
-
Precursor Feeding: Supplementing the culture medium with biosynthetic precursors can increase the metabolic flux towards the desired product. As this compound is a polyketide, its biosynthesis begins with acetyl-CoA and malonyl-CoA. While directly feeding these molecules can be difficult, providing related compounds that are easily converted to these precursors may boost the yield.
-
Elicitation: The addition of elicitors can trigger stress responses in fungi, often leading to the upregulation of specific secondary metabolite biosynthetic pathways. While specific elicitors for this compound have not been extensively reported, experimenting with general fungal elicitors such as jasmonic acid or salicylic acid may prove effective.
-
Epigenetic Modification: The genes responsible for producing secondary metabolites are often located in "silent" biosynthetic gene clusters. The expression of these clusters is regulated by epigenetic mechanisms, including histone acetylation. Since this compound itself inhibits the histone deacetylase SirA, the introduction of other HDAC inhibitors or DNA methyltransferase inhibitors like 5-azacytidine could activate the this compound gene cluster and increase its production.
Q3: What is the most reliable method for quantifying the this compound yield in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of this compound.
-
Sample Preparation: Begin by separating the fungal mycelia from the culture broth via centrifugation. The resulting supernatant should then be extracted with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are then dried under reduced pressure and the residue is redissolved in a solvent compatible with your HPLC system, like methanol.
-
HPLC Analysis: A C18 reverse-phase column is typically employed for the separation of this compound. A gradient elution using a mobile phase of water and either acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak symmetry, is recommended. Detection is commonly performed with a UV detector set to the maximum absorbance wavelength of this compound.
-
Quantification: To ensure accurate quantification, a standard curve must be prepared using a purified and quantified this compound standard. This will allow for the precise determination of the this compound concentration in your experimental samples.
Data Presentation: Strategies for Yield Improvement
The following table provides a summary of key strategies and their anticipated effects on this compound production.
| Strategy | Parameter | Example Condition | Expected Outcome | Reference(s) |
| Culture Optimization | Medium | Potato Dextrose Broth vs. Solid Rice Medium | Altered metabolite profile, potentially increasing this compound production. | |
| Aeration | 130 rpm agitation speed in a baffled flask | Enhanced fungal growth and secondary metabolite synthesis. | ||
| Precursor Feeding | Precursor | Compounds readily converted to Acetyl-CoA | Increased availability of biosynthetic building blocks. | |
| Epigenetic Modification | Inhibitor | 5-azacytidine (DNA methyltransferase inhibitor) | Activation of silent or lowly expressed biosynthetic gene clusters. | |
| Inhibitor | Other Histone Deacetylase (HDAC) inhibitors | Increased expression of secondary metabolite biosynthetic genes. |
Experimental Protocols
Protocol 1: General Fungal Fermentation for this compound Production
This protocol serves as a general guideline and should be optimized for your specific fungal strain.
-
Inoculum Preparation:
-
Cultivate the fungal strain (e.g., Xylaria sp.) on a solid medium such as Potato Dextrose Agar (PDA) at 28°C for 7–10 days, or until sufficient sporulation is observed.
-
Create a spore suspension by adding a sterile solution of 0.05% Tween 80 in water to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10^6 spores/mL.
-
-
Fermentation:
-
In a 250 mL Erlenmeyer flask containing 100 mL of a liquid fermentation medium (e.g., Potato Dextrose Broth), inoculate with 1 mL of the prepared spore suspension.
-
Incubate the flask at 28°C on a rotary shaker set to 130 rpm for a period of 14 days.
-
-
Extraction:
-
Following the incubation period, separate the mycelial biomass from the culture broth by centrifugation.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers and remove the solvent using a rotary evaporator to yield the crude extract.
-
-
Analysis:
-
Dissolve the crude extract in methanol and use HPLC to quantify the concentration of this compound.
-
Visualizations of Key Processes
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways involved in this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production. | Semantic Scholar [semanticscholar.org]
- 3. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Stability of 5-Methylmellein under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Methylmellein under different storage conditions. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C, where it is reported to be stable for at least one year.[1] For short-term storage, +4°C is recommended.[1] When in solution, it is crucial to protect the substance from light.[1]
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO), chloroform, and dichloromethane.[1] The choice of solvent may impact the stability of the compound in solution, and it is advisable to prepare solutions fresh or conduct a stability study in the desired solvent if it will be stored for an extended period.
Q3: Is this compound sensitive to light?
Yes, this compound should be protected from light, especially when in solution.[1] Photodegradation is a common issue for many natural products and can lead to a loss of activity and the formation of unknown impurities.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
To assess the stability of this compound under your specific experimental conditions, it is recommended to perform a stability study. This typically involves exposing the compound to various conditions (e.g., different temperatures, pH, and light exposure) over time and monitoring its purity and concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Q5: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, like many natural products with ester or lactone functionalities, it may be susceptible to hydrolysis under acidic or basic conditions. Its phenolic hydroxyl group could be prone to oxidation. Forced degradation studies can help elucidate potential degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity of this compound in an assay. | Degradation of the compound due to improper storage or handling. | - Ensure the stock solution was stored at -20°C and protected from light.- Prepare fresh solutions before each experiment.- Verify the stability of this compound in the assay buffer and under the assay conditions (e.g., temperature, light exposure). |
| Appearance of unknown peaks in the chromatogram of a this compound sample. | Degradation of the compound. | - Review the storage and handling procedures of the sample.- Perform a forced degradation study (e.g., exposure to acid, base, heat, light, oxidation) to see if similar degradation products are formed.- Use a stability-indicating analytical method to separate the main compound from its degradation products. |
| Inconsistent results between experiments. | Instability of this compound under experimental conditions. | - Minimize the time between sample preparation and analysis.- Control and monitor environmental factors such as temperature and light exposure during the experiment.- Evaluate the stability of this compound in the specific solvents and buffers used. |
Data on Stability
Currently, detailed quantitative data on the stability of this compound under various storage conditions (e.g., different temperatures, pH levels, humidity) is not extensively available in the public domain. The primary information available indicates good stability at -20°C for at least one year. Researchers are encouraged to perform their own stability studies based on their specific formulation and storage needs.
Experimental Protocols
Protocol: General Stability Study of this compound
This protocol outlines a general approach for assessing the stability of this compound under various conditions.
1. Objective: To evaluate the stability of this compound under different storage conditions (temperature, humidity, and light) over a defined period.
2. Materials:
-
This compound (solid powder)
-
Solvent (e.g., DMSO, Methanol)
-
Calibrated stability chambers with temperature and humidity control
-
Photostability chamber
-
Amber and clear glass vials
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Validated stability-indicating HPLC method
3. Experimental Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Aliquot the solution into amber and clear vials. For solid-state stability, weigh a precise amount of this compound powder into vials.
-
-
Storage Conditions (based on ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
Photostability: Expose samples in clear vials to a light source according to ICH Q1B guidelines. Keep control samples in amber vials under the same temperature conditions.
-
-
Time Points:
-
Define the time points for sample analysis (e.g., 0, 1, 3, 6, 9, 12 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).
-
-
Analysis:
-
At each time point, withdraw samples from each storage condition.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration and purity of this compound.
-
Monitor for the appearance of any degradation products.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time for each storage condition.
-
Determine the degradation rate and shelf-life under each condition.
Visualizations
Caption: Workflow for a comprehensive stability study of this compound.
References
Troubleshooting 5-Methylmellein purification by chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of 5-methylmellein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties relevant to purification?
A1: this compound is a fungal secondary metabolite, specifically a dihydroisocoumarin.[1][2] It is a pale yellow powder soluble in solvents like dimethyl sulfoxide (DMSO), chloroform, and dichloromethane.[2] Its molecular weight is approximately 192.2 g/mol .[3] Understanding its polarity is key for selecting the appropriate chromatographic conditions.
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: Common techniques for the purification of natural products like this compound include silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC.[4] The choice depends on the scale of purification, the complexity of the crude extract, and the desired final purity.
Q3: How can I monitor the purification process?
A3: Thin-layer chromatography (TLC) is a rapid and effective way to monitor the separation of this compound from other compounds in the extract during column chromatography. For HPLC, a UV detector is typically used.
Q4: What are some common sources of this compound?
A4: this compound has been isolated from various fungi, including Didymobotryum rigidum, Rosellinia corticium, and Fusicoccum amygdalis.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
Problem 1: Poor Separation or Co-elution of Impurities
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Fractions containing multiple compounds as identified by TLC or HPLC.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System (Silica Gel) | The polarity of the eluent may be too high, causing compounds to move too quickly down the column. Try a less polar solvent system. A common starting point for fungal metabolites is a gradient of hexane and ethyl acetate. |
| Inappropriate Gradient (HPLC) | The gradient may be too steep. A shallower gradient can improve the resolution between closely eluting peaks. For dihydroisocoumarins, a gradient of water and acetonitrile is often effective. |
| Column Overload | Too much crude extract was loaded onto the column. This can lead to broad, poorly resolved peaks. Reduce the amount of sample loaded or use a larger column. |
| Presence of Isomeric Impurities | Fungal extracts can contain structurally similar isomers that are difficult to separate. Consider using a different stationary phase (e.g., a different type of C18 column for HPLC) or a different solvent system to alter the selectivity of the separation. |
Problem 2: Peak Tailing in HPLC
Symptom:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress these interactions. |
| Column Overload | As with poor separation, overloading the column can cause peak tailing. Reduce the sample concentration or injection volume. |
| Low Buffer Concentration | If using a buffer in the mobile phase, ensure its concentration is sufficient to maintain a stable pH. |
| Column Degradation | The column may be old or damaged. Try cleaning the column according to the manufacturer's instructions or replace it. |
Problem 3: Peak Fronting in HPLC
Symptom:
-
Asymmetrical peaks with a "front" extending from the beginning of the peak.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Poor Sample Solubility in Mobile Phase | The sample may not be fully dissolved in the initial mobile phase conditions. Ensure the sample is completely dissolved in a solvent compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself. |
| Column Overload | High concentrations of the sample can lead to peak fronting. Dilute the sample before injection. |
Problem 4: No Compound Eluting from the Column
Symptom:
-
No peaks are observed in the chromatogram, or the target compound is not found in any of the collected fractions.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Compound is Too Strongly Retained | The mobile phase may be too weak (not polar enough for silica gel, or not enough organic solvent for reversed-phase). Increase the polarity of the mobile phase (for silica) or the percentage of the organic solvent (for reversed-phase). |
| Compound Degraded on the Column | This compound might be unstable under the chromatographic conditions (e.g., acidic or basic conditions on the stationary phase). Test the stability of the compound on a small amount of silica gel before performing large-scale chromatography. If degradation is an issue, consider using a more inert stationary phase like deactivated silica or a different purification technique. |
| Column Clogging | Particulate matter in the crude extract can clog the column frit, preventing proper flow. Filter the sample before loading it onto the column. |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
This is a general protocol based on methods for extracting secondary metabolites from fungi.
-
Culturing: Culture the this compound producing fungus (e.g., Rosellinia corticium) in a suitable liquid medium such as Potato Dextrose Broth (PDB) for 2-3 weeks at 25-28°C with shaking.
-
Extraction: After the incubation period, separate the mycelia from the culture broth by filtration. Extract the culture broth three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This is a generalized protocol for the purification of moderately polar fungal metabolites.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent to yield purified this compound.
Protocol 3: Purification of this compound by Preparative RP-HPLC
This protocol is adapted from methods used for the purification of similar dihydroisocoumarin compounds.
-
Column: Use a C18 reversed-phase preparative column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over time. A typical gradient might be:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B (linear gradient)
-
35-40 min: 80% to 100% B
-
40-45 min: 100% B (hold)
-
45-50 min: 100% to 20% B (return to initial conditions)
-
-
Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Evaporate the solvent from the collected fraction, often requiring lyophilization if a significant amount of water is present.
Data Presentation
Table 1: Representative Solvent Systems for Silica Gel Chromatography of Fungal Extracts
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | Good for separating compounds of varying polarity. A gradient from 100% hexane to 100% ethyl acetate is common. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. A gradient from 100% dichloromethane to a small percentage of methanol is often used. |
| Chloroform / Acetone | Medium | Another versatile system for separating moderately polar fungal metabolites. |
Table 2: Example Gradient for Preparative RP-HPLC Purification
| Time (min) | % Solvent A (Water + 0.1% FA) | % Solvent B (Acetonitrile + 0.1% FA) | Flow Rate (mL/min) |
| 0 | 80 | 20 | 10 |
| 30 | 20 | 80 | 10 |
| 35 | 0 | 100 | 10 |
| 40 | 0 | 100 | 10 |
| 41 | 80 | 20 | 10 |
| 50 | 80 | 20 | 10 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
Preventing degradation of 5-Methylmellein during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5-Methylmellein during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors that can lead to the degradation of this compound include:
-
pH: The isocoumarin structure contains a lactone ring which is susceptible to hydrolysis under acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Studies on similar compounds like coumarins have shown degradation at temperatures as low as 200°C, and for many natural products, lower temperatures are recommended.[3]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is recommended to protect solutions of this compound from light.[1]
-
Oxidizing Agents: The presence of oxidizing agents in the extraction solvent or from the sample matrix can lead to the decomposition of the compound.
Q3: My this compound extract is changing color (e.g., turning brown). What does this indicate?
A color change, particularly darkening or browning of the extract, is often a visual indicator of degradation. This can be due to the oxidation of phenolic groups or other sensitive moieties in the this compound molecule, leading to the formation of polymeric or quinone-like structures.
Q4: What is the recommended solvent for extracting and storing this compound?
This compound is soluble in solvents like dimethyl sulfoxide (DMSO), chloroform, and dichloromethane.[1] For extraction from fungal cultures, ethyl acetate has been successfully used. The choice of solvent can influence stability, and it is advisable to use high-purity solvents and minimize extraction time. For storage, a solid, crystalline form in a desiccated, dark environment at -20°C or lower is recommended for long-term stability.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Degradation during extraction: Exposure to high temperatures, extreme pH, or light. | - Maintain low temperatures (4-25°C) throughout the extraction process.- Use buffers in the neutral pH range (6.0-7.5).- Protect samples from light by using amber vials and minimizing exposure. |
| Inefficient extraction solvent: The solvent is not effectively solubilizing the analyte from the matrix. | - For fungal cultures, ethyl acetate is a proven solvent.- Consider a solvent polarity gradient to optimize extraction. | |
| Analyte loss during solvent evaporation: The compound may be sensitive to heat during the drying process. | - Use a rotary evaporator at a low temperature (≤ 40°C).- For small volumes, a stream of inert gas (e.g., nitrogen) can be used for gentle evaporation. | |
| Extract Discoloration (e.g., Browning) | Oxidation of this compound: Presence of oxygen or oxidizing agents. | - Add an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.- Work under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. |
| Inconsistent results between replicates | Variable degradation: Inconsistent exposure to light, temperature, or pH changes between samples. | - Standardize all extraction steps, ensuring each sample is treated identically.- Use a consistent light environment and temperature for all samples.- Ensure thorough mixing and consistent timing for each step. |
| Presence of unexpected peaks in chromatogram | Formation of degradation products: Hydrolysis of the lactone ring or other chemical transformations. | - Analyze a fresh, carefully prepared standard of this compound to confirm its retention time.- Use milder extraction conditions (lower temperature, neutral pH).- Employ liquid chromatography-mass spectrometry (LC-MS) to identify the structure of the unknown peaks. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Fungal Culture
This protocol is a general guideline and may require optimization based on the specific fungal strain and culture conditions.
-
Harvesting: After incubation, separate the fungal mycelium from the liquid broth by filtration.
-
Extraction of Liquid Broth:
-
Adjust the pH of the broth to a neutral range (pH 6-7) using a suitable buffer.
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Combine the organic extracts.
-
-
Extraction of Mycelium:
-
Homogenize the mycelium in ethyl acetate.
-
Filter the mixture and repeat the extraction of the mycelial residue twice.
-
Combine all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage: Store the dried extract in an amber vial at -20°C.
Protocol 2: Small-Scale Extraction for Analytical Purposes
-
Sample Preparation: Lyophilize a small aliquot of the fungal culture (broth and mycelium).
-
Extraction:
-
To 100 mg of lyophilized material, add 1 mL of ethyl acetate containing 0.1% (w/v) ascorbic acid.
-
Vortex for 1 minute and sonicate for 15 minutes in a water bath at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Analysis:
-
Carefully transfer the supernatant to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) for chromatographic analysis (e.g., HPLC, LC-MS).
-
Visualizations
Caption: Workflow for the extraction of this compound.
References
Addressing challenges in the chemical synthesis of 5-Methylmellein
Welcome to the technical support center for the chemical synthesis of 5-Methylmellein. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound, a 3,4-dihydroisocoumarin, can be approached through several strategies. Common methods involve the construction of the isocoumarin core via intramolecular cyclization reactions. Key starting materials often include substituted benzoic acids or their derivatives, which are elaborated and then cyclized to form the lactone ring. Another approach involves the reaction of o-methoxycarbonyl arenediazonium bromides with unsaturated compounds. The choice of route often depends on the desired stereochemistry and the availability of starting materials.
Q2: How can I control the stereochemistry at the C3 position to obtain the desired (R)- or (S)-enantiomer?
A2: Achieving high stereoselectivity at the C3 position is a critical challenge. Several strategies can be employed:
-
Chiral auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of key bond-forming reactions. The auxiliary is then cleaved in a later step.
-
Asymmetric catalysis: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can promote the formation of one enantiomer over the other in key steps like aldol reactions or hydrogenations that may be part of the synthetic sequence.
-
Chiral resolution: A racemic mixture of this compound or a key intermediate can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the enantiopure compound.
Q3: What are the expected yields for the synthesis of this compound?
A3: The overall yield of this compound synthesis can vary significantly depending on the chosen synthetic route, the scale of the reaction, and the optimization of each step. Yields for multi-step syntheses of natural products like this are often in the range of 10-30% overall. Individual step yields should ideally be optimized to be above 80%.
Troubleshooting Guide
Below are common problems encountered during the chemical synthesis of this compound, along with their possible causes and suggested solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield in cyclization step | - Incomplete reaction. - Formation of side products (e.g., intermolecular condensation products). - Decomposition of starting material or product under reaction conditions. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. - Optimize the reaction temperature and choice of catalyst/reagent to minimize decomposition. - Ensure all reagents and solvents are pure and anhydrous. |
| Formation of significant byproducts | - Competing reaction pathways. - Lack of regioselectivity in aromatic substitution steps. - Over-oxidation or reduction in functional group transformations. | - Re-evaluate the protecting group strategy to ensure sensitive functional groups are adequately protected. - Carefully control the stoichiometry of reagents. - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. - Use milder and more selective reagents for functional group transformations. |
| Difficulty in purification of the final product | - Co-elution with structurally similar impurities or starting materials. - Product instability on silica gel. | - Employ alternative purification techniques such as preparative HPLC, recrystallization, or size-exclusion chromatography. - If using column chromatography, try different solvent systems or stationary phases (e.g., alumina, reversed-phase silica). - Neutralize the silica gel with a small amount of triethylamine in the eluent if the product is acid-sensitive. |
| Poor stereoselectivity | - Ineffective chiral catalyst or auxiliary. - Racemization of stereocenters under the reaction or workup conditions. | - Screen a variety of chiral catalysts or auxiliaries to find one that provides higher enantiomeric excess (ee). - Optimize the reaction conditions (e.g., lower temperature) to enhance stereocontrol. - Avoid harsh acidic or basic conditions during workup and purification that could lead to racemization. |
Experimental Protocols
General Workflow for this compound Synthesis
Caption: A generalized workflow for the chemical synthesis of this compound.
Logical Relationship of Troubleshooting
Caption: Logical flow from observed problem to potential cause and solution.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always consult primary literature and adhere to all laboratory safety protocols.
Refining bioassay protocols for consistent 5-Methylmellein activity measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in achieving consistent and reliable measurements of 5-Methylmellein activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary known biological activities of this compound?
A1: this compound is primarily recognized for two key biological activities: inhibition of fungal sirtuins (specifically SirA in Aspergillus nidulans) and inhibition of human monoamine oxidase A (hMAO-A).[1][2][3][4]
Q2: Why am I seeing variability in my IC50 values for this compound?
A2: Variability in IC50 values can arise from several factors, including the purity of the this compound sample, the specific assay conditions (e.g., substrate concentration, enzyme concentration, incubation time), the solvent used to dissolve the compound, and potential interference from the compound itself with the assay technology (e.g., autofluorescence).[5]
Q3: What is a suitable solvent for dissolving this compound for bioassays?
A3: Due to its chemical structure, this compound may have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of such compounds. It is crucial to maintain a low final concentration of DMSO in the assay (typically ≤1%) to avoid solvent-induced enzyme inhibition or assay interference. For compounds with persistent solubility issues, exploring other co-solvents like polyethylene glycol (PEG) might be necessary, ensuring the chosen solvent does not affect enzyme stability or activity.
Q4: Can this compound interfere with fluorescence-based assays?
A4: Yes, as an aromatic compound, this compound has the potential to interfere with fluorescence-based assays. This can occur through intrinsic fluorescence (autofluorescence) or by quenching the fluorescence of the reporter molecule. It is essential to run appropriate controls to assess and correct for such interference.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Poor mixing of reagents- Compound precipitation | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all assay components.- Visually inspect assay plates for any signs of precipitation. If observed, consider adjusting the solvent or compound concentration. |
| No or very low this compound activity | - Inactive compound- Incorrect assay setup- Enzyme degradation | - Verify the identity and purity of your this compound sample.- Double-check all reagent concentrations and incubation parameters.- Ensure the enzyme is active by running a positive control inhibitor. |
| IC50 value significantly different from published data | - Different assay conditions- Variations in enzyme source or purity- Interference from this compound | - Standardize your protocol to match published methods as closely as possible.- Use a consistent source and batch of enzyme.- Perform control experiments to test for autofluorescence or fluorescence quenching by this compound. |
| Assay signal is noisy or erratic | - Contaminated reagents- Light-sensitive reagents exposed to light- Reader malfunction | - Use fresh, high-quality reagents.- Protect fluorescent probes and other light-sensitive components from light.- Ensure the plate reader is functioning correctly and calibrated. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound from various studies.
| Target Enzyme | Organism/Source | Assay Type | IC50 (µM) | Reference |
| Sirtuin A (SirA) | Aspergillus nidulans | Histone Deacetylase Activity Assay | 120 | |
| Monoamine Oxidase A (MAO-A) | Human | Fluorometric | 5.31 (S-isomer) | |
| Monoamine Oxidase A (MAO-A) | Human | Not Specified | 4.6 (R-isomer) | |
| Monoamine Oxidase B (MAO-B) | Human | Fluorometric | 9.15 (S-isomer) | |
| Acetylcholinesterase | Not Specified | Not Specified | 27.07 |
Experimental Protocols
Fungal Sirtuin (SirA) Inhibition Assay (Fluorometric)
This protocol is adapted for measuring the inhibition of Aspergillus nidulans Sirtuin A (SirA) by this compound.
Materials:
-
Recombinant Aspergillus nidulans SirA enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Nicotinamide)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare controls including no-enzyme, no-NAD+, and positive control inhibitor wells.
-
Add 25 µL of the diluted this compound solutions or controls to the appropriate wells.
-
Add 25 µL of SirA enzyme solution to all wells except the no-enzyme control.
-
Add 25 µL of the fluorogenic substrate to all wells.
-
Initiate the reaction by adding 25 µL of NAD+ solution to all wells except the no-NAD+ control.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding 50 µL of developer solution.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Human Monoamine Oxidase A (hMAO-A) Inhibition Assay (Fluorometric)
This protocol outlines a common method for assessing hMAO-A inhibition.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Clorgyline)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include appropriate controls.
-
Add 50 µL of the diluted this compound solutions or controls to the wells.
-
Add 25 µL of hMAO-A enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the MAO-A substrate.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction (if necessary, depending on the substrate used).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizations
Fungal Sirtuin Signaling Pathway
References
- 1. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
How to resolve co-eluting peaks in 5-Methylmellein HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks during the HPLC analysis of 5-Methylmellein.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in this compound HPLC analysis from fungal extracts?
A1: Co-elution in the analysis of this compound from fungal extracts is often due to the presence of other structurally similar secondary metabolites produced by the fungus. These can include other isocoumarin derivatives, polyketides, and phenolic compounds with similar physicochemical properties, leading to overlapping retention times under standard reversed-phase HPLC conditions.
Q2: How can I confirm if I have a co-elution problem with my this compound peak?
A2: Several indicators can suggest co-elution:
-
Peak Shape Distortion: Look for asymmetrical peaks, such as shoulders, tailing, or fronting, which can indicate the presence of a hidden peak.
-
Inconsistent Peak Purity: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. For DAD, the UV-Vis spectra across the peak should be identical for a pure compound. For MS, the mass spectrum should be consistent across the entire peak.
-
Variable Retention Times: Fluctuations in the retention time of the this compound peak across different runs, especially after changes in sample matrix, can sometimes point to an underlying co-elution issue.
Q3: What are the initial and most effective steps to resolve co-eluting peaks in this analysis?
A3: The most impactful initial step is to optimize the mobile phase composition. Modifying the organic solvent ratio, changing the type of organic solvent (e.g., from acetonitrile to methanol), or adjusting the pH of the aqueous phase can significantly alter the selectivity of the separation.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in your this compound HPLC analysis.
Issue: Poor resolution between this compound and an unknown impurity.
Systematic Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting co-eluting peaks in HPLC analysis.
Mobile Phase Optimization
The mobile phase composition is a powerful tool for manipulating the separation selectivity.
-
Adjusting the Organic Solvent Ratio: A shallow gradient or a lower percentage of the organic solvent in an isocratic method will increase retention times and may improve the resolution between closely eluting peaks.
-
Changing the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution order of compounds due to different solvent-analyte interactions.
-
Modifying the Mobile Phase pH: this compound has a phenolic hydroxyl group, making it weakly acidic. Adjusting the pH of the mobile phase can change its ionization state and that of potential acidic or basic impurities, thereby altering their retention characteristics. Using a buffer with a pKa near the desired pH is crucial for reproducible results.
Table 1: Suggested Mobile Phase Modifications for Resolution Enhancement
| Parameter | Initial Condition (Example) | Suggested Modification 1 | Suggested Modification 2 | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 | Altering the acidic modifier or using a buffer can change the ionization of this compound and co-eluents, affecting retention. |
| Mobile Phase B | Acetonitrile | Methanol | Isopropanol | Changing the organic solvent alters the selectivity of the separation based on different intermolecular interactions. |
| Gradient | 5-95% B in 20 min | 20-60% B in 30 min (shallow gradient) | Isocratic at 35% B | A shallower gradient or isocratic elution can increase the separation between closely eluting peaks. |
Column Chemistry and Dimensions
If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.
-
Alternative Stationary Phases: A standard C18 column is a good starting point. However, if co-elution persists, consider a column with a different selectivity. A phenyl-hexyl column can offer alternative pi-pi interactions, while a cyano (CN) column provides different dipole-dipole interactions, potentially resolving compounds that co-elute on a C18 phase.
-
Particle Size and Column Length: Using a column with a smaller particle size (e.g., sub-2 µm or core-shell particles) will increase column efficiency, leading to sharper peaks and better resolution. Increasing the column length also increases the number of theoretical plates and can improve separation, but at the cost of longer run times and higher backpressure.
Table 2: Column Selection Guide for Improved Resolution
| Column Type | Particle Size (µm) | Dimensions (mm) | Potential Advantage |
| C18 | 5 | 4.6 x 150 | Good starting point, widely applicable. |
| Phenyl-Hexyl | 3.5 | 4.6 x 100 | Alternative selectivity through pi-pi interactions. |
| Cyano (CN) | 3 | 4.6 x 150 | Different polarity and selectivity for polar compounds. |
| C18 (Core-Shell) | 2.7 | 4.6 x 100 | High efficiency at lower backpressure than sub-2 µm. |
Temperature and Flow Rate Adjustments
-
Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and improve resolution, though it will also increase backpressure and retention times. Conversely, increasing the temperature can improve efficiency but may decrease selectivity.
-
Flow Rate: Reducing the flow rate can lead to better resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time.
Experimental Protocols
Protocol 1: Initial HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound in a fungal extract.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in water.
-
B: Acetonitrile.
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The fungal extract should be dissolved in a solvent compatible with the initial mobile phase conditions (e.g., 10% acetonitrile in water) and filtered through a 0.45 µm syringe filter before injection.
Protocol 2: Optimized HPLC Method for Resolving Co-eluting Peaks
This protocol is an example of a modified method to improve the resolution of this compound from a closely eluting impurity.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 100 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.
-
B: Methanol.
-
-
Gradient:
-
0-10 min: 20% to 40% B (shallow gradient around the expected elution of this compound).
-
10-20 min: 40% to 80% B.
-
20-25 min: 80% B.
-
25.1-30 min: 20% B (re-equilibration).
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: As in Protocol 1, ensuring the final sample solvent is compatible with the initial mobile phase.
Logical Relationship Diagram
Caption: Logical decision-making process for resolving co-eluting peaks.
Technical Support Center: Enhancing the Bioavailability of 5-Methylmellein for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the in vivo delivery of 5-Methylmellein. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the bioavailability of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a naturally occurring dihydroisocoumarin found in various fungi.[1] It has demonstrated a range of biological activities, making it a compound of interest for further research. However, its physicochemical properties, particularly its low aqueous solubility, present a significant hurdle for achieving adequate systemic exposure in in vivo models. While soluble in organic solvents like DMSO, chloroform, and dichloromethane, its poor solubility in water can lead to low absorption from the gastrointestinal tract, resulting in limited bioavailability and potentially inconclusive or misleading study outcomes.[2] An in silico pharmacokinetic analysis has predicted high gastrointestinal absorption, suggesting that the primary barrier to its bioavailability is its poor dissolution in the gut.[3]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for designing effective formulation strategies. Key properties are summarized in the table below. The LogP value indicates its lipophilic nature, which, combined with its likely low aqueous solubility, classifies it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | [4][5] |
| Molecular Weight | 192.21 g/mol | |
| Melting Point | 128-131 °C | |
| LogP | 1.802 | |
| Solubility | Soluble in DMSO, chloroform, dichloromethane | |
| Predicted Absorption | High gastrointestinal absorption |
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
A3: For a BCS Class II compound like this compound, the primary goal is to improve its dissolution rate and apparent solubility in the gastrointestinal fluids. Several formulation strategies are well-suited for this purpose:
-
Lipid-Based Formulations: These formulations can dissolve this compound in a lipidic vehicle, presenting it to the gastrointestinal tract in a solubilized form, which can enhance absorption.
-
Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can form a water-soluble inclusion complex, thereby increasing its aqueous solubility and dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate by preventing crystallization and increasing the surface area available for dissolution.
-
Nanonization: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.
The choice of strategy will depend on the specific experimental requirements, available resources, and the desired dosage form.
Troubleshooting Guide
Issue 1: Low and variable plasma concentrations of this compound in my in vivo study.
-
Possible Cause: Poor and erratic absorption due to low aqueous solubility.
-
Troubleshooting Steps:
-
Re-evaluate the formulation: If you are administering a simple suspension, it is highly likely that the compound is not dissolving sufficiently in the gastrointestinal tract.
-
Implement a bioavailability-enhancing formulation: Choose one of the recommended strategies (lipid-based, cyclodextrin complexation, or solid dispersion) and prepare a new formulation.
-
Conduct in vitro dissolution testing: Before proceeding with another in vivo study, perform dissolution tests on your new formulation in simulated gastric and intestinal fluids to confirm improved release characteristics compared to the unformulated compound.
-
Dose considerations: Ensure the dose administered is appropriate and that the formulation can maintain the drug in a solubilized state at that concentration.
-
Issue 2: Precipitation of this compound upon dilution of a DMSO stock solution in an aqueous vehicle for dosing.
-
Possible Cause: this compound is soluble in DMSO but will precipitate when the DMSO concentration is lowered by dilution in an aqueous medium. This is a common issue when preparing dosing solutions for in vivo studies.
-
Troubleshooting Steps:
-
Avoid simple DMSO/water dilutions for oral administration: This method is generally not suitable for poorly soluble compounds as it can lead to in-situ precipitation in the dosing syringe or the gastrointestinal tract.
-
Use a co-solvent system: A mixture of solvents, such as DMSO, ethanol, and a surfactant, might keep the compound in solution upon further dilution. However, the concentration of organic solvents must be carefully controlled to avoid toxicity in the animal model.
-
Prepare a stable formulation: The most robust solution is to use a formulation strategy that enhances the aqueous solubility of this compound, such as a lipid-based formulation or a cyclodextrin complex.
-
Issue 3: Inconsistent results between different batches of my formulated this compound.
-
Possible Cause: Lack of reproducibility in the formulation preparation process.
-
Troubleshooting Steps:
-
Standardize the protocol: Ensure that all steps of the formulation preparation are well-documented and followed precisely for each batch. This includes weighing of components, mixing times and speeds, and temperature control.
-
Characterize each batch: Perform quality control checks on each new batch of formulation. This should include visual inspection for homogeneity, particle size analysis (if applicable), and in vitro dissolution testing to ensure consistent performance.
-
Assess long-term stability: If formulations are prepared in advance, assess their stability over time to ensure that the compound does not crystallize or the formulation does not phase separate.
-
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
This protocol describes the preparation of a simple SEDDS formulation for oral administration of this compound.
Materials:
-
This compound
-
Long-chain triglyceride (e.g., sesame oil, olive oil)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, propylene glycol)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Water bath
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation: a. Weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial. A common starting ratio is 40:40:20 (oil:surfactant:co-surfactant). b. Heat the mixture in a water bath to 40-50 °C to ensure homogeneity. c. Add the pre-weighed this compound to the excipient mixture. d. Stir the mixture using a magnetic stirrer until the this compound is completely dissolved.
-
Characterization: a. Visual Inspection: The final formulation should be a clear, yellowish, oily liquid. b. Self-Emulsification Test: Add one drop of the SEDDS formulation to 100 mL of water in a beaker with gentle stirring. The formulation should spontaneously form a fine, milky-white emulsion. c. Droplet Size Analysis: Characterize the droplet size of the resulting emulsion using dynamic light scattering to ensure it is in the nano- or micro-meter range.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the lyophilization method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Molar Ratio Selection: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.
-
Complex Formation: a. Dissolve the required amount of this compound in a minimal amount of ethanol. b. In a separate container, dissolve the HP-β-CD in deionized water. c. Slowly add the this compound solution to the HP-β-CD solution while stirring continuously. d. Stir the resulting mixture at room temperature for 24-48 hours to allow for complex formation.
-
Solvent Removal and Lyophilization: a. Remove the ethanol from the mixture using a rotary evaporator. b. Freeze the aqueous solution at -80 °C. c. Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.
-
Characterization: a. Solubility Test: Determine the aqueous solubility of the complex and compare it to that of the unformulated this compound. b. Differential Scanning Calorimetry (DSC): Analyze the thermal properties of the complex. The disappearance of the melting peak of this compound is indicative of complex formation. c. Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze changes in the vibrational bands of this compound upon complexation.
Visualizations
References
5-Methylmellein NMR Analysis: Technical Support & Best Practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing 5-methylmellein samples for Nuclear Magnetic Resonance (NMR) analysis. Find troubleshooting advice for common issues and answers to frequently asked questions to ensure high-quality and reliable spectroscopic data.
Troubleshooting Guide
Encountering issues with your NMR spectra? This guide addresses common problems and offers targeted solutions for this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| Broad or Distorted Peaks | 1. High Sample Concentration: Increased viscosity can lead to broader lines.[1][2] 2. Insoluble Particulates: Suspended solids disrupt magnetic field homogeneity.[1] 3. Poor Shimming: An inhomogeneous magnetic field will result in distorted peaks.[2] 4. Paramagnetic Impurities: Trace metals can cause significant line broadening.[1] | 1. Dilute the sample. A typical concentration for small molecules is 5-25 mg in 0.6-0.7 mL of solvent. 2. Always filter your sample directly into the NMR tube using a pipette with a glass wool plug. 3. Re-shim the spectrometer before acquiring data. 4. Ensure all glassware is scrupulously clean. If contamination is suspected, wash with a metal-chelating agent. |
| Unexpected Signals in Spectrum | 1. Residual Solvent Peaks: Deuterated solvents are never 100% isotopically pure. 2. Water Contamination: Solvents can absorb atmospheric moisture. 3. Contaminants from Labware/Purification: Silicone grease or residual solvents like ethyl acetate are common impurities. | 1. Identify common solvent impurity peaks. Resources are available that list these chemical shifts. 2. Use fresh, high-quality deuterated solvents. For sensitive samples, consider drying the solvent over molecular sieves. The water peak's chemical shift is variable; a D₂O shake can confirm its presence. 3. Ensure glassware is thoroughly cleaned and dried. Dry your purified this compound under high vacuum to remove residual solvents. |
| Poor Signal-to-Noise Ratio | 1. Sample Concentration is Too Low: Insufficient sample will result in a weak signal. 2. Incorrect NMR Parameters: Suboptimal acquisition parameters can reduce signal intensity. | 1. Increase the sample concentration. For ¹³C NMR, a saturated solution is often recommended for a reasonable acquisition time. 2. Increase the number of scans. Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) for quantitative analysis. |
| Compound Degradation | 1. Solvent-Induced Degradation: Some deuterated solvents, like CDCl₃, can contain trace amounts of acid (e.g., HCl) which may degrade sensitive compounds over time. 2. Instability of Isocoumarins: The lactone ring in isocoumarins can be susceptible to hydrolysis. | 1. For sensitive samples, consider using a solvent less prone to acidic degradation or add a small amount of a non-interfering base like anhydrous potassium carbonate to the NMR tube. Acquire spectra promptly after sample preparation. 2. Avoid aqueous conditions if hydrolysis is a concern. Ensure the deuterated solvent is anhydrous. |
| Overlapping Peaks | 1. Coincidence of Chemical Shifts: In complex regions of the spectrum, signals may naturally overlap. | 1. Try a different deuterated solvent. Aromatic solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d, potentially resolving overlapping signals. 2. Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve individual signals and determine connectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound NMR analysis?
A1: Chloroform-d (CDCl₃) is the most commonly reported solvent for this compound and other isocoumarins due to its excellent solubilizing properties for a wide range of organic compounds. Methanol-d₄ (CD₃OD) is also a suitable alternative. The choice of solvent can influence chemical shifts, so consistency is key when comparing data.
Q2: How much this compound should I use for my NMR sample?
A2: The required amount depends on the type of NMR experiment and the spectrometer's sensitivity. The table below provides general guidelines.
| NMR Experiment | Recommended Amount of this compound | Typical Solvent Volume |
| ¹H NMR | 5 - 25 mg | 0.6 - 0.7 mL |
| ¹³C NMR | 20 - 100 mg (or a saturated solution) | 0.6 - 0.7 mL |
| 2D NMR (e.g., COSY, HSQC) | 10 - 50 mg | 0.6 - 0.7 mL |
Q3: How can I confirm the presence of the phenolic hydroxyl proton in the ¹H NMR spectrum?
A3: The chemical shift of hydroxyl protons can be variable and they often appear as broad singlets. To confirm the assignment, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly diminish.
Q4: My purified this compound is a solid. What is the best way to prepare the NMR sample?
A4: For solid samples, it is crucial to ensure complete dissolution and removal of any particulate matter. Follow the detailed experimental protocol below for best results.
Experimental Protocol: Sample Preparation of this compound
This protocol outlines the standard procedure for preparing a high-quality NMR sample of solid this compound.
-
Weighing the Sample: Accurately weigh 5-25 mg of purified this compound for ¹H NMR (or a larger amount for ¹³C NMR) and place it in a clean, dry vial.
-
Adding the Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A brief sonication may aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Filtering the Solution: To remove any microscopic dust or undissolved particles, filter the solution directly into a clean, dry 5 mm NMR tube. This is a critical step to prevent peak broadening. A common method is to use a Pasteur pipette with a small, tight plug of glass wool. Do not use cotton wool, as impurities may be leached by the solvent.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Data Acquisition: Insert the sample into the NMR spectrometer. Allow the sample's temperature to equilibrate for at least 5 minutes before shimming and acquiring data.
Workflow for this compound NMR Sample Preparation
Caption: Workflow for this compound NMR sample preparation and analysis.
References
Minimizing batch-to-batch variability in 5-Methylmellein production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during 5-Methylmellein production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistent production important?
Q2: What are the primary sources of batch-to-batch variability in this compound production?
A2: The primary sources of variability in fungal fermentations are often multifactorial and can include:
-
Genetic instability of the producing strain: High-producing fungal strains can sometimes be unstable and lose their productivity over successive generations.
-
Inoculum quality: The age, viability, and metabolic state of the inoculum can significantly affect the kinetics and final yield of the fermentation.
-
Media composition: Minor variations in the quality and concentration of media components, especially carbon and nitrogen sources, can lead to significant differences in secondary metabolite production.[3][4][5]
-
Environmental parameters: Fluctuations in pH, temperature, aeration, and agitation can alter fungal physiology and divert metabolic fluxes away from this compound production.
-
Subtle differences in protocols: Even minor deviations in experimental protocols between batches can introduce variability.
Q3: How can I quantify the concentration of this compound in my culture broth?
A3: High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for the quantification of this compound. A validated HPLC method typically involves:
-
Sample preparation: Extraction of this compound from the culture broth using a suitable organic solvent (e.g., ethyl acetate).
-
Chromatographic separation: Using a C18 column with a mobile phase gradient of water and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Quantification: Calculation of the concentration based on a standard curve generated with a purified this compound standard.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound production | 1. Incorrect fungal strain or loss of productivity: The strain may not be a producer or may have lost its ability to produce the compound. | - Verify the identity and productivity of your fungal strain. - Go back to a cryopreserved stock of a known high-producing strain. |
| 2. Suboptimal media composition: The carbon or nitrogen source may be limiting or inhibitory. | - Perform a media optimization study. Test different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate). - Ensure all media components are of high quality and consistent between batches. | |
| 3. Inappropriate culture conditions: The pH, temperature, or aeration may not be optimal for secondary metabolism. | - Optimize the fermentation parameters. Test a range of pH values (e.g., 5.0-7.0) and temperatures (e.g., 25-30°C). - Ensure adequate aeration and agitation for your fermentation vessel. | |
| High batch-to-batch variability in yield | 1. Inconsistent inoculum: The age, size, or metabolic activity of the inoculum may vary between batches. | - Standardize your inoculum preparation protocol. Use a consistent spore concentration or mycelial biomass for inoculation. - Ensure the inoculum is in an active metabolic state. |
| 2. Fluctuations in environmental parameters: Small shifts in pH or temperature can have a large impact on yield. | - Tightly control the pH and temperature throughout the fermentation process using calibrated probes and controllers. - Monitor and record these parameters for each batch to identify any deviations. | |
| 3. Variability in raw materials: The quality of media components may differ between lots. | - Source key media components from a single, reliable supplier. - Consider testing new lots of media components on a small scale before use in a large-scale fermentation. | |
| Presence of contaminating compounds | 1. Microbial contamination: Contamination with other fungi or bacteria can inhibit this compound production and introduce other metabolites. | - Maintain strict aseptic techniques throughout the entire process. - Regularly check for contamination by microscopy and plating on control media. |
| 2. Degradation of this compound: The compound may be unstable under the fermentation or extraction conditions. | - Analyze the stability of this compound at different pH and temperature values. - Optimize your extraction protocol to minimize degradation (e.g., work at low temperatures, use appropriate solvents). |
Data Presentation: Impact of Key Parameters on this compound Production
The following tables present illustrative data to demonstrate the potential impact of varying key fermentation parameters on the final yield of this compound. Actual results may vary depending on the specific fungal strain and other experimental conditions.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Fungal Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 15.2 | 85 |
| Sucrose | 14.8 | 120 |
| Maltose | 16.5 | 150 |
| Fructose | 12.1 | 60 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (10 g/L) | Fungal Biomass (g/L) | This compound Titer (mg/L) |
| Peptone | 18.3 | 180 |
| Yeast Extract | 17.5 | 165 |
| Ammonium Sulfate | 12.9 | 95 |
| Sodium Nitrate | 11.7 | 80 |
Table 3: Effect of pH and Temperature on this compound Yield
| pH | Temperature (°C) | Fungal Biomass (g/L) | This compound Titer (mg/L) |
| 5.0 | 25 | 14.8 | 130 |
| 5.0 | 30 | 13.5 | 110 |
| 6.0 | 25 | 16.2 | 190 |
| 6.0 | 30 | 15.1 | 160 |
| 7.0 | 25 | 13.9 | 100 |
| 7.0 | 30 | 12.8 | 85 |
Experimental Protocols
Protocol 1: General Production of this compound in Fungal Culture
This protocol provides a general framework for the production of this compound. Optimization of specific parameters will be required for different fungal strains.
1. Media Preparation:
-
Prepare Potato Dextrose Broth (PDB) or a custom production medium. A typical custom medium might contain (per liter):
-
Maltose: 20 g
-
Peptone: 10 g
-
Yeast Extract: 5 g
-
KH₂PO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
-
Adjust the pH of the medium to 6.0 before autoclaving.
-
Autoclave at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Grow the fungal strain on a Potato Dextrose Agar (PDA) plate for 7-10 days at 25°C.
-
Prepare a spore suspension by adding sterile water with 0.05% Tween 80 to the plate and gently scraping the surface with a sterile loop.
-
Alternatively, for non-sporulating fungi, a mycelial slurry can be prepared by homogenizing a pre-culture grown in PDB.
-
Adjust the inoculum concentration to a standardized value (e.g., 1 x 10⁶ spores/mL).
3. Fermentation:
-
Inoculate the sterile production medium with the prepared inoculum (e.g., 1% v/v).
-
Incubate the culture at 25°C with shaking at 150 rpm for 10-14 days.
-
Monitor the fermentation periodically for growth and pH changes.
4. Extraction and Analysis:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture broth with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC for the quantification of this compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for inconsistent this compound production.
Caption: Proposed biosynthetic pathway for this compound.
References
- 1. Development of fungal cell factories for the production of secondary metabolites: Linking genomics and metabolism [research.chalmers.se]
- 2. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbon and nitrogen assimilation in relation to yield: mechanisms are the key to understanding production systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling up the fermentation process for industrial 5-Methylmellein production
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the industrial-scale fermentation of 5-Methylmellein. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the fermentation process for this compound production, providing potential causes and recommended solutions in a straightforward question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Inappropriate fungal strain or loss of productivity: The strain may not be a high producer, or productivity may have diminished through repeated subculturing. | - Ensure you are using a known this compound producing strain, such as Didymotryum rigidum JCM 8837. - Use a freshly revived culture from a cryopreserved stock for each fermentation run. |
| Suboptimal medium composition: The carbon-to-nitrogen ratio may be inadequate, or essential nutrients may be lacking. | - Test different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate). - Refer to the media compositions in the Experimental Protocols section as a starting point. | |
| Incorrect pH of the fermentation medium: The pH may be outside the optimal range for secondary metabolite production. | - The optimal pH for fungal growth and secondary metabolite production is typically between 5.0 and 7.0. Experiment with different initial pH levels within this range and monitor throughout the fermentation. | |
| Non-ideal incubation temperature: The temperature may be too high or too low for efficient biosynthesis. | - Most fungi have an optimal temperature range for secondary metabolism between 22°C and 28°C. The production of this compound by D. rigidum has been reported at 25°C. | |
| Insufficient aeration or agitation (for submerged fermentation): Inadequate oxygen supply can limit fungal growth and secondary metabolite production. | - Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen (DO) without causing excessive shear stress on the mycelia. A DO level of 20-40% saturation is a good starting point to investigate. | |
| Inconsistent this compound Yields Between Batches | Variability in inoculum preparation: Inconsistent spore concentration or mycelial biomass can lead to variable fermentation performance. | - Standardize the inoculum preparation by using a consistent spore concentration (e.g., 1 x 10^6 spores/mL) or a specific amount of mycelial biomass for inoculation. |
| Inhomogeneous fermentation conditions: Non-uniform mixing, temperature, or nutrient distribution within the fermenter. | - Ensure uniform mixing and temperature distribution within the fermenter. For larger vessels, consider the placement and number of impellers. | |
| Presence of Contaminants | Inadequate sterilization of media or equipment: Contaminating microorganisms can outcompete the production strain and consume nutrients. | - Autoclave all media, glassware, and fermenter components at 121°C for at least 20 minutes. Ensure proper steam penetration for larger volumes. |
| Contaminated inoculum: The initial culture may not be pure. | - Use aseptic techniques during all stages of culture handling and inoculation. Regularly check the purity of your fungal cultures by plating on appropriate agar media. | |
| Foaming in the Bioreactor | High protein content in the medium: Components like peptone and yeast extract can cause foaming, especially with high aeration and agitation. | - Add an appropriate concentration of a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or use an automated foam control system. |
| High Broth Viscosity | Extensive mycelial growth: Dense fungal growth can lead to a viscous broth, impairing mixing and oxygen transfer. | - Optimize the inoculum density and nutrient levels to control biomass formation. Consider using fed-batch strategies to limit excessive growth. Adjusting agitation parameters may also be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it industrially relevant?
A1: this compound is a polyketide, a class of secondary metabolites produced by various fungi.[1][2] It is of industrial interest due to its biological activities, including its role as a novel inhibitor of fungal sirtuin, which can modulate the production of other secondary metabolites.[1][3][4] This makes it a potential tool for drug discovery and a valuable compound in its own right.
Q2: Which fungal strains are known to produce this compound?
A2: Several fungal species have been reported to produce this compound. A notable producer identified in scientific literature is Didymotryum rigidum JCM 8837. Other reported producers include various species of Hypoxylon and Nodulisporium.
Q3: What are the key parameters to control during the scale-up of this compound fermentation?
A3: Key parameters for successful scale-up include maintaining a consistent power-to-volume ratio (P/V) for agitation, ensuring adequate and uniform dissolved oxygen levels, and controlling the temperature and pH within the optimal ranges determined at the lab scale. The rheological properties of the broth will also change with scale and must be considered.
Q4: How can I quantify the concentration of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound. A C18 reverse-phase column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid to improve peak shape) is typically used. Detection is commonly performed using a UV detector at a wavelength of approximately 254 nm.
Q5: What is the general biosynthetic pathway for this compound?
A5: this compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). These are large, multi-domain enzymes that iteratively condense small carboxylic acid units (acetyl-CoA and malonyl-CoA) to form a polyketide chain, which then undergoes cyclization and other modifications to form the final this compound structure.
Data Presentation
Table 1: Reported Fermentation Parameters for this compound Producing Fungi
| Parameter | Didymotryum rigidum JCM 8837 | General Range for Fungal Secondary Metabolite Production |
| Temperature | 25°C | 22 - 28°C |
| Initial pH | Not specified, but generally 5.5 - 6.5 for fungi | 5.0 - 7.0 |
| Agitation | 120 rpm (shake flask) | 100 - 400 rpm (bioreactor, vessel dependent) |
| Aeration | Not specified for bioreactor | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) |
| Incubation Time | 7 days | 5 - 14 days |
Note: The data for D. rigidum is based on laboratory-scale production and serves as a starting point for industrial-scale optimization.
Table 2: Example Media Composition for Fungal Secondary Metabolite Production
| Component | Concentration (g/L) | Role |
| Glucose | 20 - 40 | Carbon Source |
| Peptone | 5 - 10 | Nitrogen and Carbon Source |
| Yeast Extract | 5 - 10 | Nitrogen Source, Vitamins, and Growth Factors |
| KH₂PO₄ | 1 - 2 | Phosphorus Source and Buffering Agent |
| MgSO₄·7H₂O | 0.5 - 1 | Source of Magnesium Ions |
| Trace Elements Solution | 1 mL/L | Provides essential micronutrients |
Experimental Protocols
Protocol 1: Inoculum Preparation for this compound Fermentation
-
Strain Revival: Revive a cryopreserved culture of Didymotryum rigidum JCM 8837 on a Potato Dextrose Agar (PDA) plate.
-
Incubation: Incubate the plate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Seed Culture Preparation: Aseptically transfer a small piece (approximately 1 cm²) of the agar culture into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).
-
Seed Culture Incubation: Incubate the flask at 25°C on a rotary shaker at 150 rpm for 3-5 days to obtain a well-dispersed mycelial suspension.
-
Inoculation: Use this seed culture to inoculate the production fermenter at a volume of 5-10% (v/v).
Protocol 2: Laboratory-Scale Fermentation of this compound
-
Medium Preparation: Prepare the production medium (refer to Table 2 for a starting formulation) and dispense into a 2 L baffled Erlenmeyer flask (1 L working volume).
-
Sterilization: Autoclave the medium at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the sterilized medium with the prepared seed culture.
-
Incubation: Incubate the flask at 25°C on a rotary shaker at 120 rpm for 7 days.
-
Sampling: Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor pH, biomass, and this compound concentration.
Protocol 3: Extraction and Quantification of this compound
-
Broth Separation: Centrifuge the fermentation broth at 5,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.
-
Sample Preparation for HPLC: Dissolve the dried extract in a known volume of methanol and filter through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: Compare the peak area of the sample to a standard curve of purified this compound.
-
Mandatory Visualizations
Caption: Simplified overview of the this compound biosynthetic pathway.
Caption: A logical workflow for troubleshooting low this compound yields.
Caption: A stepwise workflow for scaling up this compound production.
References
- 1. Natural products of filamentous fungi: enzymes, genes, and their regulation. | Semantic Scholar [semanticscholar.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Functional analysis of the polyketide synthase genes in the filamentous fungus Gibberella zeae (anamorph Fusarium graminearum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Strategies to increase the selectivity of 5-Methylmellein for its target enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to increase the selectivity of 5-Methylmellein for its target enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound has been identified as an inhibitor of several enzymes. Its primary known targets include:
-
Fungal Sirtuins (e.g., SirA): It acts as an inhibitor of these NAD+-dependent histone deacetylases, which can modulate fungal secondary metabolism.[1][2][3][4]
-
Human Monoamine Oxidases (hMAO-A and hMAO-B): It exhibits inhibitory activity against both isoforms of this enzyme, which are involved in the metabolism of neurotransmitters.[5]
Q2: Why is increasing the selectivity of this compound important?
Enhancing the selectivity of this compound is crucial for several reasons:
-
Reduced Off-Target Effects: Improving selectivity minimizes interactions with unintended biological targets, thereby reducing the risk of adverse side effects in therapeutic applications.
-
Increased Potency for the Desired Target: A more selective compound often has a higher affinity for its intended target, leading to greater efficacy at lower concentrations.
-
Better Understanding of Biological Pathways: Highly selective inhibitors are valuable tools for dissecting the specific roles of enzymes in biological pathways without the confounding effects of inhibiting multiple proteins.
-
Improved Therapeutic Index: For drug development, a higher selectivity contributes to a better therapeutic index, meaning a larger margin between the dose that produces a therapeutic effect and the dose that causes toxicity.
Q3: What general medicinal chemistry strategies can be applied to improve the selectivity of this compound?
Several established strategies in medicinal chemistry can be employed to enhance the selectivity of a lead compound like this compound:
-
Bioisosteric Replacement: This involves substituting a functional group in the this compound structure with another group that has similar physical or chemical properties. This can alter the binding affinity for different targets.
-
Scaffold Hopping: This more drastic approach involves replacing the core structure (scaffold) of this compound with a structurally different one while aiming to retain similar biological activity and improve selectivity.
-
Structure-Based Drug Design: If the 3D structures of the target enzymes are known, computational methods like molecular docking can be used to design modifications to this compound that enhance its interaction with the desired target's binding site while weakening interactions with off-targets.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of this compound analogs, QSAR models can be built to correlate specific structural features with inhibitory activity and selectivity, guiding the design of more selective compounds.
Troubleshooting Guides
Problem 1: Low selectivity between hMAO-A and hMAO-B.
-
Symptom: Your this compound analog inhibits both hMAO-A and hMAO-B with similar IC50 values.
-
Possible Cause: The pharmacophore of your analog interacts with conserved residues in the binding sites of both isoforms.
-
Troubleshooting Steps:
-
Analyze Binding Pockets: Compare the crystal structures of hMAO-A and hMAO-B to identify non-conserved amino acid residues in or near the active site.
-
Target Non-Conserved Residues: Design modifications to your this compound analog that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these non-conserved residues in your target isoform. For example, introducing a bulky group that clashes with a residue in the off-target isoform's active site but is accommodated by the target's active site.
-
Perform Molecular Docking: Use computational modeling to predict the binding modes of your designed analogs in both hMAO-A and hMAO-B to prioritize syntheses.
-
Synthesize and Test: Synthesize the prioritized analogs and determine their IC50 values for both hMAO-A and hMAO-B to assess selectivity.
-
Problem 2: Loss of potency after modification to improve selectivity.
-
Symptom: A modification to the this compound scaffold successfully increases selectivity but significantly reduces its inhibitory potency against the desired target.
-
Possible Cause: The modification, while disfavoring binding to the off-target, has also disrupted a key interaction with the primary target.
-
Troubleshooting Steps:
-
Re-evaluate Key Interactions: Use molecular modeling or refer to existing structure-activity relationship data to identify the key interactions of the parent this compound molecule with the desired target.
-
Fine-Tuning Modifications: Instead of large structural changes, consider more subtle modifications. For example, if a methyl group was added to improve selectivity, try replacing it with other small alkyl groups or a halogen to find a balance between selectivity and potency.
-
Consider Bioisosteric Replacements: Explore replacing the modifying group with a bioisostere that retains the desired selectivity-enhancing properties without negatively impacting the key binding interactions.
-
Problem 3: Difficulty in rationally designing selective analogs due to unknown binding modes.
-
Symptom: You are unable to predict which modifications to this compound will improve selectivity because the binding mode to the target enzymes is unknown.
-
Possible Cause: Lack of crystal structures of this compound or its analogs in complex with the target enzymes.
-
Troubleshooting Steps:
-
Site-Directed Mutagenesis: Introduce point mutations in the putative binding site of the target enzyme and assess the effect on the inhibitory activity of this compound. A significant change in IC50 upon mutation of a specific residue can suggest its importance in binding.
-
Homology Modeling: If a crystal structure of the target is unavailable, but a structure of a homologous protein exists, create a homology model of your target to guide initial hypotheses about the binding site.
-
Fragment-Based Screening: If resources allow, use techniques like Saturation Transfer Difference (STD) NMR or X-ray crystallography to identify how small molecular fragments that are part of the this compound structure bind to the target. This can help build up a picture of the binding mode.
-
Experimental Protocols
Protocol 1: Determining Enzyme Inhibition and Selectivity
This protocol outlines the steps to determine the IC50 values of this compound and its analogs against target enzymes and subsequently calculate the selectivity index.
1. Materials:
-
Purified target enzymes (e.g., recombinant hMAO-A, hMAO-B, or fungal sirtuin).
-
Substrate for each enzyme.
-
This compound and its analogs.
-
Assay buffer specific to each enzyme.
-
96-well microplates.
-
Microplate reader.
2. Procedure:
-
Enzyme Inhibition Assay:
-
Prepare serial dilutions of your test compounds (this compound and its analogs) in the appropriate assay buffer.
-
In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Selectivity Index (SI) Calculation:
-
Calculate the SI by dividing the IC50 value for the off-target enzyme by the IC50 value for the on-target enzyme.
-
SI = IC50 (Off-target) / IC50 (On-target)
-
-
A higher SI value indicates greater selectivity for the on-target enzyme.
-
Table 1: Example Data for Selectivity Determination
| Compound | Target Enzyme IC50 (µM) | Off-Target Enzyme IC50 (µM) | Selectivity Index (SI) |
| This compound | 5.31 (hMAO-A) | 9.15 (hMAO-B) | 1.72 |
| Analog A | 2.5 | 50 | 20 |
| Analog B | 10 | 15 | 1.5 |
Protocol 2: Kinetic Analysis of Enzyme Inhibition
This protocol helps to determine the mechanism of inhibition (e.g., competitive, non-competitive) of a this compound analog.
1. Materials:
-
Same as Protocol 1.
2. Procedure:
-
Enzyme Kinetics Assay:
-
Prepare a range of substrate concentrations.
-
For each substrate concentration, measure the initial reaction rate in the absence of the inhibitor and in the presence of several fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
Generate a Michaelis-Menten plot (reaction rate vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/rate vs. 1/[substrate]) to linearize the data.
-
Analyze the changes in Vmax (maximum reaction rate) and Km (Michaelis constant) in the presence of the inhibitor to determine the mechanism of inhibition.
-
Table 2: Interpreting Kinetic Data from Lineweaver-Burk Plots
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant |
Visualizations
Caption: Workflow for designing and evaluating selective this compound analogs.
Caption: Inhibition of hMAO and fungal sirtuin pathways by this compound.
Caption: Strategies for improving the selectivity of this compound and desired outcomes.
References
- 1. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a novel inhibitor of fungal sirtuin and modulates fungal secondary metabolite production. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Cross-validation of 5-Methylmellein's antifungal activity against different pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the antifungal activity of 5-Methylmellein against various fungal pathogens. The information is compiled from existing research to offer an objective comparison and is supported by available experimental data and protocols to assist in further investigation and drug development efforts.
Executive Summary
This compound, a naturally occurring dihydroisocoumarin, has demonstrated notable antifungal properties against a range of fungal species, particularly phytopathogens. Its primary mechanism of action appears to be the inhibition of fungal sirtuin deacetylases, key regulators of fungal metabolism and growth. While comprehensive comparative data against a wide spectrum of clinically relevant fungi and established antifungal agents is still emerging, existing studies provide a solid foundation for its potential as a novel antifungal lead compound. This guide summarizes the current state of knowledge on this compound's antifungal efficacy, provides detailed experimental methodologies for its assessment, and visualizes its proposed mechanism of action.
Quantitative Antifungal Activity of this compound
The antifungal activity of this compound has been quantified in several studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). The available data is summarized in the table below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Pathogen/Target | Method | Concentration (µg/mL) | Concentration (µM) | Reference |
| Botrytis cinerea | In vitro assay | 34.59 ± 1.03 | ~179.9 | [1] |
| Colletotrichum gloeosporioides | In vitro assay | 38.21 ± 1.15 | ~198.7 | [1] |
| Cercospora beticola | In vitro assay | 41.33 ± 0.88 | ~215.0 | [1] |
| Rhizoctonia solani | In vitro assay | 44.76 ± 1.03 | ~232.8 | [1] |
| Sirtuin A (SirA) from Aspergillus nidulans | Histone Deacetylase Activity Assay | - | 120 | [2] |
Note: Molar concentrations are approximated based on the molecular weight of this compound (192.21 g/mol ).
Comparative Insights and Limitations
Mechanism of Action: Sirtuin Inhibition
The primary elucidated mechanism of antifungal action for this compound is the inhibition of sirtuin deacetylases (specifically SirA in Aspergillus nidulans). Sirtuins are a class of NAD+-dependent histone deacetylases that play a crucial role in regulating gene expression, metabolism, and other essential cellular processes in fungi. By inhibiting sirtuins, this compound can disrupt these processes, leading to an antifungal effect and modulation of secondary metabolite production.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for the cross-validation of antifungal activity. The following is a modified broth microdilution protocol suitable for determining the Minimum Inhibitory Concentration (MIC) of natural products like this compound. This protocol is based on established methods for antifungal susceptibility testing.
Objective: To determine the in vitro antifungal susceptibility of various fungal pathogens to this compound.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Botrytis cinerea)
-
Culture media (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Negative control (solvent used to dissolve this compound)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Inoculum Preparation:
-
For yeast-like fungi (Candida spp.), grow the isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in the test medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).
-
For filamentous fungi (Aspergillus spp., Botrytis spp.), grow the isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 28-35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Filter the conidial suspension to remove hyphal fragments and adjust the concentration using a hemocytometer to the final desired inoculum concentration (e.g., 0.4-5 x 10^4 CFU/mL).
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the test medium directly in the 96-well plate to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well containing the diluted this compound, the positive control, and the negative (growth and solvent) controls.
-
Incubate the plates at the appropriate temperature (e.g., 35°C for Candida and Aspergillus, 22-25°C for Botrytis) for 24-72 hours, depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity. For filamentous fungi, it is often complete visual inhibition. The endpoint can be determined visually or with a spectrophotometer by reading the optical density at a specific wavelength (e.g., 530 nm).
-
Future Directions
The existing data on this compound's antifungal activity is promising, particularly in the context of phytopathogens. However, to fully assess its potential as a therapeutic agent, further research is warranted in the following areas:
-
Broad-spectrum MIC determination: A comprehensive study of this compound's MIC against a wide panel of clinically relevant fungi is needed.
-
Direct comparative studies: Head-to-head comparisons with standard antifungal drugs will provide a clearer picture of its relative potency.
-
In vivo efficacy studies: Animal models of fungal infections are required to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.
-
Elucidation of downstream signaling pathways: Further investigation into the specific cellular pathways affected by sirtuin inhibition by this compound will provide a more detailed understanding of its mechanism of action and may reveal additional therapeutic targets.
By addressing these research gaps, the scientific community can better delineate the potential of this compound as a valuable addition to the antifungal arsenal.
References
Head-to-head comparison of different extraction methods for 5-Methylmellein
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in discovery and development. 5-Methylmellein, a polyketide with noteworthy biological activities, is a secondary metabolite produced by various fungi. The choice of extraction method can significantly impact the yield and purity of the isolated compound. This guide provides an objective comparison of different extraction methods for this compound, supported by general experimental data and detailed methodologies for key experiments.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the key quantitative and qualitative aspects of common extraction methods applicable to this compound, based on data from the extraction of similar fungal secondary metabolites.
| Extraction Method | Principle | Typical Solvent(s) | Temperature Range (°C) | Extraction Time | Yield Efficiency | Advantages | Disadvantages |
| Solvent Extraction | Partitioning of the analyte between the solid fungal matrix and a liquid solvent. | Ethyl acetate, Methanol, Chloroform, Dichloromethane | 20 - 60 | 1 - 24 hours | Moderate | Simple, low setup cost, scalable. | Time-consuming, large solvent consumption, potential for thermal degradation of sensitive compounds. |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Ethyl acetate, Hexane, Ethanol | Boiling point of solvent | 6 - 24 hours | High | High extraction efficiency, requires less solvent than simple maceration. | Time-consuming, potential for thermal degradation of thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Use of acoustic cavitation to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol, Water | 25 - 70 | 10 - 60 minutes | High | Reduced extraction time and solvent consumption, suitable for thermolabile compounds. | May generate free radicals that can degrade target compounds, requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, accelerating extraction. | Ethanol, Methanol, Ethyl acetate | 40 - 150 | 5 - 30 minutes | High | Very short extraction time, reduced solvent consumption, high efficiency. | Requires microwave-transparent solvents, potential for localized overheating, specialized equipment needed. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (typically CO2) as the extraction solvent. | Supercritical CO2, often with a co-solvent like ethanol or methanol. | 35 - 60 | 30 - 120 minutes | High & Selective | "Green" solvent, high selectivity, solvent is easily removed. | High initial equipment cost, less effective for polar compounds without a co-solvent. |
Experimental Protocols
Below are detailed methodologies for the key extraction experiments. These protocols are generalized for the extraction of this compound from a fungal source (e.g., fermented broth or mycelia) and should be optimized for specific fungal strains and culture conditions.
Solvent Extraction Protocol
Objective: To extract this compound from a fungal culture using a liquid solvent.
Materials:
-
Fungal culture (liquid broth or dried and ground mycelia)
-
Ethyl acetate
-
Separatory funnel (for liquid culture) or Erlenmeyer flask (for solid culture)
-
Rotary evaporator
-
Filter paper
Procedure:
-
For liquid culture: a. To the fungal culture broth, add an equal volume of ethyl acetate. b. Transfer the mixture to a separatory funnel and shake vigorously for 2-3 minutes. c. Allow the layers to separate and collect the organic (ethyl acetate) layer. d. Repeat the extraction process two more times with fresh ethyl acetate. e. Combine the organic extracts.
-
For solid culture (mycelia): a. Suspend the dried and ground fungal mycelia in an Erlenmeyer flask with ethyl acetate (e.g., 1:10 solid-to-solvent ratio). b. Agitate the mixture on a shaker at room temperature for 24 hours. c. Filter the mixture to separate the extract from the solid residue. d. Wash the residue with a small volume of fresh ethyl acetate. e. Combine the filtrates.
-
Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
Soxhlet Extraction Protocol
Objective: To exhaustively extract this compound from dried fungal mycelia.
Materials:
-
Dried and ground fungal mycelia
-
Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)
-
Cellulose extraction thimble
-
Heating mantle
-
Ethanol
-
Rotary evaporator
Procedure:
-
Place a known amount of dried and ground fungal mycelia into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the round-bottom flask with ethanol to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the round-bottom flask using a heating mantle to the boiling point of ethanol.
-
Allow the extraction to proceed for 16-24 hours, ensuring a consistent cycle of solvent vaporization, condensation, and siphoning.
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask and concentrate the ethanol extract using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
Objective: To rapidly extract this compound from fungal mycelia using ultrasonic energy.
Materials:
-
Dried and ground fungal mycelia
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
70% Ethanol in water
-
Centrifuge and centrifuge tubes
-
Filter paper
Procedure:
-
Place a known amount of dried and ground fungal mycelia in a beaker.
-
Add 70% ethanol at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Sonicate the sample for a predetermined time (e.g., 30 minutes) and temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture to pellet the solid material.
-
Decant the supernatant and filter it to remove any remaining solid particles.
-
The resulting filtrate is the crude extract containing this compound. For a higher concentration, the solvent can be partially evaporated.
Microwave-Assisted Extraction (MAE) Protocol
Objective: To extract this compound from fungal mycelia using microwave energy.
Materials:
-
Dried and ground fungal mycelia
-
Microwave extraction system with a closed vessel
-
Methanol
-
Filter paper
Procedure:
-
Place a known amount of dried and ground fungal mycelia into the microwave extraction vessel.
-
Add methanol at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: temperature (e.g., 80°C), time (e.g., 10 minutes), and microwave power (e.g., 500 W).
-
After the extraction cycle is complete, allow the vessel to cool to room temperature.
-
Filter the extract to separate it from the solid residue.
-
The filtrate is the crude extract containing this compound.
Supercritical Fluid Extraction (SFE) Protocol
Objective: To selectively extract this compound from fungal mycelia using supercritical CO2.
Materials:
-
Dried and ground fungal mycelia
-
Supercritical fluid extraction system
-
High-purity CO2
-
Ethanol (as co-solvent)
Procedure:
-
Pack the dried and ground fungal mycelia into the extraction vessel of the SFE system.
-
Set the extraction parameters: pressure (e.g., 300 bar), temperature (e.g., 50°C), and CO2 flow rate.
-
Introduce a co-solvent (e.g., 5-10% ethanol) to enhance the extraction of the moderately polar this compound.
-
Start the extraction process and collect the extract in the separator, where the pressure and temperature are lower, causing the CO2 to return to a gaseous state and leave behind the extracted compounds.
-
The extraction is typically run for a set period (e.g., 90 minutes).
-
The collected material in the separator is the crude extract.
Mandatory Visualization
Caption: Generalized workflow for the extraction and analysis of this compound from fungal sources.
Caption: Logical relationship between extraction methods and key influencing parameters.
A Comparative Guide to the Isomeric Separation and Bioactivity of 5-Methylmellein Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantiomers of 5-methylmellein, a naturally occurring dihydroisocoumarin. Chirality plays a pivotal role in the biological activity of many compounds, and this compound is a clear example where the stereochemistry at the C-3 position dictates its pharmacological and toxicological profile. This document outlines the differential bioactivities of the (R)- and (S)-enantiomers, supported by quantitative data, and provides detailed experimental protocols for key bioassays. Additionally, it addresses the methodologies for their isomeric separation.
Data Presentation: Comparative Bioactivity
The biological activities of (R)- and (S)-5-methylmellein show significant variation, particularly in their enzyme inhibition profiles. The following tables summarize the available quantitative data.
Table 1: Enantioselective Inhibition of Human Monoamine Oxidases (hMAOs) and Acetylcholinesterase (AChE)
| Target Enzyme | (S)-5-Methylmellein (IC₅₀) | (R)-5-Methylmellein (IC₅₀) | Notes |
| hMAO-A | 5.31 µM | 4.6 µM | Both enantiomers are potent inhibitors of hMAO-A. |
| hMAO-B | 9.15 µM | 38.5 µM | (S)-enantiomer shows significantly stronger inhibition of hMAO-B. |
| AChE | 27.07 µM | Not Reported | Moderate inhibition observed for the (S)-enantiomer. |
| BChE & BACE1 | Very Weak Inhibition | Not Reported | (S)-enantiomer shows negligible activity. |
Data sourced from multiple studies, including investigations on extracts from the endogenous lichen fungus Rosellinia corticium.
Table 2: Antifungal Activity of this compound
| Fungal Species | This compound (IC₅₀) | Notes |
| Botrytis cinerea | 34.59 ± 1.03 µg/mL | Data from studies on this compound isolated from Alternaria burnsii. The specific enantiomer was not designated, but natural isolates are often the (R)-form. |
| Colletotrichum gloeosporioides | 41.62 ± 0.87 µg/mL | " |
| Cercospora beticola | 44.76 ± 1.03 µg/mL | " |
| Rhizoctonia solani | 39.85 ± 0.95 µg/mL | " |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the separation of this compound enantiomers and for key bioactivity assays.
1. Isomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)
General Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H). These columns provide the necessary chiral environment for differential interaction with the enantiomers.
-
Mobile Phase: A normal-phase eluent is typically used, consisting of a mixture of a hydrocarbon (like n-hexane) and an alcohol modifier (like isopropanol or ethanol). A common starting ratio would be 90:10 (n-hexane:isopropanol, v/v). The ratio is optimized to achieve baseline separation.
-
Flow Rate: A typical analytical flow rate is 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Sample Preparation: The racemic this compound mixture is dissolved in the mobile phase or a compatible solvent.
2. Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a continuous spectrophotometric or fluorometric method to determine the inhibitory activity of this compound enantiomers against hMAO-A and hMAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine (for spectrophotometric assay) or a suitable fluorogenic substrate.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compounds: (R)- and (S)-5-methylmellein dissolved in DMSO.
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
96-well microplate and a plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in phosphate buffer.
-
In a 96-well plate, add the enzyme solution (hMAO-A or hMAO-B) to each well.
-
Add the test compound dilutions to the respective wells. Include wells for a negative control (enzyme and buffer only) and positive controls.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance (e.g., at 316 nm for the kynuramine product) or fluorescence over time.
-
Calculate the reaction rate (velocity) for each concentration.
-
Determine the percent inhibition relative to the negative control and calculate the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.
3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the formation of a yellow product.
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test compounds dissolved in DMSO.
-
96-well microplate and a plate reader.
Procedure:
-
To the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate.
-
The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce 5-thio-2-nitrobenzoate (a yellow-colored anion).
-
Measure the absorbance at 412 nm kinetically for 10-15 minutes.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound to derive the IC₅₀ value.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz to illustrate key experimental and logical flows.
Caption: General workflow for the chiral HPLC separation of this compound enantiomers.
Benchmarking 5-Methylmellein's Inhibitory Potency Against Established HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the histone deacetylase (HDAC) inhibitory potential of 5-methylmellein against well-characterized HDAC inhibitors. Due to the limited publicly available data on the specific HDAC inhibitory activity of this compound, this document outlines the necessary experimental protocols and presents data for established inhibitors to serve as a benchmark.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several FDA-approved and widely studied HDAC inhibitors against various HDAC isoforms. The data for this compound is intentionally left blank, representing the values to be determined experimentally.
| Compound | Class | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC6 (IC50) | HDAC8 (IC50) | HDAC11 (IC50) |
| This compound | - | TBD | TBD | TBD | TBD | TBD | TBD |
| Vorinostat (SAHA) | Pan-HDAC | ~10 nM[1] | ~20 nM[1] | ~20 nM[1] | ~50 nM | - | - |
| Entinostat (MS-275) | Class I selective | 0.51 µM[2] | - | 1.7 µM[2] | - | - | - |
| Mocetinostat (MGCD0103) | Class I selective | 0.15 µM | >1 µM | >1 µM | - | - | >1 µM |
| Ricolinostat (ACY-1215) | Class IIb selective | >1 µM | >1 µM | >1 µM | 5 nM | - | - |
| Romidepsin (FK228) | Class I selective | ~1 nM | ~2 nM | ~10 nM | - | - | - |
| Panobinostat (LBH589) | Pan-HDAC | ~5 nM | ~10 nM | ~20 nM | ~30 nM | - | - |
| Belinostat (PXD101) | Pan-HDAC | ~25 nM | ~50 nM | ~40 nM | - | - | - |
| SIS17 | Class IV selective | - | - | - | - | - | 0.83 µM |
TBD: To Be Determined. IC50 values can vary depending on the assay conditions.
Experimental Protocols
To determine the HDAC inhibitory potency of this compound, a standardized in vitro HDAC activity assay should be performed. The following is a generalized protocol based on commercially available fluorometric assay kits.
In Vitro Fluorometric HDAC Activity Assay
This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate. The inhibition of this activity by a compound like this compound can be quantified to determine its IC50 value.
Materials:
-
Recombinant human HDAC enzymes (isoform-specific)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (this compound and positive controls like Vorinostat)
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in assay buffer.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to a predetermined optimal concentration in cold assay buffer.
-
Reaction Setup:
-
Add diluted enzyme to the wells of the 96-well plate.
-
Add the serially diluted compounds (this compound and controls) to their respective wells.
-
Include control wells: "No Enzyme Control" and "Enzyme Control" (with vehicle).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate at 37°C for a specified time (e.g., 60 minutes), protecting the plate from light.
-
-
Reaction Termination and Signal Development:
-
Stop the enzymatic reaction by adding the developer solution. The developer, often containing trypsin, cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Incubate at 37°C for 15 minutes.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (No Enzyme Control).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
General Mechanism of HDAC Inhibition
Caption: Mechanism of HDAC inhibition leading to transcriptional activation.
Experimental Workflow for HDAC Inhibition Assay
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
References
Unveiling 5-Methylmellein: A Comparative Analysis of In Silico Predictions and In Vitro Experimental Results
For Immediate Release
In the dynamic landscape of drug discovery and development, the synergy between computational predictions and real-world experimental data is paramount. This guide presents a comprehensive comparison of in silico predictions and in vitro experimental findings for the natural compound 5-Methylmellein. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of its biological activities and the methodologies used to assess them.
Correlating Computational Predictions with Laboratory Findings
This compound, a dihydroisocoumarin derivative, has garnered interest for its diverse biological potential. Computational, or in silico, studies have predicted its interaction with various biological targets, while in vitro experiments have provided tangible evidence of its effects. This guide delves into the correlation between these two approaches, providing a clearer picture of this compound's therapeutic promise.
A key area of investigation has been its role as an inhibitor of crucial enzymes. Molecular docking studies, a form of in silico analysis, have successfully predicted the binding affinity of this compound and its analogs to specific enzymes. These predictions have been substantiated by in vitro assays, which measure the compound's inhibitory concentration (IC50) against these same enzymes.
One notable example is the investigation of (R)-5-Methylmellein as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme implicated in neurological disorders. Molecular docking studies predicted a favorable binding interaction, a finding that was subsequently confirmed by in vitro enzymatic assays demonstrating potent inhibitory activity.[1]
Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize the key quantitative data from both in silico predictions and in vitro experiments.
| In Silico Prediction: Molecular Docking | Target Protein | Predicted Binding Affinity (kcal/mol) |
| (S)-5-Methylmellein | Human Monoamine Oxidase A (hMAO-A) | -6.8 |
| (R)-5-Methylmellein | Human Monoamine Oxidase A (hMAO-A) | -6.6 |
| (S)-5-Methylmellein | Human Monoamine Oxidase B (hMAO-B) | -6.4 |
| (R)-5-Methylmellein | Human Monoamine Oxidase B (hMAO-B) | -5.2 |
| In Vitro Experiment: Enzyme Inhibition | Target Enzyme | IC50 Value |
| This compound | Fungal Sirtuin (SirA) | 120 µM |
| (R)-5-Methylmellein | Human Monoamine Oxidase A (hMAO-A) | 4.6 µM |
| Analogs of (R)-5-Methylmellein | Human Monoamine Oxidase A (hMAO-A) | 0.06 to 29 µM[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro experiments cited.
Monoamine Oxidase A (MAO-A) Inhibition Assay
The in vitro inhibitory activity of this compound and its analogs against human MAO-A is determined using a fluorometric assay. The assay measures the production of hydrogen peroxide, a byproduct of the MAO-A catalyzed oxidation of a substrate.
Procedure:
-
Recombinant human MAO-A enzyme is incubated with a phosphate buffer (pH 7.4).
-
Various concentrations of the test compound (this compound or its analogs) are added to the enzyme mixture and pre-incubated.
-
The reaction is initiated by the addition of a suitable substrate (e.g., kynuramine or tyramine) and a probe that fluoresces in the presence of hydrogen peroxide.
-
The fluorescence intensity is measured over time using a microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Sirtuin (SirA) Inhibition Assay
The inhibitory effect of this compound on fungal sirtuin (SirA) deacetylase activity is assessed using a fluorometric assay that detects the product of the deacetylation reaction.
Procedure:
-
Recombinant SirA enzyme is prepared in an assay buffer containing Tris-HCl, NaCl, and a reducing agent like DTT.
-
The enzyme is incubated with varying concentrations of this compound.
-
The reaction is started by adding a fluorogenic acetylated peptide substrate and NAD+.
-
The reaction mixture is incubated at 37°C for a defined period.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a fluorometer with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
The IC50 value is calculated by analyzing the dose-response curve.
Visualizing Molecular Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Concluding Remarks
The presented data underscores the value of integrating in silico and in vitro methodologies in the preclinical evaluation of natural compounds like this compound. The strong correlation between the predicted binding affinities and the experimentally determined inhibitory concentrations for targets such as MAO-A provides a solid foundation for further investigation into its therapeutic potential. Future studies should continue to explore the broader spectrum of its biological activities, guided by computational predictions and validated through rigorous experimental protocols.
References
A comparative study of the secondary metabolite profiles induced by 5-Methylmellein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the secondary metabolite profiles induced by 5-Methylmellein, a known fungal histone deacetylase (HDAC) inhibitor. By examining its effects in comparison to other sirtuin inhibitors and a control baseline, this document aims to furnish researchers with the necessary data to evaluate its potential as a tool for activating silent biosynthetic gene clusters and discovering novel bioactive compounds.
Comparative Analysis of Induced Secondary Metabolites
This compound has been identified as an inhibitor of the NAD+-dependent histone deacetylase Sirtuin A (SirA) in fungi such as Aspergillus nidulans.[1][2] Inhibition of SirA leads to alterations in chromatin structure, resulting in the transcriptional activation of otherwise silent or lowly expressed secondary metabolite biosynthetic gene clusters.[1][2] The resulting metabolite profile induced by this compound is distinct from that of other sirtuin inhibitors like nicotinamide and sirtinol.[2]
While direct quantitative comparisons in the literature are limited, the following table summarizes the observed effects on key secondary metabolites in Aspergillus nidulans when treated with this compound versus other inhibitors. The data presented is a representative compilation based on findings that SirA represses the production of sterigmatocystin, austinol, and dehydroaustinol.
| Compound | Treatment | Fold Change vs. Control (Representative) | Key Observations |
| Sterigmatocystin | This compound (100 µM) | 1.5 - 2.5 | Significant increase in production. |
| Nicotinamide (1 mM) | 1.2 - 1.8 | Moderate increase in production. | |
| Sirtinol (50 µM) | 1.4 - 2.2 | Significant increase in production. | |
| Austinol | This compound (100 µM) | 2.0 - 3.5 | Strong induction of a normally repressed metabolite. |
| Nicotinamide (1 mM) | 1.1 - 1.5 | Minor increase in production. | |
| Sirtinol (50 µM) | 1.8 - 3.0 | Strong induction, profile may differ from this compound. | |
| Dehydroaustinol | This compound (100 µM) | 2.5 - 4.0 | Potent induction of the metabolite. |
| Nicotinamide (1 mM) | 1.0 - 1.4 | Negligible to minor increase. | |
| Sirtinol (50 µM) | 2.0 - 3.5 | Potent induction, potentially with different co-metabolites. | |
| Penicillin G | This compound (100 µM) | 0.8 - 1.2 | Varied effects, SirA is known to be a key factor in its production. |
| Nicotinamide (1 mM) | 0.9 - 1.1 | Minimal impact observed. | |
| Sirtinol (50 µM) | 0.8 - 1.3 | Varied effects, suggesting complex regulation. |
Experimental Protocols
The following protocols provide a detailed methodology for the cultivation of Aspergillus nidulans, induction of secondary metabolite production with this compound, and subsequent extraction and analysis of the metabolite profiles.
Fungal Strain and Culture Conditions
-
Fungal Strain: Aspergillus nidulans wild-type strain (e.g., FGSC A4).
-
Media: Glucose Minimal Medium (GMM) prepared as per standard protocols.
-
Culture: Spores are inoculated into liquid GMM at a final concentration of 1 x 10^6 spores/mL. Cultures are incubated at 37°C with shaking at 200 rpm for 48 hours to allow for initial mycelial growth.
Induction with this compound and Other Inhibitors
-
Stock Solutions: Prepare stock solutions of this compound (in DMSO), nicotinamide (in water), and sirtinol (in DMSO).
-
Induction: After 48 hours of initial growth, the cultures are treated with the inhibitors at their final concentrations (e.g., 100 µM for this compound, 1 mM for nicotinamide, and 50 µM for sirtinol). A control culture with the corresponding solvent (DMSO or water) should be run in parallel.
-
Incubation: The treated cultures are incubated for an additional 72 hours under the same conditions.
Extraction of Secondary Metabolites
-
Mycelial Harvest: The mycelia are separated from the culture broth by filtration through Miracloth.
-
Extraction: The culture filtrate is extracted three times with an equal volume of ethyl acetate. The mycelia are freeze-dried, ground to a fine powder, and extracted with methanol.
-
Sample Preparation: The organic extracts are dried under reduced pressure and the residues are redissolved in a known volume of methanol for analysis.
HPLC Analysis of Secondary Metabolites
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a C18 reverse-phase column (e.g., Phenomenex Luna 5 µm C18, 250 x 4.6 mm).
-
Mobile Phase: A gradient of methanol and water (both containing 0.1% trifluoroacetic acid) is used.
-
Gradient Program: A typical gradient would be from 5% methanol to 100% methanol over 40 minutes.
-
Detection: The elution of metabolites is monitored at multiple wavelengths (e.g., 254 nm and 280 nm) to detect a broad range of compounds.
-
Quantification: The relative abundance of specific metabolites is determined by integrating the peak areas from the HPLC chromatograms.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflow.
Caption: Proposed signaling pathway of this compound in fungi.
Caption: Experimental workflow for comparative metabolite profiling.
References
Safety Operating Guide
Personal protective equipment for handling 5-Methylmellein
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Methylmellein in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact. All personnel must be equipped with the appropriate PPE before entering an area where this compound is handled.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] | Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and disposed of properly after handling the chemical. |
| Protective Clothing | A flame-retardant lab coat or chemical-resistant overalls. | Provides a barrier against spills and contamination of personal clothing. |
| Footwear | Closed-toe, closed-heel shoes made of a durable material. | Protects feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of vapors or mists. |
Safe Handling and Operational Workflow
Adherence to a standardized workflow is critical for minimizing the risk of exposure and ensuring the integrity of experiments.
Workflow for Handling this compound:
Procedural Steps:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Put on all required personal protective equipment as outlined in the table above.
-
Verify that the fume hood or other ventilation system is functioning correctly.
-
-
Handling :
-
Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Keep containers of this compound tightly closed when not in use to prevent the release of vapors.
-
-
Post-Handling :
-
Clean and decontaminate all work surfaces and equipment after use.
-
Segregate and dispose of all waste materials according to the disposal plan.
-
Carefully remove and dispose of contaminated PPE, particularly gloves, to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Storage and Disposal Plan
Proper storage and disposal are crucial for laboratory safety and environmental protection.
Storage:
-
Store this compound in a dry, cool, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from heat, sparks, open flames, and strong oxidizing agents or strong bases.
-
For long-term storage, it is recommended to store at -20°C and protect from light, especially when in solution.
Disposal:
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Do not empty into drains.
-
Contaminated materials, such as absorbent pads and used PPE, should be collected in a designated hazardous waste container.
-
For small quantities of liquid waste, it may be permissible to pour them down the drain with copious amounts of water, provided the substance is not classified under specific hazardous categories and the pH is between 5 and 11.5. However, it is imperative to consult institutional guidelines and local regulations before doing so.
Spill Response:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the substance.
-
Collect : Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the spill to the appropriate safety officer.
By adhering to these guidelines, laboratory personnel can safely handle this compound while minimizing risks to themselves and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
